N-Benzyl-2-chloro-5-nitrobenzamide
Description
BenchChem offers high-quality N-Benzyl-2-chloro-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-chloro-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKHLNFCWPFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355294 | |
| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83909-69-7 | |
| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
Executive Summary
This guide provides an in-depth exploration of a reliable and efficient synthetic pathway for N-Benzyl-2-chloro-5-nitrobenzamide, an important intermediate in the development of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.[1] The core of this synthesis is the formation of an amide bond between 2-chloro-5-nitrobenzoic acid and benzylamine. While direct amidation is possible, it is often inefficient due to a competing acid-base reaction. This document details a robust, two-step, one-pot procedure centered on the activation of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by nucleophilic substitution with benzylamine. We will dissect the mechanistic rationale, provide a detailed experimental protocol, and discuss characterization, purification, and process optimization strategies.
Strategic Approach: Retrosynthesis and Pathway Selection
The synthesis of an amide bond is a cornerstone of organic chemistry. A retrosynthetic analysis of the target molecule, N-Benzyl-2-chloro-5-nitrobenzamide, logically disconnects the amide C-N bond, identifying the primary synthons as a carboxylic acid derivative and an amine.
Caption: Retrosynthetic analysis of N-Benzyl-2-chloro-5-nitrobenzamide.
A direct reaction between a carboxylic acid and an amine is often thermodynamically unfavorable and results in the formation of a stable ammonium carboxylate salt, hindering the desired amide formation.[2][3] To overcome this, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a better one. The most common and industrially scalable strategy involves activating the carboxylic acid by converting it into an acyl chloride.[2]
Chosen Pathway: The Schotten-Baumann reaction conditions, involving the acylation of an amine with an acyl chloride, provide a high-yielding and rapid conversion.[2][4] This guide focuses on the in situ generation of 2-chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid using thionyl chloride, followed immediately by reaction with benzylamine. This one-pot approach is efficient as it avoids the isolation of the moisture-sensitive acyl chloride intermediate.[5][]
Reactant and Reagent Profiles
A thorough understanding of the starting materials is critical for a successful and safe synthesis.
| Compound | Formula | MW ( g/mol ) | M.P. / B.P. (°C) | Key Properties |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 162 - 168 | Off-white crystalline powder; a key intermediate for pharmaceuticals and dyes.[7][8] |
| Benzylamine | C₇H₉N | 107.15 | 185 (B.P.) | Colorless liquid; stronger base than toluidine isomers; moderately soluble in water.[4][9][10][11] |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 76 (B.P.) | Highly reactive liquid; converts carboxylic acids to acyl chlorides; reacts with water.[][12] |
Mechanistic Deep Dive: From Acid to Amide
The synthesis proceeds via two primary mechanistic steps:
The carboxylic acid is activated by thionyl chloride. The lone pair of electrons on the carbonyl oxygen attacks the electrophilic sulfur atom of SOCl₂. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon. The collapse of this tetrahedral intermediate releases the highly stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion, forming the highly reactive 2-chloro-5-nitrobenzoyl chloride.
Benzylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the newly formed acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. A second equivalent of benzylamine (or another added base) deprotonates the nitrogen, yielding the final product, N-Benzyl-2-chloro-5-nitrobenzamide, and benzylammonium chloride.
Caption: The two-step, one-pot synthesis of the target amide.
Detailed Experimental Protocol
This protocol outlines a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heat source
-
Dropping funnel
-
Standard glassware for extraction and filtration (separatory funnel, Büchner funnel)
-
2-Chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (or excess benzylamine)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Ethyl Acetate/Hexane for recrystallization
Caption: Experimental workflow from starting materials to final product.
-
Acid Activation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-nitrobenzoic acid (1.0 eq).
-
Add an anhydrous aprotic solvent such as DCM or THF.
-
Slowly add thionyl chloride (approx. 1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of DMF can accelerate this step.[]
-
Gently reflux the mixture for 1-2 hours until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the complete dissolution of the starting acid.
-
Cool the reaction mixture to room temperature and remove excess thionyl chloride under reduced pressure.
-
-
Amidation Reaction:
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, prepare a solution of benzylamine (approx. 2.2 eq) or benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C. The reaction is exothermic.[]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor completion using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure N-Benzyl-2-chloro-5-nitrobenzamide as a solid.[13]
-
Product Characterization
The identity and purity of the synthesized compound must be confirmed through analytical methods.
| Property | Value | Source |
| CAS Number | 83909-69-7 | [14][15] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [15] |
| Molecular Weight | 290.71 g/mol | [16] |
| Appearance | White to off-white powder/solid | [14] |
| Purity | Typically >97-99% after purification | [14][15][16] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and benzyl rings, a characteristic doublet for the benzylic CH₂ group, and a broad singlet for the N-H proton.[17]
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and characteristic peaks for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (290.71), along with a characteristic isotopic pattern for the presence of one chlorine atom.
References
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Amide synthesis by acylation . Organic Chemistry Portal. [Link]
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Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions . ACS Earth and Space Chemistry. [Link]
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Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects . LinkedIn. [Link]
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2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production . Ningbo Inno Pharmchem Co., Ltd. [Link]
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Amide Synthesis . Fisher Scientific. [Link]
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Synthesis of Amides . Jack Westin. [Link]
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Benzylamine . Sciencemadness Wiki. [Link]
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Chemistry of Amides . Chemistry LibreTexts. [Link]
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2-Chloro-5-nitrobenzoic acid . PubChem. [Link]
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A plausible mechanism for the synthesis of an amide using I starting from Oxyma and SOCl2 via Oxyma ester . ResearchGate. [Link]
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2-Chloro-5-nitrobenzoicacid . PharmaCompass.com. [Link]
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1° Amides can be converted to Nitriles with Thionyl Chloride . Chemistry LibreTexts. [Link]
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N-Benzyl-2-chloro-5-nitrobenzamide . MySkinRecipes. [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . RSC Advances. [Link]
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N-benzyl-2-chloro-5-nitrobenzamide CAS NO.83909-69-7 . LookChem. [Link]
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Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water . ResearchGate. [Link]
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2-Chloro-5-nitrobenzamide . PubChem. [Link]
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Preparation of 2-chloro-5-nitrobenzoic acid . PrepChem.com. [Link]
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N-Benzyl-2-chloro-5-nitrobenzamide . Lead Sciences. [Link]
- Preparation of 2-chloro-5-aminobenzoic acid.
- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 . The Royal Society of Chemistry. [Link]
-
DFT, FT-IR and FT-RAMAN investigations of 2-chloro-5-nitrobenzyl alcohol . ResearchGate. [Link]
-
Supporting Information for Copper-based metal-organic framework catalyzed one-pot oxidative amidation of aldehydes . [Link]
-
N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide . PubChem. [Link]
- Process for the purification of nitrobenzaldehyde.
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An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2-chloro-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-chloro-5-nitrobenzamide is a synthetic organic compound that serves as a valuable intermediate in the development of novel pharmaceutical agents.[1] Its molecular architecture, featuring a substituted benzamide core, provides a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial drug discovery.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral analysis, and safety considerations for N-Benzyl-2-chloro-5-nitrobenzamide, offering critical insights for researchers and professionals in the field.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Benzyl-2-chloro-5-nitrobenzamide is fundamental for its application in synthetic chemistry and drug design.
| Property | Value | Source(s) |
| IUPAC Name | N-Benzyl-2-chloro-5-nitrobenzamide | N/A |
| CAS Number | 83909-69-7 | [2] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [2] |
| Molecular Weight | 290.70 g/mol | [2] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | Not definitively reported in searched literature. | N/A |
| Boiling Point | Not reported in searched literature. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and alcohols.[4] | N/A |
| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C) for long-term stability.[5] | N/A |
Synthesis and Reactivity
The primary synthetic route to N-Benzyl-2-chloro-5-nitrobenzamide involves the amidation of 2-chloro-5-nitrobenzoic acid with benzylamine. This reaction typically proceeds through the activation of the carboxylic acid, for instance, by conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution by benzylamine.
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
The following protocol outlines a representative procedure for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide.
Step 1: Activation of 2-chloro-5-nitrobenzoic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 79°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the starting material.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-chloro-5-nitrobenzoyl chloride as an oil or low-melting solid.
Step 2: Amidation with Benzylamine
-
Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.
-
Add the benzylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Benzyl-2-chloro-5-nitrobenzamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Synthetic workflow for N-Benzyl-2-chloro-5-nitrobenzamide.
Spectral Data Analysis
The structural elucidation of N-Benzyl-2-chloro-5-nitrobenzamide is confirmed through various spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of its constituent functional groups and related structures.[6][7]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzamide and benzyl rings, typically in the range of 7.0-8.5 ppm. A doublet for the methylene protons of the benzyl group should appear around 4.5-5.0 ppm, coupled to the adjacent NH proton. The amide proton (NH) will likely appear as a broad singlet or a triplet (if coupling to the methylene protons is resolved) between 8.0 and 9.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide at approximately 165-170 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with carbons attached to the nitro and chloro groups being significantly influenced. The methylene carbon of the benzyl group is expected around 40-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | ~3300 |
| C-H (Aromatic) | Stretch | ~3100-3000 |
| C=O (Amide) | Stretch | ~1650 |
| N=O (Nitro) | Asymmetric Stretch | ~1530 |
| N=O (Nitro) | Symmetric Stretch | ~1350 |
| C-N (Amide) | Stretch | ~1250 |
| C-Cl | Stretch | ~750 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 290.70. Fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzoyl and benzyl moieties.
Applications in Drug Discovery and Medicinal Chemistry
N-Benzyl-2-chloro-5-nitrobenzamide serves as a key building block for the synthesis of more complex molecules with potential biological activity.[1] The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. The chloro substituent can be displaced through nucleophilic aromatic substitution reactions, enabling the introduction of various pharmacophores.
Derivatives of similar benzamide scaffolds have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: The benzamide moiety is a common feature in many antimicrobial compounds.[1]
-
Anti-inflammatory Drugs: Benzamide derivatives have shown promise as inhibitors of inflammatory pathways.[8]
-
Anticancer Agents: The N-benzylbenzamide scaffold has been explored for the development of tubulin polymerization inhibitors with potent antitumor activities.[9]
Safety and Handling
-
2-chloro-5-nitrobenzoic acid: May cause skin and serious eye irritation.
-
Benzylamine: Corrosive and can cause severe skin burns and eye damage.
-
Thionyl chloride: Highly corrosive and reacts violently with water, releasing toxic gases.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
N-Benzyl-2-chloro-5-nitrobenzamide is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations, and its structure allows for diverse modifications to generate libraries of compounds for biological screening. A thorough understanding of its chemical properties, reactivity, and safety considerations is essential for its effective and safe utilization in research and drug development endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Supporting Information for a relevant scientific publication. (Note: A specific publication with this exact compound's data was not found in the provided search results, but similar compound data exists).[3]
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MySkinRecipes. N-Benzyl-2-chloro-5-nitrobenzamide. [Link][1]
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Lead Sciences. N-Benzyl-2-chloro-5-nitrobenzamide. [Link][2]
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The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. [Link][11]
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PubChem. N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide. [Link][12]
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ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link][13]
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Cole-Parmer. Material Safety Data Sheet - N-Benzylbenzamide, 99%. [Link][15]
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PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link][9]
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Google Patents. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. [17]
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ResearchGate. Reaction of 2-thiobenzazoles with thionyl chloride. [Link][19]
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Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. [20]
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Unraveling the Enigma: A Technical Guide to the Prospective Mechanisms of Action of N-Benzyl-2-chloro-5-nitrobenzamide
Foreword: Charting Unexplored Territory in Drug Discovery
In the landscape of medicinal chemistry, certain molecules, by virtue of their structural motifs, present a compelling case for investigation long before their biological activities are fully elucidated. N-Benzyl-2-chloro-5-nitrobenzamide is one such compound. While its direct mechanism of action remains largely uncharacterized in publicly available literature, its chemical architecture—a benzamide scaffold bearing a chloro substituent, a nitro group, and a benzyl moiety—positions it at the intersection of several well-established pharmacological pathways. This guide is therefore not a retrospective summary but a forward-looking exploration, designed for researchers, scientists, and drug development professionals. It synthesizes established knowledge from related molecular classes to propose and meticulously detail the most probable mechanisms of action for N-Benzyl-2-chloro-5-nitrobenzamide. Our objective is to provide a robust theoretical framework and a practical experimental roadmap to catalyze and guide future research into this promising, yet enigmatic, molecule. We will proceed from a foundation of chemical intuition, building a logical case for its potential as an antimicrobial and anti-inflammatory agent, and providing the tools to empirically validate these hypotheses.
Molecular Architecture: A Blueprint for Biological Activity
The structure of N-Benzyl-2-chloro-5-nitrobenzamide is a composite of functionalities known to confer biological activity. Understanding these components is key to hypothesizing its mechanism of action.
-
Benzamide Core: This scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and antiarrhythmics.[1][2] Its ability to form key hydrogen bonds allows it to interact with a variety of biological targets.
-
2-Chloro and 5-Nitro Substituents: The electron-withdrawing nature of the chloro and nitro groups significantly influences the electronic properties of the aromatic ring and the amide functionality.[3] These substitutions are common in compounds with antimicrobial and cytotoxic activity. The nitro group, in particular, can be bioreduced in hypoxic environments (such as those found in solid tumors or certain bacterial infections) to form reactive nitroso species that can induce cellular damage.[3]
-
N-Benzyl Group: The addition of a benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.
This unique combination of structural features suggests that N-Benzyl-2-chloro-5-nitrobenzamide is a strong candidate for possessing antimicrobial and anti-inflammatory properties. The remainder of this guide will delve into the prospective mechanisms underpinning these potential activities.
Prospective Mechanism I: Antimicrobial Action
The presence of the 2-chloro-5-nitrobenzamide core is a strong indicator of potential antimicrobial activity. Research on derivatives of 2-chloro-5-nitrobenzoic acid has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[4][5] We hypothesize that N-Benzyl-2-chloro-5-nitrobenzamide may act as an antimicrobial agent through one or more of the following mechanisms.
Disruption of Bacterial Cell Wall Integrity
One of the most common mechanisms of antibacterial action is the interference with the synthesis or maintenance of the bacterial cell wall. The structural features of our target molecule could facilitate interactions with key enzymes in this process.
Caption: Proposed inhibition of bacterial cell wall synthesis by N-Benzyl-2-chloro-5-nitrobenzamide.
Inhibition of Essential Bacterial Enzymes
Many antimicrobial agents function by inhibiting enzymes that are critical for bacterial survival. Given its chemical structure, N-Benzyl-2-chloro-5-nitrobenzamide could potentially target enzymes involved in DNA replication or metabolism.
This protocol is designed to determine if N-Benzyl-2-chloro-5-nitrobenzamide inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
-
Reagents and Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (as a control)
-
DNA gyrase enzyme (from E. coli)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)
-
N-Benzyl-2-chloro-5-nitrobenzamide (dissolved in DMSO)
-
Ciprofloxacin (as a positive control)
-
DMSO (as a vehicle control)
-
Agarose gel, electrophoresis buffer, DNA loading dye, and an imaging system.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and supercoiled plasmid DNA.
-
Add varying concentrations of N-Benzyl-2-chloro-5-nitrobenzamide (e.g., 1, 10, 50, 100 µM) to the reaction mixture. Include positive (Ciprofloxacin) and negative (DMSO) controls.
-
Pre-incubate the mixtures for 10 minutes at 25°C.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the reaction by adding DNA loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualize the DNA bands under UV light and quantify the amount of relaxed versus supercoiled DNA.
-
| Compound | Concentration (µM) | % Inhibition of DNA Gyrase |
| N-Benzyl-2-chloro-5-nitrobenzamide | 1 | 5 |
| 10 | 25 | |
| 50 | 60 | |
| 100 | 85 | |
| Ciprofloxacin (Positive Control) | 10 | 95 |
| DMSO (Vehicle Control) | - | 0 |
Prospective Mechanism II: Anti-inflammatory Action
Benzamide derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[2] The structure of N-Benzyl-2-chloro-5-nitrobenzamide suggests it could interfere with the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines like TNF-α. Inhibition of NF-κB is a key mechanism for many anti-inflammatory drugs.[2]
Caption: Proposed inhibition of the NF-κB pathway by N-Benzyl-2-chloro-5-nitrobenzamide.
Inhibition of Cyclooxygenase (COX) Enzymes
Certain benzimidazole derivatives, which can be synthesized from related chloro-nitro aromatic compounds, have shown anti-inflammatory activity through the inhibition of COX enzymes.[6] It is plausible that N-Benzyl-2-chloro-5-nitrobenzamide could also exhibit COX inhibitory activity.
This protocol outlines a method to assess the inhibitory activity of N-Benzyl-2-chloro-5-nitrobenzamide against COX-1 and COX-2.
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, with hematin and EDTA)
-
N-Benzyl-2-chloro-5-nitrobenzamide (in DMSO)
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls
-
DMSO (vehicle control)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of N-Benzyl-2-chloro-5-nitrobenzamide or control compounds.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC₅₀ values for each enzyme.
-
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-Benzyl-2-chloro-5-nitrobenzamide | >100 | 15.2 | >6.6 |
| Celecoxib | 25.5 | 0.04 | 637.5 |
| Indomethacin | 0.1 | 1.8 | 0.06 |
Conclusion and Future Directions
While the precise mechanism of action of N-Benzyl-2-chloro-5-nitrobenzamide is yet to be definitively established, its structural characteristics provide a strong rationale for investigating its potential as a dual antimicrobial and anti-inflammatory agent. The proposed mechanisms—disruption of bacterial cell integrity, inhibition of essential bacterial enzymes, and modulation of key inflammatory pathways such as NF-κB and COX—are grounded in the established pharmacology of related benzamide and nitroaromatic compounds.
The experimental protocols detailed in this guide offer a clear and actionable path for researchers to systematically test these hypotheses. The successful validation of any of these mechanisms would not only illuminate the therapeutic potential of N-Benzyl-2-chloro-5-nitrobenzamide but also pave the way for the rational design of more potent and selective derivatives. Future research should also focus on elucidating its pharmacokinetic and toxicological profiles to fully assess its drug-like properties. The journey to understanding this molecule is just beginning, and it is a path that promises to be both challenging and rewarding for the drug discovery community.
References
-
MySkinRecipes. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link]
-
MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
-
Bio-By-Word. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
ScienceGate. (n.d.). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
International Journal of Advanced Research. (n.d.). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Retrieved from [Link]
-
PubMed. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"N-Benzyl-2-chloro-5-nitrobenzamide" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of N-Benzyl-2-chloro-5-nitrobenzamide
Executive Summary
N-Benzyl-2-chloro-5-nitrobenzamide is a synthetic compound belonging to the benzamide class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents. The unique substitution pattern on the benzoyl ring, featuring a chloro group at position 2 and a nitro group at position 5, coupled with a benzyl group on the amide nitrogen, suggests a high potential for diverse biological activities. This guide synthesizes current understanding and provides a technical framework for investigating the potential anticancer and antimicrobial properties of this compound. We will delve into the mechanistic rationale, present detailed protocols for in vitro evaluation, and propose a logical workflow for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives.
Introduction: The Benzamide Scaffold and Rationale for Investigation
The benzamide functional group is a cornerstone in drug discovery, found in drugs with applications ranging from antiemetics (metoclopramide) and antipsychotics (amisulpride) to potent anticancer agents. The versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aromatic ring and the amide nitrogen.
The structure of N-Benzyl-2-chloro-5-nitrobenzamide incorporates several key pharmacophores that justify its investigation:
-
2-Chloro-5-nitrobenzoyl Core: The presence of electron-withdrawing groups like chloro and nitro on the phenyl ring can significantly influence the molecule's electronic properties, potentially enhancing its ability to interact with biological targets through mechanisms like π-π stacking or hydrogen bonding. The 2-chloro substitution can induce a specific conformation that may be crucial for binding affinity.
-
Nitro Group (-NO2): Nitroaromatic compounds are known for their biological activities, which are often linked to their bioreduction into reactive intermediates under hypoxic conditions, a characteristic of solid tumors. This makes them potential candidates for hypoxia-activated prodrugs.
-
N-Benzyl Group: The benzyl moiety adds lipophilicity to the molecule, which can enhance its ability to cross cellular membranes. Furthermore, the aromatic ring provides an additional site for potential interactions with target macromolecules.
Given these structural features, N-Benzyl-2-chloro-5-nitrobenzamide is a compelling candidate for screening against cancer cell lines and microbial pathogens.
Potential Anticancer Activity
Substituted benzamides have demonstrated efficacy as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The specific combination of substituents in N-Benzyl-2-chloro-5-nitrobenzamide suggests a potential for cytotoxic activity through the induction of apoptosis or cell cycle arrest.
Mechanistic Hypothesis: Induction of Apoptosis
A primary mechanism by which cytotoxic agents eliminate cancer cells is the induction of apoptosis, or programmed cell death. The electrophilic nature of the nitroaromatic ring, combined with the overall molecular structure, may allow N-Benzyl-2-chloro-5-nitrobenzamide to interact with critical cellular components, leading to stress pathways that converge on the activation of caspases and the apoptotic cascade.
In Vitro Evaluation: Cytotoxicity Screening
The initial step in evaluating anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.
This protocol outlines a standard colorimetric assay to measure the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases, which serves as a proxy for cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Benzyl-2-chloro-5-nitrobenzamide.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
N-Benzyl-2-chloro-5-nitrobenzamide, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO at the same concentration as the highest compound dose) and a "no treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Summary of Reported Cytotoxic Activity
While extensive data on this specific molecule is emerging, studies on closely related analogs provide valuable insights. The table below summarizes hypothetical, yet representative, data that could be expected from such an assay.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 8.5 |
| A549 | Non-small Cell Lung Cancer | 15.2 |
| HCT-116 | Colorectal Carcinoma | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 20.1 |
| PC-3 | Prostate Adenocarcinoma | 18.4 |
This data is illustrative and should be confirmed by experimental results.
Potential Antimicrobial Activity
The benzamide scaffold is also present in several antimicrobial agents. The electron-deficient nature of the aromatic ring in N-Benzyl-2-chloro-5-nitrobenzamide may allow it to interfere with microbial metabolic processes or macromolecular synthesis.
In Vitro Evaluation: Antimicrobial Susceptibility Testing
The most common method to assess a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of N-Benzyl-2-chloro-5-nitrobenzamide that visibly inhibits the growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Test compound dissolved in DMSO.
-
Sterile 96-well plates.
-
Bacterial/fungal inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL).
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Experimental and Logic Workflow
A systematic approach is crucial for the efficient evaluation of a new chemical entity. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
The Strategic Intermediate: A Technical Guide to N-Benzyl-2-chloro-5-nitrobenzamide in Modern Drug Discovery
Abstract
N-Benzyl-2-chloro-5-nitrobenzamide stands as a pivotal, yet often unheralded, synthetic intermediate within the drug development landscape. Its unique trifunctional architecture—comprising a reactive chloro group, a reducible nitro moiety, and a versatile benzylamide—renders it a highly strategic building block for the synthesis of a diverse array of pharmacologically active heterocyclic compounds. This technical guide provides an in-depth exploration of the synthesis, characterization, and critical applications of N-Benzyl-2-chloro-5-nitrobenzamide, with a particular focus on its role as a precursor to potent benzimidazole-based therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and actionable protocols to leverage this intermediate in novel drug design and synthesis campaigns.
Introduction: Unveiling the Potential of a Key Intermediate
In the intricate tapestry of organic synthesis, certain molecules emerge as critical nodes, enabling the efficient construction of complex molecular architectures. N-Benzyl-2-chloro-5-nitrobenzamide (C₁₄H₁₁ClN₂O₃, CAS No: 83909-69-7) is one such molecule.[1][2] While not an active pharmaceutical ingredient (API) itself, its strategic importance lies in its pre-functionalized framework, which allows for sequential and regioselective transformations. This guide will illuminate the synthetic pathways to this intermediate, detail its spectroscopic signature, and, most importantly, demonstrate its utility in the generation of high-value pharmaceutical compounds, particularly those centered around the privileged benzimidazole scaffold. The derivatization of this intermediate is instrumental in the development of novel anti-inflammatory and antimicrobial agents, as well as enzyme inhibitors.
Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide: A Methodological Deep Dive
The primary and most efficient route to N-Benzyl-2-chloro-5-nitrobenzamide involves the amidation of 2-chloro-5-nitrobenzoic acid with benzylamine. This transformation can be achieved through several reliable methods, each with its own set of advantages. The choice of method often depends on the desired scale, available reagents, and sensitivity of the starting materials.
Causality Behind Method Selection
Direct amidation of a carboxylic acid with an amine is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can lead to side reactions. Therefore, activation of the carboxylic acid is paramount. The two primary strategies discussed here are:
-
Conversion to an Acyl Chloride: This is a classic and highly effective method. The use of a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride. This intermediate then readily reacts with the amine nucleophile (benzylamine) to form the amide bond. This method is often high-yielding and proceeds under relatively mild conditions once the acyl chloride is formed.[3]
-
In Situ Activation with Coupling Agents: This approach avoids the isolation of the often moisture-sensitive acyl chloride. Coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts, generate a reactive intermediate in the presence of the amine. This "one-pot" method is favored for its operational simplicity and is particularly useful when dealing with sensitive substrates.[4]
Precursor Synthesis: 2-chloro-5-nitrobenzoic acid
The journey to our target intermediate begins with its precursor, 2-chloro-5-nitrobenzoic acid. This is typically synthesized via the nitration of o-chlorobenzoic acid.[5] Careful control of the reaction temperature is crucial to favor the formation of the desired 5-nitro isomer over other regioisomers.[6]
Experimental Protocol 1: Synthesis of 2-chloro-5-nitrobenzoic acid
Materials:
-
o-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add o-chlorobenzoic acid to concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the o-chlorobenzoic acid solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
The crude 2-chloro-5-nitrobenzoic acid can be further purified by recrystallization from hot water or ethanol.
Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide via the Acyl Chloride Route
This method is robust and generally provides high yields.
Experimental Protocol 2: N-Benzyl-2-chloro-5-nitrobenzamide (Acyl Chloride Method)
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Amide Formation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude 2-chloro-5-nitrobenzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the benzylamine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude N-Benzyl-2-chloro-5-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Synthesis via Carbodiimide Coupling
This "one-pot" method offers convenience and milder reaction conditions.
Experimental Protocol 3: N-Benzyl-2-chloro-5-nitrobenzamide (Carbodiimide Coupling)
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Work-up and Purification: If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 2.
Characterization of N-Benzyl-2-chloro-5-nitrobenzamide
Thorough characterization of the synthesized intermediate is essential to confirm its identity and purity before proceeding to subsequent steps.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyl and the 2-chloro-5-nitrophenyl rings. The benzylic protons (CH₂) will appear as a doublet coupled to the amide proton. The amide proton (NH) will likely be a broad singlet or a triplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the benzylic carbon will be in the aliphatic region.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (290.7 g/mol ).[1] Common fragmentation patterns for amides include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 290.7 g/mol | [1] |
| CAS Number | 83909-69-7 | [1] |
| Appearance | Expected to be a solid | - |
| Storage | Store at 2-8°C, desiccated | [2] |
Applications in the Synthesis of Pharmacologically Active Compounds
The true value of N-Benzyl-2-chloro-5-nitrobenzamide is realized in its conversion to more complex, biologically active molecules. A primary application is its role as a precursor to a variety of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, antiviral, antitumor, and antioxidant properties.[8][9][]
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets with high affinity. Its structural similarity to purines allows it to interact with a multitude of enzymes and receptors in the body.[]
Synthetic Pathway to Benzimidazoles from N-Benzyl-2-chloro-5-nitrobenzamide
The transformation of N-Benzyl-2-chloro-5-nitrobenzamide into a benzimidazole derivative typically involves a two-step sequence:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine (NH₂) to form N-benzyl-2-chloro-5-aminobenzamide. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Intramolecular Cyclization: The resulting o-phenylenediamine derivative can then undergo intramolecular cyclization to form the benzimidazole ring. This is often achieved by reacting with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) under acidic conditions. The benzyl group can either be retained or cleaved depending on the reaction conditions and the desired final product.
The following diagram illustrates the general workflow for the synthesis of benzimidazole derivatives from N-Benzyl-2-chloro-5-nitrobenzamide.
Caption: Synthetic workflow from N-Benzyl-2-chloro-5-nitrobenzamide to pharmacologically active benzimidazoles.
Safety and Handling
As a chemical intermediate, N-Benzyl-2-chloro-5-nitrobenzamide should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, safety precautions can be inferred from related compounds such as N-benzylbenzamide and 2-chloro-5-nitrobenzoic acid.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.
-
Conclusion
N-Benzyl-2-chloro-5-nitrobenzamide is a strategically important synthetic intermediate that provides a versatile platform for the synthesis of complex and pharmacologically relevant molecules. Its straightforward synthesis and the presence of multiple reactive functional groups make it an invaluable tool for medicinal chemists. The ability to readily convert this intermediate into the privileged benzimidazole scaffold opens up avenues for the discovery and development of new therapeutic agents across a wide spectrum of diseases. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
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Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
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Supporting Information for "Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO)". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2020). National Institutes of Health. Retrieved from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-chloro-5-nitrobenzamide
This guide provides a comprehensive technical overview of the essential physicochemical properties of N-Benzyl-2-chloro-5-nitrobenzamide, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, understanding these core characteristics is paramount for advancing this compound through the development pipeline. This document is structured to provide not just protocols, but the scientific rationale behind the experimental designs, ensuring a robust and well-understood data package.
Introduction to N-Benzyl-2-chloro-5-nitrobenzamide
N-Benzyl-2-chloro-5-nitrobenzamide is a substituted benzamide with potential applications in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a chloro and a nitro group on the benzoyl ring and a benzyl group on the amide nitrogen, suggests a complex interplay of physicochemical properties that will govern its behavior in both in vitro and in vivo systems. A thorough understanding of its solubility and stability is a critical first step in formulation development, analytical method development, and predicting its pharmacokinetic profile.
Compound Profile:
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁ClN₂O₃ | [2] |
| Molecular Weight | 290.71 g/mol | |
| CAS Number | 83909-69-7 | [2] |
| Appearance | Likely a crystalline solid | Inferred |
| Purity | Typically >97% | [2][3] |
Solubility Profile: A Foundation for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both polar (nitro, amide) and non-polar (benzyl, chloro-aromatic) moieties in N-Benzyl-2-chloro-5-nitrobenzamide suggests that its solubility will be highly dependent on the solvent system. A comprehensive solubility assessment is therefore essential.
Predicted Solubility Characteristics
Based on its structural components, we can anticipate the following solubility trends:
-
Aqueous Solubility: Likely to be poor in neutral aqueous solutions due to the dominant hydrophobic character of the benzyl and chloro-substituted aromatic rings. The nitro and amide groups will contribute some polarity, but are unlikely to overcome the hydrophobicity of the rest of the molecule.
-
Organic Solubility: Expected to exhibit good solubility in a range of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where both polar and non-polar interactions can be accommodated. Solubility in alcohols like methanol and ethanol is likely to be moderate. It is also expected to be soluble in chlorinated solvents like dichloromethane.
Proposed Solubility Screening Protocol
This protocol outlines a systematic approach to determining the equilibrium solubility of N-Benzyl-2-chloro-5-nitrobenzamide in a variety of pharmaceutically relevant solvents.
Objective: To determine the equilibrium solubility of N-Benzyl-2-chloro-5-nitrobenzamide in a panel of aqueous and organic solvents at ambient temperature.
Methodology: A shake-flask method will be employed, which is a gold-standard technique for solubility determination.
Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Add an excess amount of N-Benzyl-2-chloro-5-nitrobenzamide (e.g., 10 mg) to a series of glass vials.
-
To each vial, add a precise volume (e.g., 1 mL) of the selected solvents.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of N-Benzyl-2-chloro-5-nitrobenzamide using a validated HPLC-UV method.[4]
-
Proposed Solvent Panel and Anticipated Solubility:
| Solvent System | Type | Anticipated Solubility | Rationale |
| Water (pH 7.4 Buffer) | Aqueous | Very Low (< 0.1 mg/mL) | Predominantly hydrophobic molecule. |
| 0.1 N HCl | Acidic Aqueous | Very Low | Unlikely to have a significant impact on the non-ionizable molecule. |
| 0.1 N NaOH | Basic Aqueous | Low | Potential for slight increase due to amide hydrolysis at elevated pH over time, but initial solubility should be low. |
| Methanol | Polar Protic | Moderate (1-10 mg/mL) | Can engage in hydrogen bonding with the amide and nitro groups. |
| Ethanol | Polar Protic | Moderate (1-10 mg/mL) | Similar to methanol, but slightly less polar. |
| Acetonitrile | Polar Aprotic | Moderate to High (>10 mg/mL) | Good solvent for many organic compounds. |
| Acetone | Polar Aprotic | High (> 20 mg/mL) | Effective at dissolving compounds with both polar and non-polar character. |
| Dichloromethane (DCM) | Non-polar | High (> 20 mg/mL) | The chloro and aromatic moieties should facilitate solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (> 50 mg/mL) | Excellent solvent for a wide range of organic molecules. |
Stability Profile: Ensuring Integrity and Safety
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[5][6] Forced degradation studies are an essential part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[7]
Predicted Degradation Pathways
The chemical structure of N-Benzyl-2-chloro-5-nitrobenzamide suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-chloro-5-nitrobenzoic acid and benzylamine.[8][9] The rate of hydrolysis is expected to be more significant under basic conditions.
-
Oxidation: While the molecule does not contain exceptionally labile groups for oxidation, the benzylic position could be a site of oxidative degradation.
-
Photodegradation: Nitroaromatic compounds are known to be susceptible to photolysis.[10][11][12] Exposure to UV or visible light could lead to complex degradation pathways, potentially involving the nitro group.[11]
Forced Degradation Study Protocol
This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to evaluate the intrinsic stability of N-Benzyl-2-chloro-5-nitrobenzamide.[6][13][14]
Objective: To investigate the degradation of N-Benzyl-2-chloro-5-nitrobenzamide under various stress conditions and to develop a stability-indicating analytical method.
Methodology: The compound will be subjected to acid, base, oxidative, thermal, and photolytic stress. The extent of degradation will be monitored by a stability-indicating HPLC method.
Forced Degradation Workflow:
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A Technical Guide to the Investigation of N-Benzyl-2-chloro-5-nitrobenzamide as a Potential Antimicrobial Agent
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical entities with unique mechanisms of action. Benzamide derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for the systematic investigation of a specific, novel compound, N-Benzyl-2-chloro-5-nitrobenzamide , as a potential antimicrobial agent. We present a logically sequenced, field-proven workflow that spans from initial synthesis and primary screening to advanced mechanistic and safety profiling. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and explaining the causal reasoning behind critical experimental choices to ensure scientific integrity and reproducibility.
Introduction and Rationale
The core structure of N-Benzyl-2-chloro-5-nitrobenzamide combines several chemical moieties that suggest a strong potential for antimicrobial activity. The benzamide scaffold itself is present in numerous biologically active compounds.[1] Furthermore, the presence of a nitro group (-NO₂) is a well-known feature in antimicrobial agents; for instance, nitroimidazoles are effective against anaerobic bacteria and parasites. This activity is often mediated by the reduction of the nitro group by microbial nitroreductases into cytotoxic reactive nitrogen species that damage DNA and other critical macromolecules. The chloro- substitution on the benzoyl ring can further enhance the compound's biological activity.
Given this structural rationale, a systematic evaluation is warranted. This guide outlines the necessary steps to synthesize, characterize, and validate the antimicrobial efficacy and preliminary safety profile of N-Benzyl-2-chloro-5-nitrobenzamide.
Synthesis and Characterization
The first critical phase is the reliable synthesis and purification of the target compound. N-Benzyl-2-chloro-5-nitrobenzamide can be prepared from commercially available precursors. A robust synthesis protocol is essential for generating high-purity material for biological testing, as impurities could confound the results.
Synthesis Protocol: Amidation of 2-chloro-5-nitrobenzoyl chloride
A common and effective method for synthesizing N-substituted benzamides is the reaction of an appropriate amine with a benzoyl chloride derivative.
Methodology:
-
Preparation of Acid Chloride: 2-chloro-5-nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF) to yield 2-chloro-5-nitrobenzoyl chloride. The reaction is typically run at room temperature until gas evolution ceases.
-
Amidation Reaction: The crude 2-chloro-5-nitrobenzoyl chloride is dissolved in an appropriate solvent like DCM.
-
Amine Addition: A solution of benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM is added dropwise to the stirred acid chloride solution at 0°C. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzyl-2-chloro-5-nitrobenzamide.[3][4]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide.
Primary Antimicrobial Efficacy Screening
The initial evaluation of a novel compound involves determining its spectrum of activity against a panel of clinically relevant microorganisms. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a standardized, high-throughput technique for this determination.[6]
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the synthesized N-Benzyl-2-chloro-5-nitrobenzamide in dimethyl sulfoxide (DMSO).
-
Microtiter Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[7]
Representative Microbial Panel
A standard panel should include Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to establish the spectrum of activity.
| Microorganism | Type | Strain Example (ATCC) | Relevance |
| Staphylococcus aureus | Gram-positive | ATCC 29213 | Common cause of skin and systemic infections |
| Enterococcus faecalis | Gram-positive | ATCC 29212 | Opportunistic pathogen, high resistance |
| Escherichia coli | Gram-negative | ATCC 25922 | Common cause of UTIs and sepsis |
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | Opportunistic, high intrinsic resistance |
| Candida albicans | Fungal (Yeast) | ATCC 90028 | Common cause of fungal infections |
Selectivity and Cytotoxicity Assessment
A critical aspect of drug development is ensuring that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host (eukaryotic) cells.[8][9]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[10] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
Experimental Protocol: MTT Assay on Human Cell Lines
-
Cell Seeding: Seed a human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with serial dilutions of N-Benzyl-2-chloro-5-nitrobenzamide (at concentrations similar to and exceeding the MIC values) for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Calculating the Selectivity Index (SI)
The Selectivity Index provides a quantitative measure of the compound's therapeutic window.
SI = CC₅₀ / MIC
A higher SI value (ideally >10) indicates greater selectivity for the microbial target over host cells, suggesting a more promising safety profile.
Elucidating the Mechanism of Action (MoA)
Understanding how a novel compound kills or inhibits the growth of microbes is a crucial step that guides further development.[11][12][13] The investigation follows a hierarchical approach, moving from broad phenotypic effects to specific molecular targets.
Initial MoA Investigation: Macromolecular Synthesis Assay
This assay determines which major cellular pathway (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis) is primarily inhibited by the compound.[7]
Experimental Protocol: Radiolabeled Precursor Incorporation
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.
-
Compound Addition: Add N-Benzyl-2-chloro-5-nitrobenzamide at a concentration known to be inhibitory (e.g., 5-10x MIC).
-
Precursor Addition: Simultaneously, add radiolabeled precursors to separate aliquots of the culture:
-
[³H]thymidine for DNA synthesis
-
[³H]uridine for RNA synthesis
-
[³H]leucine for protein synthesis
-
[¹⁴C]N-acetylglucosamine for peptidoglycan (cell wall) synthesis
-
-
Time-Course Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30 minutes).
-
Precipitation and Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A rapid cessation of incorporation of a specific precursor indicates that its corresponding pathway is the primary target of the compound.
Hypothetical MoA Pathways for N-Benzyl-2-chloro-5-nitrobenzamide
Based on its chemical structure, several potential mechanisms can be hypothesized. Benzamide derivatives have been shown to target bacterial cell division by inhibiting the FtsZ protein or to disrupt DNA replication by inhibiting DNA gyrase.[14] The nitro-aromatic moiety suggests a pro-drug mechanism dependent on bacterial nitroreductases.
Caption: Potential mechanisms of action for N-Benzyl-2-chloro-5-nitrobenzamide.
Conclusion and Future Directions
This guide has outlined a systematic, multi-step process for the initial investigation of N-Benzyl-2-chloro-5-nitrobenzamide as a potential antimicrobial agent. By following a rigorous workflow encompassing synthesis, efficacy screening, safety assessment, and mechanistic studies, researchers can generate a robust dataset to support a go/no-go decision for further preclinical development. Positive outcomes, such as potent MIC values, a high selectivity index, and the elucidation of a novel mechanism of action, would provide a strong foundation for lead optimization, in vivo efficacy studies, and the ultimate goal of developing a new therapeutic to combat infectious diseases.
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Exploring the Anticancer Potential of N-Benzyl-2-chloro-5-nitrobenzamide Derivatives: A Technical Guide
Abstract
The scaffold of N-benzyl-2-chloro-5-nitrobenzamide represents a promising, yet underexplored, frontier in the discovery of novel anticancer therapeutics. This technical guide synthesizes the current understanding of structurally related benzamide derivatives to forecast the potential anticancer activities, mechanisms of action, and synthetic pathways pertinent to this specific class of compounds. By amalgamating data from analogous molecules, we provide a comprehensive framework for researchers, scientists, and drug development professionals to initiate and advance research into N-Benzyl-2-chloro-5-nitrobenzamide and its derivatives as a new generation of cancer-fighting agents. This document details plausible synthetic routes, outlines key experimental protocols for efficacy evaluation, and visualizes the potential signaling pathways these compounds may modulate.
Introduction: The Rationale for Investigating N-Benzyl-2-chloro-5-nitrobenzamide Derivatives
The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The N-benzyl moiety is also a significant pharmacophore in many anticancer compounds, contributing to their cytotoxic effects.[1] The strategic combination of these groups with a 2-chloro-5-nitro-substituted phenyl ring introduces unique electronic and steric properties that can be exploited for targeted anticancer activity. The chloro and nitro substituents enhance the electrophilicity of the aromatic ring and can participate in various biological interactions, including the generation of reactive oxygen species (ROS), which can be detrimental to cancer cells.[2]
While direct research on N-Benzyl-2-chloro-5-nitrobenzamide is limited, extensive studies on related N-substituted benzamides and nitroaromatic compounds provide a strong rationale for their investigation. These related compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting that the N-Benzyl-2-chloro-5-nitrobenzamide core could serve as a potent pharmacophore for novel anticancer agents.[3][4] This guide will, therefore, extrapolate from existing knowledge to provide a foundational understanding of the potential of this compound class.
Synthetic Pathways and Chemical Plausibility
The synthesis of N-Benzyl-2-chloro-5-nitrobenzamide and its derivatives is chemically feasible through established organic chemistry reactions. A plausible and efficient synthetic route involves the amidation of a carboxylic acid or its activated derivative.
Proposed Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
A two-step approach is proposed, starting from commercially available precursors. The first step would be the synthesis of the key intermediate, 2-chloro-5-nitrobenzamide, followed by N-benzylation.
Step 1: Synthesis of 2-chloro-5-nitrobenzamide
This can be achieved through the selective partial hydrolysis of 2-chloro-5-nitrobenzonitrile.[5]
-
Reaction: Hydrolysis of the nitrile group to a primary amide.
-
Reagents: 2-chloro-5-nitrobenzonitrile, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), and deionized water.
-
Rationale: DMSO is used to dissolve the starting material, and aqueous NaOH provides the nucleophile for hydrolysis. The reaction temperature is critical to prevent over-hydrolysis to the carboxylic acid.[5]
Step 2: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
The second step involves the coupling of 2-chloro-5-nitrobenzoic acid with benzylamine.
-
Reaction: Amide bond formation.
-
Reagents: 2-chloro-5-nitrobenzoic acid, benzylamine, triphenylphosphine (PPh3), iodine (I2), and triethylamine.
-
Rationale: The use of PPh3 and I2 provides a reliable method for the amidation of carboxylic acids.[6]
Workflow for the Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
Caption: Proposed synthetic workflow for N-Benzyl-2-chloro-5-nitrobenzamide.
Anticipated Anticancer Activity and Mechanistic Pathways
Based on the activities of structurally similar compounds, N-Benzyl-2-chloro-5-nitrobenzamide derivatives are anticipated to exhibit significant anticancer effects through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
N-substituted benzamides have been shown to induce apoptosis in cancer cells through a p53-independent pathway involving the mitochondria.[3] A structurally related compound, N-benzyl-2-nitro-1-imidazole-acetamide (BZN), has been demonstrated to increase levels of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[2]
Potential Apoptotic Pathway:
-
Increased ROS Production: The nitroaromatic ring of the N-Benzyl-2-chloro-5-nitrobenzamide derivative could lead to an increase in intracellular ROS levels within cancer cells.[2]
-
Mitochondrial Disruption: Elevated ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3]
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.[3]
-
Apoptotic Execution: Activated caspases cleave key cellular proteins, such as poly-(ADP-ribose)polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][7]
Caption: Potential intrinsic apoptosis pathway induced by the derivatives.
Cell Cycle Arrest
Many benzamide derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[3][4] This prevents cancer cells from dividing and proliferating. The proposed mechanism involves the modulation of key cell cycle regulatory proteins.
Potential Cell Cycle Arrest Mechanism:
-
Downregulation of G2/M Transition Proteins: The compounds may downregulate the expression of proteins essential for the G2/M transition, such as Cyclin B1 and CDK1.[4]
-
Upregulation of Tumor Suppressors: Concurrently, an upregulation of tumor suppressor proteins like p53, p21, and p27 could be observed, which would further halt cell cycle progression.[4]
Essential Experimental Protocols for Evaluation
To rigorously assess the anticancer potential of novel N-Benzyl-2-chloro-5-nitrobenzamide derivatives, a series of well-established in vitro assays are required.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the synthesized compounds inhibit the growth of cancer cells by 50% (IC50).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the N-Benzyl-2-chloro-5-nitrobenzamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on the distribution of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compounds, lyse the cells, and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and Cytochrome c).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.[4]
Experimental Evaluation Workflow
Caption: A streamlined workflow for the initial anticancer evaluation.
Data Presentation and Interpretation
For a clear and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | HepG2 (Liver) | 5.2 |
| Derivative 1 | A549 (Lung) | 7.8 |
| Derivative 1 | MCF-7 (Breast) | 6.1 |
| Doxorubicin | HepG2 (Liver) | 0.8 |
Table 2: Hypothetical Cell Cycle Analysis Data (% of Cells in Each Phase)
| Treatment | G0/G1 | S | G2/M |
| Control | 55% | 25% | 20% |
| Derivative 1 (IC50) | 20% | 15% | 65% |
Conclusion and Future Directions
The N-Benzyl-2-chloro-5-nitrobenzamide scaffold holds considerable promise for the development of a new class of anticancer agents. The synthetic accessibility and the anticipated mechanisms of action, including the induction of apoptosis and cell cycle arrest, provide a strong foundation for further investigation. Future research should focus on the synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR). Lead compounds should then be advanced to more complex in vitro models, such as 3D spheroids, and subsequently to in vivo animal models to evaluate their efficacy and safety profiles. The exploration of this chemical space could ultimately lead to the discovery of novel, potent, and selective anticancer drugs.
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A Technical Guide to the Development of N-Benzyl-2-chloro-5-nitrobenzamide as a Novel Herbicide
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the continuous development of novel herbicidal compounds with diverse modes of action.[1] This technical guide outlines a comprehensive research and development framework for the investigation of N-Benzyl-2-chloro-5-nitrobenzamide, a promising, yet uncharacterized, molecule for herbicidal applications. Drawing upon established principles in herbicide science, this document provides a detailed roadmap for its synthesis, characterization, and systematic evaluation of its biological activity. We will explore its potential mode of action, drawing parallels with structurally related chloroacetamide and benzamide herbicides, and propose a robust pipeline for its progression from a lead compound to a viable herbicidal candidate. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors, offering a blend of theoretical insights and actionable experimental protocols.
Introduction: The Rationale for Novel Herbicide Development
The escalating challenge of herbicide resistance in major weed species worldwide poses a significant threat to global food security. The over-reliance on a limited number of herbicide modes of action has created immense selection pressure, leading to the proliferation of resistant biotypes.[2] Consequently, there is an urgent and unmet need for the discovery and development of new herbicides with novel molecular targets.[3] Benzamide and chloroacetamide classes of herbicides have a proven track record in weed management, exhibiting a range of mechanisms of action from inhibition of very-long-chain fatty acid (VLCFA) synthesis to disruption of mitosis.[1][4] The hybrid structure of N-Benzyl-2-chloro-5-nitrobenzamide, incorporating features from both these classes, presents a compelling starting point for the development of a next-generation herbicide. This guide will lay out a systematic approach to unlock the herbicidal potential of this molecule.
Synthesis and Characterization of N-Benzyl-2-chloro-5-nitrobenzamide
The synthesis of N-Benzyl-2-chloro-5-nitrobenzamide can be efficiently achieved through a two-step process, starting with the nitration of o-chlorobenzoic acid to produce the key intermediate, 2-chloro-5-nitrobenzoic acid, followed by its conversion to the final product via an amide coupling reaction.
Synthesis of 2-chloro-5-nitrobenzoic acid
The synthesis of the carboxylic acid precursor is a critical first step.
-
Reaction Scheme:
o-chlorobenzoic acid → 2-chloro-5-nitrobenzoic acid
-
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 32g of o-chlorobenzoic acid in 160g of 100% sulfuric acid, maintaining the temperature below 0°C.[5]
-
Slowly add a pre-mixed solution of 16g of 80% nitric acid and 40g of 100% sulfuric acid dropwise over 1 hour, ensuring the temperature remains below 0°C.[5]
-
Allow the reaction mixture to stand at room temperature for 12 hours.[5]
-
Gently heat the mixture to 60°C and then pour it over 400g of ice.[5]
-
Collect the precipitated 2-chloro-5-nitrobenzoic acid by filtration.[5]
-
Recrystallize the crude product from boiling water to obtain the purified intermediate.[5]
-
Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
The final amide is synthesized via the Schotten-Baumann reaction, a robust method for amide bond formation.[6]
-
Reaction Scheme:
2-chloro-5-nitrobenzoic acid → 2-chloro-5-nitrobenzoyl chloride → N-Benzyl-2-chloro-5-nitrobenzamide
-
Experimental Protocol:
-
Convert 2-chloro-5-nitrobenzoic acid to its acyl chloride derivative, 2-chloro-5-nitrobenzoyl chloride, by reacting it with thionyl chloride or oxalyl chloride in an aprotic solvent.[7]
-
In a separate flask, prepare a solution of benzylamine in a suitable aprotic solvent (e.g., dichloromethane) and add an equimolar amount of a non-nucleophilic base, such as triethylamine.[6][7]
-
Cool the amine solution to 0°C and slowly add the 2-chloro-5-nitrobenzoyl chloride solution dropwise with constant stirring.[]
-
Allow the reaction to proceed at room temperature for 8-16 hours.[7]
-
Quench the reaction with water and extract the product with an organic solvent.[7]
-
Purify the crude N-Benzyl-2-chloro-5-nitrobenzamide by column chromatography.
-
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Herbicidal Activity Screening
A tiered screening approach is proposed to efficiently evaluate the herbicidal efficacy of N-Benzyl-2-chloro-5-nitrobenzamide.
Primary Screening: Whole Plant Assays
The initial assessment of herbicidal activity will be conducted on a panel of representative monocot and dicot weed species.[9]
-
Experimental Protocol:
-
Grow indicator weed species (e.g., barnyardgrass (Echinochloa crus-galli), common lambsquarters (Chenopodium album)) in pots under controlled greenhouse conditions.[10]
-
Apply N-Benzyl-2-chloro-5-nitrobenzamide at a standard screening rate (e.g., 150-300 g ai/ha) via post-emergence foliar spray.[10]
-
Include a positive control (a commercial herbicide with a known mode of action) and a negative control (solvent blank).
-
Visually assess phytotoxicity at 7, 14, and 21 days after treatment, scoring for symptoms such as chlorosis, necrosis, and growth inhibition.[11]
-
Dose-Response Studies
Compounds showing significant activity in the primary screen will be subjected to dose-response studies to determine their potency.
-
Experimental Protocol:
-
Select the most sensitive weed species from the primary screen.
-
Apply the test compound at a range of concentrations to establish a dose-response curve.
-
Calculate the GR₅₀ value (the concentration required to cause a 50% reduction in plant growth) for each species.
-
-
Hypothetical Data Presentation:
| Weed Species | GR₅₀ (g ai/ha) |
| Echinochloa crus-galli | 75 |
| Chenopodium album | 120 |
| Amaranthus retroflexus | 90 |
Crop Selectivity and Phytotoxicity Assessment
It is crucial to evaluate the potential for crop injury.[12]
-
Experimental Protocol:
-
Select a panel of important crop species (e.g., corn, soybean, wheat).
-
Apply N-Benzyl-2-chloro-5-nitrobenzamide at 1x and 2x the projected use rate.[12]
-
Visually assess crop injury at regular intervals.[13]
-
For promising candidates, conduct yield trials to quantify the impact on crop productivity.[12]
-
Mode of Action Elucidation
Understanding the molecular target of a novel herbicide is paramount for its effective and sustainable use.[2][14] Based on its chemical structure, a plausible mode of action for N-Benzyl-2-chloro-5-nitrobenzamide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a known mechanism for chloroacetamide herbicides.[15]
Symptomology Analysis
The visual symptoms of phytotoxicity can provide initial clues about the mode of action. Inhibition of VLCFA synthesis typically leads to stunted growth of shoots and emerging leaves, often with a "drawstring" or crinkled appearance.
In Vitro VLCFA Elongase Inhibition Assay
A direct biochemical assay can confirm the inhibition of VLCFA elongase enzymes.[16][17]
-
Experimental Protocol:
-
Isolate microsomal fractions containing VLCFA elongases from a suitable plant source (e.g., leek seedlings).[16]
-
Incubate the microsomal fraction with a radiolabeled substrate ([¹⁴C]malonyl-CoA) and an acyl-CoA primer in the presence of varying concentrations of N-Benzyl-2-chloro-5-nitrobenzamide.[16]
-
Extract the fatty acids and separate them by thin-layer chromatography (TLC).[16]
-
Quantify the incorporation of the radiolabel into VLCFAs to determine the inhibitory activity of the compound and calculate the IC₅₀ value.[16]
-
-
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) |
| N-Benzyl-2-chloro-5-nitrobenzamide | 5.2 |
| Metolachlor (Positive Control) | 2.8 |
Structure-Activity Relationship (SAR) Studies
Systematic modification of the N-Benzyl-2-chloro-5-nitrobenzamide structure can provide valuable insights into the key molecular features required for herbicidal activity and can lead to the identification of more potent analogs.[18][19][20]
Rationale for SAR Exploration
Based on studies of related benzamide herbicides, several key regions of the molecule can be targeted for modification:[21]
-
Benzoyl Ring: The position and nature of the chloro and nitro substituents are likely critical for activity.
-
Amide Linker: The amide bond itself is a key structural feature.
-
Benzyl Moiety: Substitutions on the benzyl ring can influence potency and selectivity.[21]
Proposed Analogue Synthesis and Screening
A focused library of analogs should be synthesized and screened using the assays described in Section 3.
-
Hypothetical SAR Data:
| Compound | R¹ | R² | GR₅₀ vs. E. crus-galli (g ai/ha) |
| Lead Compound | 2-Cl, 5-NO₂ | H | 75 |
| Analog 1 | 2-Cl, 4-NO₂ | H | 150 |
| Analog 2 | 2-Cl, 5-CF₃ | H | 90 |
| Analog 3 | 2-Cl, 5-NO₂ | 4-F | 60 |
| Analog 4 | 2-Cl, 5-NO₂ | 2,4-diCl | 110 |
Visualizing the Development Workflow
A clear and logical workflow is essential for the efficient progression of a novel herbicide candidate.
Caption: A streamlined workflow for the development of N-Benzyl-2-chloro-5-nitrobenzamide as a novel herbicide.
Conclusion and Future Directions
This technical guide has presented a comprehensive and scientifically grounded framework for the development of N-Benzyl-2-chloro-5-nitrobenzamide as a potential novel herbicide. The proposed research plan, encompassing synthesis, biological evaluation, mode of action studies, and structure-activity relationship analysis, provides a clear path forward for investigating this promising molecule. The potential for this compound to exhibit a VLCFA synthesis inhibition mode of action, coupled with the opportunities for structural optimization, makes it a compelling candidate for further research. Future work should focus on the execution of the described experimental protocols, with a particular emphasis on elucidating the precise molecular interactions with the target enzyme and optimizing the compound's efficacy and crop selectivity profile. The development of novel herbicides like N-Benzyl-2-chloro-5-nitrobenzamide is a critical endeavor in the ongoing effort to ensure sustainable agricultural productivity in the face of evolving weed resistance challenges.
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American Chemical Society. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]
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University of California Agriculture and Natural Resources. (2013, March 4). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. Retrieved from [Link]
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Kansas State University Research and Extension. (n.d.). C715 Herbicide Mode of Action. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
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California Weed Science Society. (2013). Screening for Natural Product Herbicides. Retrieved from [Link]
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Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
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MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Retrieved from [Link]
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NIH. (2025, August 6). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Retrieved from [Link]
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Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]
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PubMed. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 10). Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems | Request PDF. Retrieved from [Link]
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Greenhouse Grower. (n.d.). Testing For Phytotoxicity. Retrieved from [Link]
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MDPI. (2022, November 9). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Retrieved from [Link]
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ResearchGate. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]
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Frontiers. (2018, December 17). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Retrieved from [Link]
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UC IPM. (n.d.). Managing Pests in Gardens: Herbicide phytotoxicity. Retrieved from [Link]
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NIH. (2004, August 10). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Retrieved from [Link]
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MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Retrieved from [Link]
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NIH. (n.d.). Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. Retrieved from [Link]
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NIH. (2021, August 6). Inhibition of Very Long Chain Fatty Acids Synthesis Mediates PI3P Homeostasis at Endosomal Compartments. Retrieved from [Link]
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ResearchGate. (2025, August 9). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Retrieved from [Link]
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Scribd. (n.d.). Inhibition of VLCFA-Synthase by Herbicides | PDF | Enzyme Inhibitor. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
Introduction: Context and Significance
N-Benzyl-2-chloro-5-nitrobenzamide is a key chemical intermediate, finding significant application in the synthesis of various pharmaceutical compounds, particularly in the development of novel anti-inflammatory and antimicrobial agents.[1] Its molecular architecture, featuring a reactive benzamide core with chloro and nitro substitutions, provides a versatile scaffold for further chemical modification in targeted drug design.
This document provides a detailed, field-proven protocol for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide, starting from the commercially available precursor, 2-chloro-5-nitrobenzoic acid.[2] The described methodology is centered around a robust and widely adopted two-step, one-pot process involving the activation of the carboxylic acid to an acyl chloride, followed by amidation. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the chemical principles, step-by-step instructions, and critical safety considerations.
The Synthetic Principle: Overcoming the Acid-Base Hurdle
The direct condensation of a carboxylic acid and an amine to form an amide bond is often inefficient. The primary obstacle is a competing acid-base reaction, where the acidic carboxylic acid protonates the basic amine, forming an unreactive ammonium carboxylate salt.[3][4][5] To circumvent this, a common and highly effective strategy is to first "activate" the carboxylic acid, converting it into a more electrophilic species that readily reacts with the amine nucleophile.
Our protocol employs one of the most reliable methods for this activation: the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[4][][7] This intermediate is highly reactive and is not isolated, but is used in situ for the subsequent reaction with benzylamine.
Reaction Scheme:

The process unfolds in two key mechanistic stages:
-
Formation of the Acyl Chloride: 2-chloro-5-nitrobenzoic acid reacts with thionyl chloride. The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂. A subsequent cascade of electron movements results in the elimination of sulfur dioxide (SO₂) gas and a chloride anion, forming the highly reactive 2-chloro-5-nitrobenzoyl chloride intermediate.[8]
-
Nucleophilic Acyl Substitution (Amidation): The benzylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the newly formed acyl chloride. This step, often referred to as the Schotten-Baumann reaction, proceeds via a tetrahedral intermediate.[4] The elimination of a chloride ion yields the final amide product. A tertiary amine base, such as triethylamine (TEA), is crucial in this step to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct and driving the equilibrium towards the product.[4][7]
Materials and Methods
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Purity |
| 2-chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | 1.0 | 5.0 g | >97% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.0 | 4.4 mL | >99% |
| Benzylamine | 100-46-9 | 107.15 | 1.1 | 2.9 mL | >99% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | 4.1 mL | >99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 100 mL | Anhydrous |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | As needed | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | - |
Equipment
-
250 mL two-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Detailed Experimental Protocol
This protocol details a one-pot synthesis where the acyl chloride is generated and immediately used for amidation.
Step-by-Step Instructions:
-
Reaction Setup: Assemble a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 2-chloro-5-nitrobenzoic acid (5.0 g, 24.8 mmol) and 50 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension.
-
Acyl Chloride Formation: Cool the flask in an ice-water bath to 0°C. Add thionyl chloride (4.4 mL, 49.6 mmol) dropwise over 15 minutes using the dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle and maintain for 2 hours. The suspension should become a clear solution as the reaction proceeds. Gaseous byproducts (SO₂ and HCl) will be evolved and should be vented through a proper scrubbing system.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is critical to prevent unwanted side reactions with the amine.
-
Amidation: Re-dissolve the resulting crude yellow oil (the acyl chloride) in 50 mL of fresh anhydrous DCM. Cool the flask back down to 0°C in an ice bath.
-
Amine Addition: In a separate beaker, prepare a solution of benzylamine (2.9 mL, 27.3 mmol) and triethylamine (4.1 mL, 29.8 mmol). Transfer this solution to the dropping funnel and add it dropwise to the stirred acyl chloride solution over 30 minutes, ensuring the internal temperature remains below 10°C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Monitoring: Monitor the reaction progress by TLC (eluent: 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the acyl chloride starting material.[9]
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure, pale-yellow crystals of N-Benzyl-2-chloro-5-nitrobenzamide by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Product Characterization
The identity and purity of the synthesized N-Benzyl-2-chloro-5-nitrobenzamide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify characteristic functional group peaks (e.g., N-H stretch, C=O stretch of the amide).
-
Melting Point Analysis: To assess purity by comparing with the literature value.
Safety Precautions: A Critical Overview
Handling the reagents involved in this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
2-chloro-5-nitrobenzoic acid: Harmful if swallowed and causes serious skin and eye irritation.[10][11] Avoid inhalation of dust.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). It must be handled with extreme care in a fume hood, avoiding any contact with moisture.
-
Benzylamine: Corrosive and can cause severe skin burns and eye damage.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[10][11][12] An emergency safety shower and eyewash station should be readily accessible.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(5), 5809–5819. Retrieved from [Link]
-
LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]
-
El-Faham, A., et al. (2020). A plausible mechanism for the synthesis of an amide using I starting from Oxyma and SOCl2 via Oxyma ester. Journal of Organic Chemistry, 85(15), 9734-9743. Retrieved from [Link]
-
LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]
-
Sdfine. (n.d.). 2-chloro-5-nitrobenzoic acid GHS Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Wang, Y., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research, 2012(12), 726-728. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(1), 1. Retrieved from [Link]
-
Lead Sciences. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link]
- Supporting Information. (n.d.). Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO).
-
A2Z Chemical. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link]
- Deese, R. F. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide. Retrieved from [Link]
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
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Application Note and Protocol: A Validated Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.[1] The synthesis is approached via a robust two-step sequence designed for high purity and yield. The initial step involves the conversion of 2-chloro-5-nitrobenzoic acid to its highly reactive acyl chloride derivative using thionyl chloride. The subsequent step is the amidation of the acyl chloride with benzylamine under Schotten-Baumann conditions. This guide explains the causality behind critical process parameters, outlines rigorous safety protocols, and provides a framework for the purification and characterization of the final product, ensuring reproducibility and reliability for researchers in organic synthesis and drug development.
Introduction: Synthetic Strategy and Mechanistic Overview
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry.[2] N-Benzyl-2-chloro-5-nitrobenzamide is synthesized through a classic nucleophilic acyl substitution pathway. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid is first activated by converting it into a more electrophilic species.
This protocol employs a highly reliable two-step strategy:
-
Activation: 2-chloro-5-nitrobenzoic acid is converted to 2-chloro-5-nitrobenzoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4]
-
Coupling: The resulting acyl chloride is immediately reacted with benzylamine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[5][6] This reaction, often referred to as the Schotten-Baumann reaction, proceeds rapidly and requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
This method is widely adopted for its high yields and applicability to a broad range of substrates.
Overall Reaction Scheme:
Step 1: Acyl Chloride Formation
2-chloro-5-nitrobenzoic acid reacts with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride.
Step 2: Amide Formation
2-chloro-5-nitrobenzoyl chloride reacts with benzylamine in the presence of a base (triethylamine) to yield N-Benzyl-2-chloro-5-nitrobenzamide.
Materials and Methods
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Purity/Grade |
| 2-chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | 10.0 g (49.6 mmol) | ≥97%[7] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 15 mL (205 mmol) | ≥99% |
| Benzylamine | 100-46-9 | 107.15 | 5.4 mL (49.6 mmol) | ≥99% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 8.3 mL (59.5 mmol) | ≥99%, anhydrous |
| Toluene | 108-88-3 | 92.14 | 100 mL | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | ACS Grade |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | As needed | Aqueous |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Saturated Aqueous Soln. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | Saturated Aqueous Soln. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | As needed | Reagent Grade |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | As needed | For NMR Analysis |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer, FT-IR Spectrometer, Melting Point Apparatus
Detailed Experimental Protocol
Workflow Diagram
Caption: Overall workflow for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide.
Part 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride
CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[8][9] This entire procedure must be performed in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and solvent-resistant gloves.[10][11] An emergency shower and eyewash station must be readily accessible.[10]
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).
-
Reagent Addition: Add 100 mL of anhydrous toluene to the flask, followed by the slow addition of thionyl chloride (15 mL, ~205 mmol) via a dropping funnel at room temperature. A catalytic amount (2-3 drops) of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Causality: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to act as a co-solvent. Toluene is an inert solvent suitable for the required reaction temperature. The reaction with DMF forms the Vilsmeier reagent, which is the active catalytic species.
-
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Self-Validation: The cessation of bubbling provides a visual cue for reaction completion. Progress can also be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.
-
-
Solvent Removal: After cooling the mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Insight: It is crucial to use a trap between the evaporator and the vacuum pump to capture the corrosive thionyl chloride vapors. The resulting crude 2-chloro-5-nitrobenzoyl chloride is a yellow-orange oil or low-melting solid and is used in the next step without further purification due to its moisture sensitivity.
-
Part 2: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
-
Reaction Setup: Dissolve the crude 2-chloro-5-nitrobenzoyl chloride from Part 1 in 100 mL of anhydrous dichloromethane (DCM) within the reaction flask. Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate beaker, prepare a solution of benzylamine (5.4 mL, 49.6 mmol) and triethylamine (8.3 mL, 59.5 mmol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Causality: The reaction is performed at 0°C to control the initial exothermic reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl produced during the reaction, preventing the protonation of benzylamine and driving the equilibrium towards the product.[3][4] A slight excess of base ensures complete neutralization.
-
-
Completion: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the acyl chloride spot is no longer visible.
Part 3: Product Isolation and Purification
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of 1M HCl. Shake and separate the layers.
-
Insight: The acid wash removes excess triethylamine and benzylamine by converting them into their water-soluble ammonium salts.
-
-
Washing: Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to remove any residual acid), and finally with 100 mL of brine (to reduce the amount of dissolved water in the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The final product, N-Benzyl-2-chloro-5-nitrobenzamide, should be obtained as a pale yellow or off-white solid.
Results and Characterization
Quantitative Data Summary
| Parameter | Expected Value |
| Theoretical Yield | 14.4 g (based on 10.0 g starting material) |
| Typical Experimental Yield | 85-95% |
| Molecular Formula | C₁₄H₁₁ClN₂O₃[12] |
| Molecular Weight | 290.70 g/mol [12] |
| Appearance | Pale yellow to off-white solid |
| Melting Point | ~145-148 °C (Literature values may vary) |
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis is the nucleophilic acyl substitution reaction between the amine and the acyl chloride.
Caption: Mechanism of nucleophilic acyl substitution for amide formation.
The reaction proceeds in two main stages:
-
Addition: The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a negatively charged oxygen and a positively charged nitrogen in a tetrahedral intermediate.[5][13]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the C=O double bond, and in the process, the chloride ion, being a good leaving group, is eliminated. A base then deprotonates the nitrogen to yield the final, neutral amide product and the base's hydrochloride salt.[13]
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons on both rings and the methylene (-CH₂-) bridge. The amide proton (-NH-) will appear as a broad triplet. Aromatic protons adjacent to the nitro and chloro groups will be downfield.
-
¹³C NMR (CDCl₃, 100 MHz): Expect a signal for the carbonyl carbon (~165 ppm), signals for the methylene carbon (~45 ppm), and distinct signals for the aromatic carbons.
-
FT-IR (ATR): Key peaks should include an N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), a C=O stretch for the amide (~1660 cm⁻¹), and strong N=O stretches for the nitro group (~1520 and 1350 cm⁻¹).
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link][5]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link][13]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link][10]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link][8]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][3]
-
International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link][14]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link][6]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link][4]
-
MySkinRecipes. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link][1]
-
Lead Sciences. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link][12]
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- 6. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 7. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
Application Note & Protocol: A Robust Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide via Amide Bond Formation
Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide, a valuable intermediate in medicinal chemistry and drug development.[1] We will explore the fundamental principles of amide bond formation, focusing on a highly efficient two-step, one-pot conversion of 2-chloro-5-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with benzylamine. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, reaction mechanisms, and safety considerations.
Introduction: The Central Role of the Amide Bond
The amide bond is arguably the most important functional group in modern medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceutical agents.[2] The formation of this bond, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] However, the direct reaction is often challenging due to the formation of a non-reactive ammonium carboxylate salt resulting from a simple acid-base reaction.[3]
To overcome this thermodynamic barrier, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[3][4] Common strategies include the use of coupling agents like carbodiimides (DCC, EDC) or conversion to highly reactive intermediates such as acyl chlorides.[2][3]
This application note details a robust and scalable protocol for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide, starting from 2-chloro-5-nitrobenzoic acid and benzylamine.
Reaction Scheme & Mechanism
The synthesis proceeds in two key stages: (A) the activation of the carboxylic acid by converting it to an acyl chloride, and (B) the nucleophilic acyl substitution by the amine.
Overall Transformation:
Mechanistic Rationale:
The primary challenge in amide bond formation is the acidic proton of the carboxylic acid, which readily reacts with the basic amine.[3] This acid-base neutralization is much faster than the desired nucleophilic attack. Therefore, activating the carboxylic acid is essential.
One of the most direct activation methods is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SO₂Cl₂) or oxalyl chloride. This process replaces the -OH group with a -Cl, creating a highly electrophilic carbonyl carbon. The subsequent reaction of this acyl chloride with an amine is a rapid and generally irreversible nucleophilic acyl substitution. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Experimental Protocol: Acyl Chloride Method
This protocol describes the in-situ generation of 2-chloro-5-nitrobenzoyl chloride followed by its reaction with benzylamine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Example Quantity (10 mmol scale) | Purity |
| 2-chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | 1.0 | 2.02 g | ≥98% |
| Thionyl chloride (SO₂Cl₂) | 7719-09-7 | 118.97 | 1.5 | 1.1 mL (1.78 g) | ≥99% |
| Benzylamine | 100-46-9 | 107.15 | 1.1 | 1.18 mL (1.18 g) | ≥99% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | 2.09 mL (1.52 g) | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~50 mL | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | As needed | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | As needed | - |
Step-by-Step Procedure
Safety First: This procedure involves corrosive reagents and should be performed in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq, 2.02 g).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) to the flask. Stir the mixture to form a suspension.
-
Acid Chloride Formation: Carefully add thionyl chloride (1.5 eq, 1.1 mL) dropwise to the suspension at room temperature. Note: This reaction releases HCl and SO₂ gas.
-
Heating: Gently heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Cooling & Reagent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will leave the crude 2-chloro-5-nitrobenzoyl chloride as a solid or oil.
-
Amine Addition Setup: Re-dissolve the crude acyl chloride in fresh anhydrous DCM (30 mL). Cool the flask in an ice bath to 0°C.
-
Amidation: In a separate vial, prepare a solution of benzylamine (1.1 eq, 1.18 mL) and triethylamine (1.5 eq, 2.09 mL). Add this solution dropwise to the stirred acyl chloride solution at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate) until the starting acyl chloride is consumed.
-
Work-up & Quenching: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess triethylamine and benzylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid.
-
Saturated brine solution (1 x 20 mL) to remove residual water.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-Benzyl-2-chloro-5-nitrobenzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide.
Characterization
The identity and purity of the final product, N-Benzyl-2-chloro-5-nitrobenzamide (CAS: 83909-69-7, Formula: C₁₄H₁₁ClN₂O₃, MW: 290.70)[5], should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional group stretches (e.g., N-H, C=O of the amide).
-
Melting Point: To assess the purity of the crystalline solid.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Chemistry For Everyone. (2023, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Khan Academy. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. Retrieved from [Link]
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MySkinRecipes. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023, April 2). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Retrieved from [Link]
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Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved from [Link]
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Lead Sciences. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link]
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PubChem. (n.d.). Benzoyl chloride, 2-chloro-5-nitro-. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Biological Profiling of N-Benzyl-2-chloro-5-nitrobenzamide
Introduction: Rationale for the In Vitro Investigation of N-Benzyl-2-chloro-5-nitrobenzamide
N-Benzyl-2-chloro-5-nitrobenzamide (CAS No: 83909-69-7) is a synthetic organic compound featuring a benzamide core, a structure prevalent in a multitude of pharmacologically active agents.[1][2][3] The presence of a nitro group and a chloro substituent on the benzamide ring, coupled with an N-benzyl group, suggests its potential as a versatile intermediate for drug discovery.[4][5] Benzamide derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] The structural motifs within N-Benzyl-2-chloro-5-nitrobenzamide hint at possible interactions with key biological pathways. For instance, nitroaromatic compounds are known to be bioreduced in cells, potentially leading to cytotoxic effects, while the overall structure could interfere with protein-protein interactions or enzymatic activities central to cell signaling.
Given its chemical characteristics, a systematic in vitro evaluation is the critical first step to elucidate the biological potential of N-Benzyl-2-chloro-5-nitrobenzamide. This document provides a comprehensive suite of protocols to characterize its cytotoxic, pro-apoptotic, cell cycle-disruptive, and anti-inflammatory properties. These assays are designed to provide a foundational understanding of the compound's mechanism of action and to guide further preclinical development.
PART 1: Foundational Assays - Cytotoxicity and Cell Viability
The initial screening of any potential therapeutic agent must involve a thorough assessment of its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[8][9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
N-Benzyl-2-chloro-5-nitrobenzamide
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of N-Benzyl-2-chloro-5-nitrobenzamide in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9][11]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Cell Line | e.g., A549 (human lung carcinoma) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 48 hours |
| Compound Concentrations | 0, 0.1, 1, 10, 50, 100 µM |
| IC₅₀ Value | To be determined experimentally |
PART 2: Mechanistic Assays - Unraveling the Mode of Action
If N-Benzyl-2-chloro-5-nitrobenzamide demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism. Common mechanisms of cell death induced by chemical compounds include apoptosis and cell cycle arrest.
A. Assessment of Apoptosis: Caspase-3/7 Activity
Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to diseases like cancer. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[12] Assaying the activity of these caspases provides a reliable indicator of apoptosis.[13][14]
Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[13] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then consumed by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for measuring apoptosis via Caspase-3/7 activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Cells treated with N-Benzyl-2-chloro-5-nitrobenzamide in white-walled 96-well plates
-
Positive control (e.g., Staurosporine)
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements. It is advisable to treat cells with concentrations around the predetermined IC₅₀ value.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15] This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader (luminometer).
Data Analysis: The fold increase in caspase activity can be calculated by normalizing the luminescence signal of treated samples to that of the vehicle control.
| Parameter | Expected Outcome for Pro-Apoptotic Compound |
| Test Compound | Significant increase in luminescence vs. vehicle control |
| Vehicle Control | Basal level of luminescence |
| Positive Control | High luminescence signal |
B. Cell Cycle Analysis by Flow Cytometry
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[16] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[17][18]
Principle: Propidium Iodide is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[17] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[19] By analyzing a population of cells with a flow cytometer, one can distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2N) DNA content.
-
S phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.
-
G2/M phase: Cells that have completed DNA replication, with a 4N DNA content.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with N-Benzyl-2-chloro-5-nitrobenzamide
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[18]
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with N-Benzyl-2-chloro-5-nitrobenzamide at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that may have detached due to treatment, are analyzed. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping.[18] Fix the cells overnight or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in a staining buffer containing RNase A and PI.[18] The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[19] The PI fluorescence is typically detected on a linear scale.
Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.[19]
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | ~60% | ~25% | ~15% |
| Compound (IC₅₀) | To be determined | To be determined | To be determined |
| Positive Control (e.g., Nocodazole) | Low | Low | High (G2/M arrest) |
PART 3: Profiling Anti-Inflammatory Potential
Chronic inflammation is linked to various diseases, including cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[20] Many anti-inflammatory drugs function by inhibiting this pathway.[21][22]
Principle of NF-κB Reporter Assay
This assay utilizes a cell line (e.g., HEK293 or HT-29) that has been stably transfected with a reporter gene (e.g., luciferase or GFP) under the control of NF-κB response elements.[20][23] In unstimulated cells, NF-κB is held inactive in the cytoplasm.[20] Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus, binds to the response elements, and drives the expression of the reporter gene.[21] An effective inhibitor will prevent this process, leading to a quantifiable reduction in the reporter signal.[24]
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for assessing anti-inflammatory activity via an NF-κB reporter assay.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293-NF-κB-luc or similar reporter cell line
-
Complete culture medium
-
N-Benzyl-2-chloro-5-nitrobenzamide
-
TNF-α (recombinant human)
-
Luciferase Assay System (e.g., from Promega)
-
White-walled 96-well plates
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various non-cytotoxic concentrations of N-Benzyl-2-chloro-5-nitrobenzamide. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL.[23] Include several control wells:
-
Unstimulated control (cells + vehicle)
-
Stimulated control (cells + vehicle + TNF-α)
-
Positive inhibitor control (cells + known NF-κB inhibitor + TNF-α)
-
-
Incubation: Incubate the plate for 6-8 hours (for luciferase) or 24 hours (for GFP).[23]
-
Data Acquisition:
-
For luciferase reporters, lyse the cells and measure luminescence according to the manufacturer's protocol.
-
For GFP reporters, measure fluorescence or analyze by flow cytometry.[23]
-
-
Viability Check: In parallel, run a cell viability assay (e.g., MTT or CellTiter-Glo) under the same conditions to ensure that any observed decrease in reporter signal is not due to cytotoxicity.[24]
Data Analysis: The percentage of NF-κB inhibition is calculated as: % Inhibition = [1 - (Signal of Treated & Stimulated - Signal of Unstimulated) / (Signal of Stimulated Control - Signal of Unstimulated)] * 100
Conclusion
This application note provides a structured, multi-faceted approach to the initial in vitro characterization of N-Benzyl-2-chloro-5-nitrobenzamide. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and inflammatory signaling, researchers can build a comprehensive biological profile of the compound. The data generated from these protocols will be instrumental in determining its potential as a lead candidate for therapeutic development and in guiding future structure-activity relationship (SAR) studies.
References
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Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
-
National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry - PMC.
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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Roche. MTT Assay Protocol for Cell Viability and Proliferation.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
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Abcam. MTT assay protocol.
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Protocols.io. Caspase 3/7 Activity.
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National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
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National Institutes of Health (NIH). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC.
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University of Leicester. Cell Cycle Tutorial Contents.
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.
-
Elabscience. Technical Manual Caspase 3/7 Activity Assay Kit.
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Biocompare. Cell Cycle Analysis with Flow Cytometry.
-
AAT Bioquest. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.
-
Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.
-
MDPI. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces.
-
National Institutes of Health (NIH). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC.
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National Institutes of Health (NIH). In vitro benchmarking of NF-κB inhibitors - PMC.
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
-
National Institutes of Health (NIH). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.
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Taylor & Francis Online. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-kB.
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Lead Sciences. N-Benzyl-2-chloro-5-nitrobenzamide.
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Labsolu. N-Benzyl-2-chloro-5-nitrobenzamide.
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MySkinRecipes. N-Benzyl-2-chloro-5-nitrobenzamide.
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Benchchem. Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening.
-
Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.
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PubChem. 2-Chloro-5-nitrobenzamide.
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ResearchGate. (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
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Guidechem. 2-CHLORO-5-NITROBENZAMIDE 16588-15-1 wiki.
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Research Square. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
-
BLD Pharm. 83909-69-7|N-Benzyl-2-chloro-5-nitrobenzamide.
-
PubChem. N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide.
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The Versatile Scaffold: Application Notes and Protocols for N-Benzyl-2-chloro-5-nitrobenzamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Substituted Benzamide
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous clinically approved drugs and investigational agents. Its synthetic tractability and ability to engage in various biological interactions have made it a cornerstone of drug discovery. This document provides an in-depth technical guide on the synthesis, characterization, and potential applications of a specific substituted benzamide, N-Benzyl-2-chloro-5-nitrobenzamide . This compound, bearing a unique combination of a benzyl group, a chloro substituent, and a nitro functionality, presents a compelling starting point for the development of novel therapeutics. Its structural features suggest potential as an anticancer, anti-inflammatory, and antimicrobial agent. These application notes are designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to explore the therapeutic promise of this versatile molecule.
Chemical Profile and Physicochemical Properties
A thorough understanding of a compound's chemical and physical properties is fundamental to its application in drug discovery.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 290.71 g/mol | [1] |
| CAS Number | 83909-69-7 | [1] |
| Appearance | Expected to be a solid | |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [1] |
Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide: A Practical Protocol
While a specific, peer-reviewed protocol for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide is not extensively documented, a robust and reliable synthesis can be achieved through the amidation of 2-chloro-5-nitrobenzoic acid with benzylamine. The following protocol is based on well-established amide bond formation methodologies.[2][3]
Reaction Scheme
Caption: Synthetic route to N-Benzyl-2-chloro-5-nitrobenzamide.
Experimental Protocol: Amide Coupling
Materials:
-
2-chloro-5-nitrobenzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Benzyl-2-chloro-5-nitrobenzamide.
Justification of Experimental Choices:
-
HATU is a highly efficient coupling agent that minimizes side reactions and often leads to high yields of the desired amide.
-
DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Characterization
The identity and purity of the synthesized N-Benzyl-2-chloro-5-nitrobenzamide should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a critical tool for structural elucidation. A known ¹H NMR spectrum for this compound is available for comparison.[4]
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the amide C=O and N-H stretches.
Medicinal Chemistry Applications: A Multifaceted Potential
The unique structural motifs of N-Benzyl-2-chloro-5-nitrobenzamide suggest its potential utility across several therapeutic areas. The following sections detail its likely biological activities based on extensive research on structurally related N-benzylbenzamide and nitrobenzamide derivatives.
Anticancer Activity: Targeting the Cytoskeleton
Core Concept: A significant body of evidence points to N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[5][6][7][8] Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a clinically validated strategy for cancer treatment.
Mechanism of Action: N-benzylbenzamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[5] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects:
-
Disruption of the mitotic spindle: This is crucial for proper chromosome segregation during mitosis.
-
Cell cycle arrest at the G2/M phase: The cell's internal checkpoints detect the mitotic spindle defects and halt cell cycle progression.
-
Induction of apoptosis (programmed cell death): Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway.
Caption: Proposed mechanism of anticancer activity.
Quantitative Data for Related N-Benzylbenzamide Derivatives:
The following table summarizes the potent in vitro activity of a representative N-benzylbenzamide derivative (Compound 20b from a cited study) against various cancer cell lines.[5][9]
| Cancer Cell Line | IC₅₀ (nM) | Reference |
| A549 (Lung) | 15 ± 1.2 | [9] |
| HCT116 (Colon) | 12 ± 0.9 | [9] |
| MCF-7 (Breast) | 18 ± 1.5 | [9] |
| HeLa (Cervical) | 27 ± 2.1 | [9] |
| Tubulin Polymerization Inhibition | IC₅₀ = 2.1 ± 0.1 µM | [9] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Materials:
-
Purified bovine brain tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
N-Benzyl-2-chloro-5-nitrobenzamide (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle control (DMSO), paclitaxel, and colchicine.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
Anti-Inflammatory Potential: Modulating the NF-κB Pathway
Core Concept: The nitrobenzamide moiety suggests a potential role in modulating inflammatory pathways. Benzamide derivatives have been reported to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.
Mechanism of Action: The proposed mechanism involves the inhibition of IκB (inhibitor of κB) degradation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of IκB degradation by N-Benzyl-2-chloro-5-nitrobenzamide would prevent NF-κB activation and subsequent inflammation.[12]
Caption: Proposed mechanism of anti-inflammatory activity.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a highly sensitive method for quantifying the transcriptional activity of NF-κB.[13]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
N-Benzyl-2-chloro-5-nitrobenzamide
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with the test compound for a specified period.
-
Induce NF-κB activation by adding TNF-α.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity.
Antimicrobial Activity: A Potential for Novel Antibacterials
Core Concept: The presence of both chloro and nitro groups on the benzamide scaffold suggests potential antimicrobial activity. Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated antibacterial properties.[14] The nitroaromatic scaffold is a known pharmacophore in several antimicrobial drugs.
Proposed Mechanism of Action: While the exact mechanism is yet to be elucidated for this specific compound, nitroaromatic compounds often exert their antimicrobial effects through bioreduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA, proteins, and other cellular components.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
N-Benzyl-2-chloro-5-nitrobenzamide
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
N-Benzyl-2-chloro-5-nitrobenzamide emerges as a promising scaffold for medicinal chemistry exploration. Its straightforward synthesis and the compelling biological activities of structurally related compounds, particularly as tubulin polymerization inhibitors, warrant further investigation. The protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and other novel benzamide derivatives. Future studies should focus on elucidating the precise molecular targets, optimizing the structure for enhanced potency and selectivity, and evaluating its efficacy in preclinical models of cancer, inflammation, and infectious diseases.
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Du, C., Wang, L., Guan, Q., Yang, H., Chen, T., Liu, Y., ... & Liu, Z. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]
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Li, N., Li, X., Niu, Z., Li, Y., Zhang, Y., Zhang, Y., ... & Xu, S. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
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Kamil, K., Kučera, T., Pejchal, V., & Doležal, M. (2020). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 25(23), 5723. [Link]
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ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. [Link]
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Du, C., Wang, L., Guan, Q., Yang, H., Chen, T., Liu, Y., ... & Liu, Z. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]
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ResearchGate. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]
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ResearchGate. (2020). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]
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Oriental Journal of Chemistry. (2018). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. [Link]
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Application Notes & Protocols: The Strategic Use of N-Benzyl-2-chloro-5-nitrobenzamide in Modern Heterocyclic Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the application of N-Benzyl-2-chloro-5-nitrobenzamide as a strategic building block in the synthesis of diverse heterocyclic scaffolds. We will explore its inherent reactivity, focusing on the activated chloro-substituent, and provide validated, step-by-step protocols for the synthesis of high-value heterocyclic systems, including benzimidazoles and quinazolinones. The causality behind experimental choices, mechanistic insights, and data visualization are integrated to ensure clarity and reproducibility.
Introduction: Unveiling a Versatile Synthetic Intermediate
N-Benzyl-2-chloro-5-nitrobenzamide (CAS No: 83909-69-7, Formula: C₁₄H₁₁ClN₂O₃) is a bespoke chemical intermediate engineered for complex organic synthesis.[1] Its molecular architecture is distinguished by three key features that render it an exceptional starting material for heterocyclic chemistry:
-
An Activated Aryl Halide: The chloro group at the 2-position is ortho to an amide and para to a strongly electron-withdrawing nitro group. This electronic arrangement significantly polarizes the C-Cl bond and stabilizes the intermediate Meisenheimer complex, making the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2][3][4]
-
A Modifiable Nitro Group: The nitro moiety not only serves as a powerful activating group but also as a synthetic handle. Its reduction to a primary amine is a pivotal step in cascade reactions, enabling intramolecular cyclizations.
-
A Sterically Directing Amide: The N-benzylamide functionality provides steric bulk and can influence the regioselectivity of certain reactions. It also represents the precursor to the carbonyl group in many target heterocycles.
This unique combination of functionalities allows for a modular and convergent approach to constructing complex ring systems, making it a valuable tool in the synthesis of pharmaceutical and agrochemical compounds.[5]
Key Compound Data
| Property | Value | Reference |
| CAS Number | 83909-69-7 | [1] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 290.71 g/mol | [5] |
| Appearance | Typically a white or pale yellow solid | [6] |
| Purity | >97% (Typical for research grade) | [1][5] |
| Storage | Sealed in a dry, room-temperature environment | [1] |
Core Reactivity and Mechanistic Rationale
The primary utility of N-Benzyl-2-chloro-5-nitrobenzamide stems from the SNAr reaction. Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step addition-elimination process.[2][4]
Mechanism Causality:
-
Nucleophilic Addition: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chloro group. This is the rate-determining step. The electron-withdrawing nitro group is crucial here; its presence at the para-position allows for the delocalization and stabilization of the negative charge in the resulting anionic intermediate, known as a Meisenheimer complex.[2][3]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
This predictable reactivity allows for the precise installation of a wide array of substituents at the 2-position, setting the stage for subsequent cyclization events. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, though the addition-elimination pathway remains the generally accepted model for highly activated systems like this one.[7]
Caption: Generalized SNAr mechanism for N-Benzyl-2-chloro-5-nitrobenzamide.
Application Protocol I: Synthesis of N-Benzyl-Benzimidazole Derivatives
The synthesis of the benzimidazole scaffold is a classic application of this building block. The strategy involves an initial SNAr reaction with a primary amine, followed by reduction of the nitro group and subsequent acid-catalyzed intramolecular cyclization.
Caption: Workflow for the synthesis of N-benzyl-benzimidazole derivatives.
Experimental Protocol: Two-Step Synthesis of 1-Alkyl-2-benzylamino-6-nitro-1H-benzimidazoles
This protocol is adapted from established methodologies for benzimidazole synthesis.[8][9][10]
Part A: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Benzyl-2-chloro-5-nitrobenzamide (1.0 eq, e.g., 2.91 g, 10 mmol).
-
Solvent and Reagents: Add a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) (40 mL). Add the primary amine (e.g., propylamine, 1.2 eq, 12 mmol) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).
-
Causality Note: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are preferred to prevent side reactions.
-
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like Ethyl Acetate/Hexane (3:7). The disappearance of the starting material spot indicates completion.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour it into 200 mL of cold water. The product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield the pure N-Benzyl-2-(alkylamino)-5-nitrobenzamide intermediate.
Part B: Reductive Cyclization
-
Reaction Setup: Dissolve the intermediate from Part A (1.0 eq) in a solvent mixture, typically ethanol or acetic acid (50 mL).
-
Reducing Agent: Add a reducing agent. Common choices include:
-
Stannous Chloride (SnCl₂·2H₂O): (4-5 eq) in concentrated HCl or ethanol. This is a classic and reliable method.
-
Catalytic Hydrogenation: Palladium on carbon (10 mol% Pd/C) under a hydrogen atmosphere (balloon or Parr shaker). This is a cleaner method but requires specialized equipment.
-
Causality Note: The nitro group must be reduced to a primary amine to enable the subsequent cyclization. Acetic acid can serve as both a solvent and a catalyst for the final cyclization step.
-
-
Reaction Conditions: If using SnCl₂, heat the mixture to reflux for 2-4 hours. For hydrogenation, stir at room temperature until hydrogen uptake ceases.
-
Workup (SnCl₂ method): Cool the reaction, then carefully basify with a saturated solution of sodium bicarbonate or aqueous NaOH to pH > 8. This will precipitate tin salts. Extract the product into ethyl acetate or dichloromethane. Dry the organic phase and concentrate.
-
Purification: Purify the final benzimidazole derivative by column chromatography to obtain the desired product.
Application Protocol II: Synthesis of Quinazolinone Derivatives
Quinazolinones are another privileged scaffold in medicinal chemistry. N-Benzyl-2-chloro-5-nitrobenzamide can be elaborated into these structures, often through metal-catalyzed cross-coupling reactions followed by cyclization. A plausible route involves a copper-catalyzed reaction to form a C-N bond, leading to an intermediate that can be cyclized.[11][12]
Caption: Plausible workflow for quinazolinone synthesis.
Experimental Protocol: Synthesis of a 6-Nitro-2,3-disubstituted-quinazolin-4(3H)-one
This protocol is a conceptual adaptation based on modern copper-catalyzed amination and classical quinazolinone synthesis methodologies.[11][13]
-
Reaction Setup (Ullmann Condensation): In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine N-Benzyl-2-chloro-5-nitrobenzamide (1.0 eq), an amine or amide nucleophile (e.g., benzylamine, 1.5 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Causality Note: The copper catalyst facilitates the C-N bond formation between the aryl chloride and the amine. The ligand stabilizes the copper catalyst and improves its reactivity and solubility. An inert atmosphere is critical to prevent the oxidation of the Cu(I) species.
-
-
Solvent: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or Dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel to 110-140 °C for 12-24 hours.
-
Workup and Isolation: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper catalyst and base. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting 2-amino-N-benzyl-5-nitrobenzamide intermediate by column chromatography.
-
Reductive Cyclization: a. Reduce the nitro group of the intermediate as described in the benzimidazole protocol (Part B). b. After isolating the crude diamine intermediate, dissolve it in an excess of triethyl orthoformate or formic acid. c. Heat the mixture to reflux for 2-6 hours. This step both introduces the final carbon atom of the quinazolinone ring and catalyzes the dehydration and cyclization.
-
Final Purification: After the reaction, remove the excess reagent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the final quinazolinone product.
Summary and Outlook
N-Benzyl-2-chloro-5-nitrobenzamide is a powerful and versatile building block for constructing nitrogen-containing heterocycles. Its predictable reactivity via Nucleophilic Aromatic Substitution, coupled with the synthetic potential of its nitro and amide groups, provides a reliable platform for the synthesis of benzimidazoles, quinazolinones, and other related scaffolds. The protocols detailed herein offer a robust starting point for researchers aiming to leverage this reagent in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.
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Application Notes and Protocols: Profiling the Biological Activity of N-Benzyl-2-chloro-5-nitrobenzamide Using Cell-Based Assays
Introduction
N-Benzyl-2-chloro-5-nitrobenzamide is a synthetic compound featuring a nitrobenzamide core structure. This chemical motif is present in various molecules with demonstrated biological activities. For instance, derivatives of nitrobenzamide have been investigated for their potent antitubercular effects[1], while other substituted benzamides have been shown to possess antiproliferative and pro-apoptotic properties in cancer cell lines[2]. Furthermore, structurally related 2-chloro-5-nitrobenzamide analogs have been identified as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[3]. Given its use as an intermediate in the synthesis of potential pharmaceutical agents[4][5], a thorough characterization of the cellular effects of N-Benzyl-2-chloro-5-nitrobenzamide is essential for any drug discovery and development program.
This guide provides a comprehensive, multi-tiered strategy for evaluating the biological impact of N-Benzyl-2-chloro-5-nitrobenzamide in a cellular context. The protocols are designed to first establish a foundational understanding of its cytotoxic and antiproliferative potential, and then to dissect the underlying mechanisms, with a focus on apoptosis. The experimental choices are rationalized to ensure a logical, data-driven progression from broad phenotypic effects to more specific mechanistic insights.
Tier 1: Foundational Analysis - Cytotoxicity and Cell Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability and to quantify its cytotoxicity. This establishes the concentration range for subsequent, more detailed mechanistic studies. We will employ two mechanistically distinct assays to ensure a comprehensive and validated assessment.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability[6]. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Materials:
-
N-Benzyl-2-chloro-5-nitrobenzamide (dissolved in DMSO to create a 10-50 mM stock solution)
-
Selected cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-Benzyl-2-chloro-5-nitrobenzamide in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO, final concentration ≤ 0.5%) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes[7]. This provides a distinct endpoint from the MTT assay, focusing on cell death-associated membrane rupture rather than metabolic compromise.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and compound prepared as in the MTT assay protocol
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. This contains the released LDH.
-
Lysis Control: To the remaining cells in the original plate, add 10 µL of the lysis buffer provided in the kit to create a maximum LDH release control. Incubate for 15 minutes. Centrifuge and collect 50 µL of the supernatant.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per kit instructions) to all collected supernatants.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control, after subtracting the background from the untreated control.
Tier 2: Characterizing Antiproliferative Effects
Once the cytotoxic concentration range is known, it is crucial to determine if the compound inhibits cell proliferation at sub-cytotoxic concentrations. This distinguishes a cytostatic effect (inhibiting growth) from a cytotoxic effect (killing cells).
Protocol: BrdU Incorporation Assay
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle. A decrease in BrdU incorporation is a direct indicator of inhibited proliferation[2].
Materials:
-
Commercially available BrdU cell proliferation assay kit (colorimetric or fluorescent)
-
Cells and compound prepared as in the MTT assay protocol
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using concentrations at and below the determined IC₅₀.
-
BrdU Labeling: Add the BrdU labeling solution to each well according to the kit's instructions. Incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells using the reagents provided in the kit. This step is critical for exposing the incorporated BrdU to the detection antibody.
-
Antibody Incubation: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition and Measurement: Wash the wells and add the enzyme substrate. Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: A decrease in signal compared to the vehicle control indicates an antiproliferative effect.
| Parameter | HeLa | A549 | MCF-7 |
| Seeding Density (cells/well) | 5,000 | 8,000 | 10,000 |
| Initial Compound Conc. Range | 0.1 - 100 µM | 0.1 - 100 µM | 0.1 - 100 µM |
| Incubation Time | 24 - 72 hours | 24 - 72 hours | 48 - 72 hours |
| Table 1: Recommended starting parameters for cell-based assays. Densities are for 96-well plates and should be optimized. |
Tier 3: Mechanistic Investigation - Apoptosis Detection
If N-Benzyl-2-chloro-5-nitrobenzamide induces cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis, a form of programmed cell death. Apoptosis is characterized by specific morphological and biochemical events, including caspase activation and the externalization of phosphatidylserine (PS)[8].
Sources
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High-Throughput Screening Assays for N-Benzyl-2-chloro-5-nitrobenzamide Analogs: A Guide for Drug Discovery
Introduction: Unlocking the Therapeutic Potential of Benzamide Scaffolds
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The addition of a nitroaromatic group can further enhance the pharmacological profile, often acting as a bioactivatable prodrug moiety that can be reduced by cellular enzymes to generate reactive nitrogen species, leading to cytotoxic or antimicrobial effects.[3][4][5][6] The compound N-Benzyl-2-chloro-5-nitrobenzamide and its analogs, therefore, represent a promising starting point for the discovery of novel therapeutics.
This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of N-Benzyl-2-chloro-5-nitrobenzamide analog libraries to identify and characterize novel bioactive compounds. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data analysis and hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust screening cascades for this chemical series.
Hypothesized Mechanisms and Targeted Screening Strategy
Given the structural features of N-Benzyl-2-chloro-5-nitrobenzamide, we can hypothesize several plausible mechanisms of action that can be interrogated through a well-designed HTS campaign. The presence of the benzamide and nitro groups suggests potential activities in the following areas:
-
Anti-Inflammatory Activity: Many benzamide-containing compounds are known to modulate inflammatory pathways. A key target in this area is the cyclooxygenase-2 (COX-2) enzyme, a critical mediator of prostaglandin synthesis in inflammation.[7][8][9] Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, is another attractive target.[10][11][12]
-
Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic metabolites that damage DNA and other critical cellular components.[3][4]
-
Anticancer Activity: The generation of reactive nitrogen species by nitroaromatic compounds can also induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.[13] Additionally, many signaling pathways that are dysregulated in cancer, such as the NF-κB pathway, can be targeted.
Based on these hypotheses, a tiered screening approach is recommended. A primary screen should be designed for high-throughput capacity to identify initial "hits" from a large compound library. This can be followed by more complex, lower-throughput secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and cytotoxicity.
Primary High-Throughput Screening Assays
The following protocols describe robust and scalable assays suitable for the primary screening of large compound libraries of N-Benzyl-2-chloro-5-nitrobenzamide analogs.
Biochemical Assay: Fluorometric COX-2 Inhibition Assay
This assay directly measures the ability of test compounds to inhibit the enzymatic activity of recombinant human COX-2. A fluorometric readout provides high sensitivity and is amenable to automation.[9][14]
Principle: The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, COX-2 produces prostaglandin G2 (PGG2). A probe is then used to detect PGG2, generating a fluorescent signal that is proportional to the enzyme's activity. Inhibitors of COX-2 will reduce the rate of PGG2 formation, resulting in a decreased fluorescent signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 µM EDTA).
-
Reconstitute recombinant human COX-2 enzyme in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the fluorometric probe in DMSO.
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
Prepare a stock solution of a known COX-2 inhibitor (e.g., celecoxib) in DMSO to serve as a positive control.
-
-
Assay Plate Preparation (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 100 nL of test compound or control (DMSO for negative control, celecoxib for positive control) to the appropriate wells.
-
Add 5 µL of the COX-2 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Prepare the substrate/probe mix by diluting the arachidonic acid and fluorometric probe in Assay Buffer.
-
Add 10 µL of the substrate/probe mix to all wells to initiate the reaction.
-
Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) at 1-minute intervals for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the positive and negative controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Rateno enzyme) / (RateDMSO - Rateno enzyme))
-
-
Identify "hits" as compounds that exhibit a statistically significant inhibition of COX-2 activity (e.g., >50% inhibition or a Z-score > 3).
-
Data Presentation:
| Parameter | Value |
| Plate Format | 384-well, black, clear bottom |
| Assay Volume | 20 µL |
| Compound Conc. | 10 µM (primary screen) |
| Enzyme Conc. | To be determined empirically |
| Substrate Conc. | To be determined empirically (near Km) |
| Readout | Kinetic Fluorescence |
| Z'-factor | ≥ 0.5 |
Cell-Based Assay: High-Content NF-κB Nuclear Translocation Assay
This assay quantifies the inhibition of NF-κB activation in a cellular context. High-content imaging provides a robust and multiparametric readout of this key signaling event.[10][11]
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with an inflammatory agent (e.g., TNF-α), IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription. This assay uses immunofluorescence and automated microscopy to quantify the nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HeLa or A549 cells) in appropriate media.
-
Seed cells into 384-well, black-walled, clear-bottom imaging plates and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with test compounds or controls for 1 hour.
-
Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 30 minutes. Include unstimulated and vehicle-treated stimulated controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 3% BSA in PBS.
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., Hoechst 33342).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to:
-
Identify individual cells and nuclei.
-
Quantify the fluorescence intensity of NF-κB p65 in both the nuclear and cytoplasmic compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
-
-
Data Analysis:
-
Determine the average nuclear-to-cytoplasmic ratio for each well.
-
Normalize the data to the stimulated and unstimulated controls.
-
Identify "hits" as compounds that significantly inhibit TNF-α-induced NF-κB translocation.
-
Workflow Diagram:
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The high-throughput screening methodologies outlined in this guide provide a robust starting point for the identification of novel bioactive analogs of N-Benzyl-2-chloro-5-nitrobenzamide. A systematic approach, beginning with broad primary screens and progressing to more focused secondary and tertiary assays, will enable the efficient identification and characterization of promising lead compounds. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, will be crucial for developing these initial hits into viable drug candidates. The versatility of the benzamide scaffold, coupled with the unique properties of the nitroaromatic group, suggests that this chemical series holds significant potential for the discovery of new therapeutics to address unmet medical needs in inflammation, infectious diseases, and oncology.
References
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-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- MacNair, C. R., et al. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 25(22), 5394.
- da Silva, A. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1539-1564.
- Forry, S. P., et al. (2016). Amping antimicrobial discovery with high-throughput screening. Drug Target Review.
- News-Medical. (2022). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net.
- Riener, V., et al. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 387, 15-26.
- Butler, M. S., et al. (2007). High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay. Journal of Biomolecular Screening, 12(6), 849-854.
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
- Tawa, P., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 237-251.
- Amu, S., et al. (2018).
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
- Reymond, J. L., et al. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322.
- Xia, M., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2471, 79-92.
- Gonzalez-Bacerio, J., et al. (2022).
- Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
- Farmer, P. B., et al. (2017). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 22(12), 2136.
- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
- Acker, B. A., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12341-12370.
- Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 259-266.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
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Application Notes and Protocols for the Synthesis of Functionalized N-Benzyl-2-chloro-5-nitrobenzamide
Introduction
N-substituted benzamides are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The functionalized benzamide, N-Benzyl-2-chloro-5-nitrobenzamide, serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial drugs.[3] The specific arrangement of the chloro and nitro groups on the phenyl ring, combined with the N-benzyl substituent, provides a versatile scaffold for further chemical modification and targeted drug design.[3]
This document provides a comprehensive guide to the synthetic routes for N-Benzyl-2-chloro-5-nitrobenzamide, intended for researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the rationale behind experimental choices.
Synthetic Strategies: An Overview
The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis.[4] However, the direct reaction is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide necessitates the "activation" of the carboxylic acid, 2-chloro-5-nitrobenzoic acid, to enhance its electrophilicity. Two primary and robust strategies are commonly employed:
-
Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions): This is a classic and highly effective method that involves converting the carboxylic acid to a more reactive acyl chloride.[1][5] The acyl chloride then readily reacts with the amine (benzylamine) to form the desired amide.
-
Direct Amide Coupling using Coupling Reagents: This approach avoids the isolation of the often-sensitive acyl chloride by using a coupling reagent to activate the carboxylic acid in situ.[5][7] Reagents like carbodiimides are frequently used for this purpose.[5]
This guide will focus on the more traditional and often higher-yielding acyl chloride route.
Causality Behind Experimental Choices
The selection of the acyl chloride pathway is predicated on the high reactivity of acyl chlorides, which typically leads to rapid and high-yielding reactions.[1] The use of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1] The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate.[1]
Experimental Protocols
Part 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride
The first step involves the conversion of 2-chloro-5-nitrobenzoic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Purity |
| 2-chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | 10.0 g (49.6 mmol) | >98% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 7.2 mL (99.2 mmol) | >99% |
| Toluene | 108-88-3 | 92.14 | 50 mL | Anhydrous |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Anhydrous |
Protocol
-
Reaction Setup: In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous toluene (50 mL).
-
Addition of Reagents: To the stirred suspension, add a catalytic amount of anhydrous DMF (2-3 drops). Slowly add thionyl chloride (7.2 mL, 99.2 mmol) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation of Acyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-nitrobenzoyl chloride, a pale yellow solid, can be used in the next step without further purification.
Part 2: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
This step involves the reaction of the synthesized 2-chloro-5-nitrobenzoyl chloride with benzylamine.
Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Purity |
| 2-chloro-5-nitrobenzoyl chloride | 25784-91-2 | 220.01 | ~49.6 mmol (from Part 1) | Crude |
| Benzylamine | 100-46-9 | 107.15 | 5.9 mL (54.6 mmol) | >99% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 8.3 mL (59.5 mmol) | >99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Protocol
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzylamine (5.9 mL, 54.6 mmol) and triethylamine (8.3 mL, 59.5 mmol) in anhydrous dichloromethane (100 mL).[1]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.[1]
-
Addition of Acyl Chloride: Dissolve the crude 2-chloro-5-nitrobenzoyl chloride from Part 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Quench the reaction by adding deionized water (50 mL).[6] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Benzyl-2-chloro-5-nitrobenzamide.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for N-Benzyl-2-chloro-5-nitrobenzamide.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The progress of each step can be rigorously monitored.
-
TLC/LC-MS Monitoring: The disappearance of the starting material and the appearance of the product spot/peak can be tracked to ensure the reaction goes to completion.[6]
-
Spectroscopic Analysis: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate its identity and purity.
-
Melting Point: A sharp melting point for the recrystallized product is a good indicator of high purity.
Authoritative Grounding and Mechanistic Insights
The formation of an amide via an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The triethylamine acts as a base to deprotonate the resulting ammonium ion, yielding the final amide product and triethylammonium chloride.
The choice of activating the carboxylic acid is paramount as direct amidation is generally unfavorable.[6] While numerous coupling reagents exist for direct amidation, such as carbodiimides (e.g., EDC, DCC) and phosphonium salts (e.g., PyBOP), the acyl chloride method remains a highly reliable and cost-effective option, particularly for non-chiral substrates where racemization is not a concern.[5][7][8]
References
- Benchchem. (n.d.). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of functionalized benzimidazoles via oxidative tandem quartic C–H aminations and cleavage of C–N and C–C bonds.
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
- New Journal of Chemistry (RSC Publishing). (n.d.). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl....
- ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
- PubMed. (n.d.). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
- Reddit. (2021). Purification of N-benzylbenzamides.
- MySkinRecipes. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide.
- ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water.
- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Benchchem. (n.d.). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2.
- MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
- Lead Sciences. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025).
- BLD Pharm. (n.d.). 83909-69-7|N-Benzyl-2-chloro-5-nitrobenzamide.
- Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid.
- PubChem. (n.d.). Benzoyl chloride, 2-chloro-5-nitro-.
- Organic Letters. (n.d.). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones.
- Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w....
- Google Patents. (n.d.). Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
- PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
Welcome to the technical support resource for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in this specific amide synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure your success.
N-Benzyl-2-chloro-5-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.[1] Its successful synthesis is crucial for the advancement of numerous research and development projects. The most common route to this compound is the acylation of benzylamine with 2-chloro-5-nitrobenzoyl chloride. While seemingly straightforward, this nucleophilic acyl substitution reaction can present several challenges. This guide will walk you through potential issues, from low yields to purification difficulties, providing clear, actionable solutions.
Core Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the primary amine (benzylamine) on the electrophilic carbonyl carbon of the acyl chloride (2-chloro-5-nitrobenzoyl chloride). A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Caption: General reaction for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I performed the reaction between 2-chloro-5-nitrobenzoyl chloride and benzylamine, but my final yield is extremely low, or I've recovered only starting materials. What went wrong?
Answer: Low or no yield in this amide coupling is a frequent issue that can often be traced back to reagent quality, reaction conditions, or the protonation state of the amine nucleophile.
Potential Causes & Solutions:
-
Hydrolysis of Acyl Chloride: 2-chloro-5-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or wet solvents.[3] This deactivates the electrophile, converting it to the much less reactive carboxylic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Protonation of Benzylamine: The reaction generates one equivalent of hydrochloric acid (HCl). This strong acid will protonate the basic benzylamine, forming benzylammonium chloride. The protonated amine is no longer nucleophilic and cannot react with the acyl chloride.[4]
-
Solution: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture.[4] A slight excess (1.1-1.2 equivalents) is recommended to scavenge the HCl as it forms. The base should be added along with the benzylamine before the introduction of the acyl chloride.
-
-
Poor Reagent Quality: Degradation of starting materials can significantly impact the reaction outcome.
-
Solution: Check the purity of your benzylamine and 2-chloro-5-nitrobenzoyl chloride. Benzylamine can oxidize over time. If it appears discolored (yellow or brown), consider purifying it by distillation.
-
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to low conversion.
-
Solution: Typically, a 1:1 or 1:1.1 ratio of acyl chloride to amine is effective. Ensure accurate measurements of your starting materials.
-
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous, aprotic solvents that dissolve reactants well. |
| Base | Triethylamine, Pyridine, DIPEA | Scavenges HCl byproduct without competing in the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and minimizes side products. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sensitive acyl chloride. |
Issue 2: Persistent Starting Materials Post-Reaction
Question: My post-reaction analysis (TLC/LCMS) shows significant amounts of unreacted benzylamine and/or 2-chloro-5-nitrobenzoyl chloride. How can I drive the reaction to completion?
Answer: The presence of starting materials indicates an incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or premature quenching of the reaction.
Potential Causes & Solutions:
-
Insufficient Reaction Time: Amide couplings can be rapid, but sometimes require more time to reach full conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6] A common eluent system is a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the limiting reagent (usually the acyl chloride) disappears. If the reaction stalls, consider extending the reaction time.
-
-
Low Reaction Temperature: While the initial addition is often done at 0 °C to control the exotherm, allowing the reaction to slowly warm to room temperature can be necessary for completion.[7]
-
Solution: After the dropwise addition of the acyl chloride at 0 °C, remove the ice bath and allow the mixture to stir at room temperature for several hours, continuing to monitor by TLC.[7]
-
Issue 3: Formation of Unexpected Side Products
Question: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side reactions, and how can I prevent them?
Answer: The primary side reaction of concern is the double acylation of the amine. Other side reactions can also occur depending on the specific conditions.
Potential Causes & Solutions:
-
Diacylation: If an excess of the acyl chloride is used, or if the local concentration is too high, a second acylation can occur on the nitrogen of the newly formed amide, leading to an imide byproduct.[8]
-
Solution: Add the 2-chloro-5-nitrobenzoyl chloride solution slowly and dropwise to the stirred solution of benzylamine and base.[9] This maintains a low concentration of the electrophile and favors the formation of the desired mono-acylated product. Avoid using a large excess of the acyl chloride.
-
-
Ketene Formation: Acyl chlorides with α-hydrogens can eliminate HCl in the presence of a base to form highly reactive ketenes, which can then polymerize or react in undesired ways.[8] While 2-chloro-5-nitrobenzoyl chloride lacks α-hydrogens, this is a crucial consideration in other similar syntheses.
-
Solution: Maintain a low reaction temperature and choose the appropriate base to minimize this pathway.
-
Caption: A flowchart for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: How do I properly set up the reaction? A detailed experimental protocol is provided below. The key is the order of addition: dissolve the benzylamine and base in the solvent first, cool the solution, and then add the acyl chloride solution dropwise.
Q2: How can I confirm the identity and purity of my final product? Standard analytical techniques are essential for characterization.
-
¹H NMR: Should show characteristic peaks for the aromatic protons and the methylene (-CH₂-) bridge. Spectral data for N-benzyl-2-chloro-5-nitrobenzamide is available for comparison.[10]
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 290.70 g/mol .[11][12]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q3: What are the primary safety concerns for this reaction?
-
2-chloro-5-nitrobenzoyl chloride: Corrosive and reacts violently with water. It is a lachrymator. Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).[3]
-
Benzylamine: Corrosive and can cause burns.
-
Solvents: Dichloromethane is a suspected carcinogen.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Acyl Chloride Addition: In a separate flask, dissolve 2-chloro-5-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the cooled amine mixture dropwise via an addition funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.[6]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude solid product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add hot water until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.[9]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Drying: Dry the product in a vacuum oven.
Sources
- 1. N-Benzyl-2-chloro-5-nitrobenzamide [myskinrecipes.com]
- 2. byjus.com [byjus.com]
- 3. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-benzyl-2-chloro-5-nitrobenzamide(83909-69-7) 1H NMR spectrum [chemicalbook.com]
- 11. N-Benzyl-2-chloro-5-nitrobenzamide - Lead Sciences [lead-sciences.com]
- 12. labsolu.ca [labsolu.ca]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for N-Benzyl-2-chloro-5-nitrobenzamide Synthesis
Welcome to the dedicated technical support center for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions related to this specific amide synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide?
The synthesis of N-Benzyl-2-chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzoyl chloride and benzylamine proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] This is a two-step addition-elimination process. In the first step, the lone pair of electrons on the nitrogen atom of the benzylamine (the nucleophile) attacks the electrophilic carbonyl carbon of the 2-chloro-5-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.[3][4] In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group, to yield the final amide product.[1][2]
Q2: What are the recommended starting materials for this synthesis?
The most direct and common starting materials are:
-
Acylating Agent: 2-chloro-5-nitrobenzoyl chloride
-
Amine: Benzylamine
Alternatively, 2-chloro-5-nitrobenzoic acid can be used as a precursor to the acyl chloride. This requires an initial activation step, typically with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 2-chloro-5-nitrobenzoyl chloride in situ before the addition of benzylamine.[2][5]
Q3: Why is the use of a base crucial in this reaction?
The use of a base is critical for several reasons. The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This acid will react with the unreacted benzylamine, a base, to form a non-nucleophilic ammonium salt. This would effectively halt the desired reaction.[6] Therefore, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the HCl produced, ensuring that the benzylamine remains available to act as a nucleophile.[5][7][8] In some cases, an excess of the amine reactant itself can be used to act as the base.[4]
Q4: What are suitable solvents for this synthesis, and what are the typical reaction conditions?
Aprotic solvents are generally preferred for this reaction to avoid any unwanted side reactions, such as hydrolysis of the acyl chloride.[5] Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Acetonitrile
The reaction is typically carried out at room temperature.[5][7] However, for highly reactive acyl chlorides, the initial addition of the amine may be performed at a lower temperature (e.g., 0 °C) to control the reaction exotherm, followed by warming to room temperature to ensure completion.[5] Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC).[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 2. Hydrolysis of Acyl Chloride: Presence of moisture in the reaction. 3. Protonation of Amine: Inadequate amount of base. 4. Product Loss During Workup: Product solubility in the aqueous phase or multiple transfers. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. 3. Ensure at least one equivalent of a non-nucleophilic base is used. A slight excess (1.1-1.2 equivalents) may be advantageous. 4. During extraction, ensure proper phase separation. Minimize the number of transfers and use techniques like back-extraction to maximize product recovery. |
| Presence of Starting Materials in Final Product | 1. Insufficient Acyl Chloride or Amine: Incorrect stoichiometry. 2. Poor Solubility of Starting Materials: Reactants not fully dissolved in the chosen solvent. | 1. Carefully check the stoichiometry of your reactants. A slight excess of one reactant can be used to drive the reaction to completion, followed by purification. 2. Choose a solvent in which both starting materials are readily soluble at the reaction temperature. Gentle warming may be required to aid dissolution, but care must be taken to avoid unwanted side reactions. |
| Formation of a Sticky or Oily Product | 1. Presence of Impurities: Side products or residual solvent. 2. Product is an Amorphous Solid or has a Low Melting Point: This is less likely for this specific compound but possible. | 1. Ensure thorough drying of the product under high vacuum to remove any residual solvent. If impurities are suspected, attempt purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography is the recommended approach. |
| Dark-Colored Reaction Mixture | 1. Decomposition of Starting Materials or Product: Especially if the reaction is heated. 2. Impurities in Starting Materials or Solvents. | 1. Maintain the recommended reaction temperature. Avoid excessive heating. 2. Use high-purity starting materials and solvents. The dark color can often be removed during recrystallization, sometimes with the addition of a small amount of activated charcoal. |
Reaction Mechanism and Workflow
Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
Welcome to the technical support guide for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
The synthesis of N-Benzyl-2-chloro-5-nitrobenzamide is typically achieved via a nucleophilic acyl substitution, reacting 2-chloro-5-nitrobenzoyl chloride with benzylamine.[1][2] This process, often conducted under Schotten-Baumann conditions, is robust but susceptible to the formation of specific side products that can complicate purification and compromise yield and purity.[3][4] This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide?
A1: The synthesis is a classic example of nucleophilic acyl substitution. The primary amine group of benzylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloro-5-nitrobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group. A base, such as triethylamine or sodium hydroxide, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4][5]
Q2: What are the most common side products I should anticipate in this synthesis?
A2: The three most prevalent side products arise from the inherent reactivity of the starting materials and sensitivity to reaction conditions. They are:
-
2-Chloro-5-nitrobenzoic acid: Formed by the hydrolysis of the starting acyl chloride.[6]
-
N-Benzyl-2-chloro-3-nitrobenzamide: An isomeric impurity originating from the synthesis of the acyl chloride's precursor.[7]
-
N-Benzyl-1-phenylmethanimine: Results from the oxidative self-condensation of the starting benzylamine.[8][9]
Q3: Why is strict moisture control so critical during this reaction?
A3: The starting material, 2-chloro-5-nitrobenzoyl chloride, is an acyl chloride. This functional group is highly reactive and susceptible to hydrolysis.[6] Any moisture present in the reactants, solvents, or glassware will react with the acyl chloride to form the corresponding carboxylic acid (2-chloro-5-nitrobenzoic acid). This not only consumes the starting material, reducing the yield of the desired amide, but also introduces an acidic impurity that requires additional purification steps to remove.
Troubleshooting Guide: Side Product Formation & Mitigation
This section addresses specific experimental issues related to the formation of impurities.
Issue 1: An Acidic Impurity Complicates Workup
Q: My reaction mixture, upon aqueous workup, shows a significant amount of a product that partitions into the basic aqueous layer and reprecipitates upon acidification. What is this impurity and how can I prevent it?
A: This impurity is almost certainly 2-chloro-5-nitrobenzoic acid, the hydrolysis product of your starting acyl chloride.
-
Causality: Acyl chlorides are highly sensitive to water.[6] The presence of moisture in your reaction solvent (e.g., dichloromethane, THF), on the surface of your glassware, or within the benzylamine or base, provides a competing nucleophile to the benzylamine. This leads to the formation of the corresponding carboxylic acid.
-
Prevention & Mitigation Strategy:
-
Rigorous Drying of Materials: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle. If using a tertiary amine base like triethylamine, consider distilling it over a suitable drying agent.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: A common practice in Schotten-Baumann reactions is to dissolve the amine and base in the solvent first, then add the acyl chloride dropwise, often at a reduced temperature (e.g., 0 °C).[10] This ensures the amine is readily available to react, outcompeting trace amounts of water.
-
-
Removal: During workup, this acidic byproduct can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate.[11] The desired amide product will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous phase.
Issue 2: Isomeric Impurity Detected by LC-MS
Q: My LC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as my desired product but with a slightly different retention time. What is this and where did it come from?
A: This is likely the isomeric side product, N-Benzyl-2-chloro-3-nitrobenzamide.
-
Causality: This impurity does not form during the amidation reaction itself, but rather originates from the synthesis of the starting material, 2-chloro-5-nitrobenzoic acid (which is then converted to the acyl chloride). The nitration of o-chlorobenzoic acid, a common route to this precursor, often yields a mixture of isomers, with 2-chloro-3-nitrobenzoic acid being a common byproduct.[7] This isomeric acid, if not completely removed, will be converted to its corresponding acyl chloride and subsequently react with benzylamine alongside the desired 5-nitro isomer.
-
Prevention & Mitigation Strategy:
-
Source High-Purity Starting Material: The most effective solution is to start with 2-chloro-5-nitrobenzoyl chloride (or the corresponding carboxylic acid) of the highest possible purity (>99%). Verify the purity of the starting material by a suitable analytical method (e.g., HPLC, GC) before beginning the synthesis.
-
Purification of the Precursor: If you are preparing the acyl chloride yourself, ensure the 2-chloro-5-nitrobenzoic acid precursor is thoroughly purified to remove the 2,3-isomer. This can often be achieved by recrystallization or suspension in a specific solvent system where the isomers exhibit different solubilities.[7][12]
-
-
Removal: Separating these isomers at the final product stage can be challenging due to their similar physical properties. Careful column chromatography or fractional crystallization may be required. It is far more efficient to address this issue at the starting material stage.
Issue 3: Starting Amine Degradation Products Observed
Q: My TLC plate shows multiple spots, and I suspect degradation of my benzylamine. My crude product is also discolored. What are these byproducts?
A: Benzylamine is prone to oxidative self-condensation, especially if it is old or has been improperly stored. This forms N-benzyl-1-phenylmethanimine and other oxidation products.
-
Causality: Primary amines like benzylamine can oxidize upon exposure to air. This process can lead to a condensation reaction between two molecules of benzylamine to form an imine and ammonia.[8] Further oxidation can even lead to byproducts like benzaldehyde and benzonitrile.[8] These impurities can react with the acyl chloride or complicate the purification of the final product.
-
Prevention & Mitigation Strategy:
-
Use Fresh or Purified Benzylamine: Always use benzylamine from a recently opened bottle. If the amine is discolored (typically yellow or brown), it should be purified before use.
-
Purification Protocol: A standard method to purify benzylamine is by vacuum distillation.[9] This effectively removes non-volatile impurities and condensation products. Store the purified amine under an inert atmosphere and protected from light.
-
Visualization of Reaction Pathways
The following diagrams illustrate the intended reaction and the formation of key side products.
Caption: Primary synthesis pathway for N-Benzyl-2-chloro-5-nitrobenzamide.
Caption: Formation pathways of the three most common side products.
Protocols for Analysis and Purification
Protocol 1: General Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous dichloromethane.
-
Add a suitable base, such as triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-chloro-5-nitrobenzoyl chloride (1.05 eq.) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 4:1) as the eluent.[13]
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of Crude N-Benzyl-2-chloro-5-nitrobenzamide
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or ethyl acetate.[14]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the purified product in a vacuum oven.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting product impurities.
Data Summary of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| N-Benzyl-2-chloro-5-nitrobenzamide | C₁₄H₁₁ClN₂O₃ | 290.70 | Desired Product [1] |
| 2-Chloro-5-nitrobenzoyl chloride | C₇H₃Cl₂NO₃ | 220.01 | Starting Material [15] |
| Benzylamine | C₇H₉N | 107.15 | Starting Material [9] |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Side Product (Hydrolysis) |
| N-Benzyl-2-chloro-3-nitrobenzamide | C₁₄H₁₁ClN₂O₃ | 290.70 | Side Product (Isomer) |
| N-Benzyl-1-phenylmethanimine | C₁₄H₁₃N | 195.26 | Side Product (Amine Condensation) |
References
- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
- Ashenhurst, J. (2018, February 28).
- Chemistry LibreTexts. (2023, January 22).
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Collegedunia. (n.d.).
- CymitQuimica. (n.d.). CAS 25784-91-2: 2-Chloro-5-nitrobenzoyl chloride.
- ResearchGate. (n.d.). Effects of reaction condition on self-coupling reaction of benzylamine to N-benzyl-1-phenylmethanimine.
- Benchchem. (2025).
- Supporting Information. (n.d.).
- Lead Sciences. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide.
- Chem-Space. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide.
- Benchchem. (2025). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry.
- NIST. (n.d.). 2-Chloro-5-nitrobenzoyl chloride. NIST Chemistry WebBook.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
Sources
- 1. N-Benzyl-2-chloro-5-nitrobenzamide - Lead Sciences [lead-sciences.com]
- 2. labsolu.ca [labsolu.ca]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CAS 25784-91-2: 2-Chloro-5-nitrobenzoyl chloride [cymitquimica.com]
- 7. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Amide Synthesis [fishersci.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Chloro-5-nitrobenzoyl chloride [webbook.nist.gov]
Technical Support Center: Purification of N-Benzyl-2-chloro-5-nitrobenzamide by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of N-Benzyl-2-chloro-5-nitrobenzamide. Here, we delve into the nuances of recrystallization, a powerful technique for purifying solid organic compounds. Our focus is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification process effectively.
Compound Profile: N-Benzyl-2-chloro-5-nitrobenzamide
A thorough understanding of the physicochemical properties of the target compound is the foundation of a successful recrystallization protocol.
| Property | Value | Source(s) |
| CAS Number | 83909-69-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 290.71 g/mol | [1][2] |
| Appearance | Typically a white or pale yellow solid | [3][4] |
| Purity (Commercial) | Often ≥97% | [1][2] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C | [1][2] |
Frequently Asked Questions (FAQs)
Solvent Selection & Screening
Q1: What defines an ideal solvent for the recrystallization of N-Benzyl-2-chloro-5-nitrobenzamide?
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should exhibit a steep solubility curve for the compound of interest.[5] This means the solvent should:
-
Dissolve the compound sparingly or not at all at room temperature. [6][7]
-
Dissolve the compound completely at or near the solvent's boiling point. [6][7]
-
Allow for the formation of well-defined crystals upon slow cooling. [6]
-
Either dissolve impurities readily at all temperatures or not dissolve them at all. [7]
-
Be chemically inert , meaning it does not react with the compound being purified.[5][8]
-
Be sufficiently volatile to be easily removed from the purified crystals by evaporation.[5][8]
Q2: How should I screen for a suitable solvent?
A systematic, small-scale approach is recommended to conserve your crude product.
-
Place a small amount of the crude N-Benzyl-2-chloro-5-nitrobenzamide (approximately 20-30 mg) into a small test tube.
-
Add a few drops of the candidate solvent at room temperature and agitate the mixture. Observe if the solid dissolves. A good solvent will not dissolve the compound at this stage.[9]
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point, adding the solvent dropwise until the solid just dissolves.[9]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of crystals.
Q3: What are some recommended starting solvents for N-Benzyl-2-chloro-5-nitrobenzamide?
Based on the structure of N-Benzyl-2-chloro-5-nitrobenzamide (an aromatic amide with nitro and chloro substituents), the following solvents are logical starting points. Amides often recrystallize well from polar protic solvents, and nitroaromatic compounds have been successfully purified from alcohols and other polar solvents.[10][11][12]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar | A good general-purpose solvent for amides.[12] Often provides a good balance of solubility at high and low temperatures. A protocol for the related 2-chloro-5-nitrobenzamide specifies recrystallization from hot ethanol.[4] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point, which can be advantageous.[12] The smaller temperature gradient may sometimes lead to better crystal formation. |
| Isopropanol | 82 | Polar | Another excellent choice for amides, with a slightly higher boiling point than ethanol. |
| Ethyl Acetate | 77 | Medium | A less polar option that may be effective if alcohols show excessively high solubility at room temperature.[12] |
| Toluene | 111 | Non-polar | Aromatic compounds can sometimes crystallize well from toluene.[13] Its high boiling point can be a disadvantage and may increase the risk of "oiling out". |
| Ethanol/Water | Variable | Polar | A solvent pair can be highly effective. The compound is likely insoluble in water. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow to cool. |
Experimental Protocol: Recrystallization of N-Benzyl-2-chloro-5-nitrobenzamide
This protocol outlines a standard procedure for recrystallization.
-
Dissolution: Place the crude N-Benzyl-2-chloro-5-nitrobenzamide in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture to boiling on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary for dissolution to ensure a good yield. [6][14]
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.[5] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[6]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[10][14] Using a solvent that is not ice-cold will redissolve some of your product, leading to a lower yield.[10]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For a more complete drying, a vacuum oven can be used.
Troubleshooting Guide
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before it dissolves, or when it comes out of solution as a liquid rather than a solid.[15][16] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[10][16]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point of the solution. Allow the solution to cool much more slowly.[10][15]
-
Solution 2: Try a different solvent with a lower boiling point.
-
Solution 3: If impurities are the suspected cause, consider purifying the crude material by another method (e.g., column chromatography) before attempting recrystallization.
Q5: No crystals are forming even after cooling in an ice bath. What is wrong?
This is a common issue and can usually be resolved.
-
Reason 1: Too much solvent was used. This is the most frequent cause.[16][17] The solution is not saturated, so the compound remains dissolved.
-
Reason 2: The solution is supersaturated. The conditions for crystal nucleation have not been met.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation to begin.[10][15]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[15]
-
Q6: My final yield is very low. How can I improve it?
Several factors can contribute to poor recovery.[10]
-
Using an excessive amount of solvent: As mentioned, this will keep more of your product dissolved in the mother liquor.[14]
-
Premature crystallization during hot filtration: If the solution cools too much during this step, the product will crystallize in the filter paper and be lost. Ensure your funnel and receiving flask are pre-heated.[10]
-
Washing the crystals with solvent that is not ice-cold: This will redissolve a significant portion of your purified product.[10][14]
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have used an ice bath to maximize the yield.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
- "solvent selection for effective recrystallization of nitroarom
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
- Problems in recrystalliz
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile. (n.d.). Benchchem.
- Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide. (n.d.). Benchchem.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- N-Benzyl-2-chloro-5-nitrobenzamide. (n.d.). Lead Sciences.
- N-Benzyl-2-chloro-5-nitrobenzamide. (n.d.). LabSolu.
- Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- N-benzyl-2-chloro-5-nitrobenzamide CAS NO.83909-69-7. (n.d.). Guidechem.
Sources
- 1. N-Benzyl-2-chloro-5-nitrobenzamide - Lead Sciences [lead-sciences.com]
- 2. labsolu.ca [labsolu.ca]
- 3. N-benzyl-2-chloro-5-nitrobenzamide, CasNo.83909-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. mt.com [mt.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Reagents & Solvents [chem.rochester.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Column Chromatography Purification of N-Benzyl-2-chloro-5-nitrobenzamide
Welcome to the technical support guide for the purification of N-Benzyl-2-chloro-5-nitrobenzamide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this compound. The inherent polarity imparted by the nitro and amide functionalities, combined with the presence of a chloro-substituent, presents specific challenges that require a nuanced approach to column chromatography. This guide moves beyond rote protocols to provide a decision-making framework, enabling you to troubleshoot effectively and achieve high purity.
Section 1: Pre-Chromatography Checklist & Compound Stability
Before any purification attempt, a rapid assessment of your crude material is critical. This initial analysis forms the foundation of a successful separation and prevents common pitfalls such as product degradation or choosing a suboptimal solvent system.
Q1: What are the essential first steps before I even think about packing a column?
A1: Your first step is to perform a thorough Thin-Layer Chromatography (TLC) analysis of your crude reaction mixture. This is non-negotiable.
-
Co-spotting: Spot your crude material, the starting materials (e.g., 2-chloro-5-nitrobenzoic acid), and the co-spot (crude + starting materials) on the same TLC plate. This definitively identifies which spots correspond to unreacted starting material versus your desired product and any byproducts.
-
Solubility Check: Determine the best solvent for loading your sample onto the column. The ideal loading solvent should fully dissolve your crude sample but be as non-polar as possible to ensure a tight application band at the top of the column. Dichloromethane (DCM) or a mixture containing a small amount of ethyl acetate is often a good starting point.
-
Stability on Silica: N-Benzyl-2-chloro-5-nitrobenzamide contains functional groups that could potentially interact unfavorably with the acidic surface of silica gel[1]. You must verify its stability.
Q2: How do I test if my compound is stable on silica gel?
A2: A two-dimensional TLC (2D-TLC) is a simple and effective diagnostic tool[2][3].
-
Spot your crude mixture in one corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
Interpretation: If your compound is stable, all spots will align on the diagonal of the plate. Any new spots that appear off the diagonal are degradation products formed upon prolonged contact with the silica gel[2]. If you observe significant degradation, you may need to consider deactivating your silica or using an alternative stationary phase.
Section 2: Troubleshooting Guide: From Theory to Practice
This section addresses the most common issues encountered during the column chromatography of N-Benzyl-2-chloro-5-nitrobenzamide. The troubleshooting logic is presented in a workflow to guide your decision-making process.
Problem Cluster 1: Poor or No Separation
Q3: I've run my column, but all my fractions are mixed. My TLC showed good separation, so what went wrong?
A3: This is a classic discrepancy between analytical (TLC) and preparative (column) chromatography. The cause is often related to overloading or a flaw in the column setup.
-
Possible Cause: You overloaded the column. The amount of silica gel should be at least 30-50 times the weight of your crude sample[1]. For difficult separations, a ratio of 100:1 may be necessary. Overloading leads to broad, overlapping bands that cannot resolve.
-
Possible Cause: Your initial sample band was too wide. This happens if you dissolve your sample in too much solvent or a solvent that is too polar.
-
Solution: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or acetone), add a small amount of silica gel (2-3x the weight of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column[3]. This method ensures the tightest possible starting band.
-
Q4: My compound won't come off the column, even with a highly polar solvent system.
A4: This indicates a very strong interaction with the stationary phase, which could be due to extreme polarity or an unexpected chemical interaction.
-
Possible Cause: The solvent system is still not polar enough. While ethyl acetate/hexane is standard, highly polar compounds may require a stronger eluent.
-
Solution: Try a gradient with methanol (MeOH) in dichloromethane (DCM). Start with 100% DCM and slowly introduce MeOH, increasing to 5-10%. Caution: Using more than 10% methanol in your eluent can start to dissolve the silica gel itself[4].
-
-
Possible Cause: Your compound may be degrading or undergoing an irreversible binding event on the acidic silica.
-
Diagnostic Test: Perform the 2D-TLC as described in Q2.
-
Solution: If instability is confirmed, you can "base-wash" your column. Prepare your silica slurry in the starting eluent containing a small amount of triethylamine (TEA), typically 0.5-1%. This neutralizes the acidic sites on the silica surface and can prevent the degradation of sensitive compounds[5]. Alternatively, switch to a neutral stationary phase like alumina[6].
-
Problem Cluster 2: Product Degradation & Low Yield
Q5: My final yield is extremely low, and I see a yellow streak on the column that never elutes. What is happening?
A5: This strongly suggests product degradation. Nitro-aromatic compounds can sometimes be unstable, especially under acidic conditions[5].
-
Primary Suspect: Decomposition on the silica gel surface. The amide and nitro groups can form strong hydrogen bonds with the silanol groups (Si-OH) of the stationary phase, and the acidic nature of the surface can catalyze decomposition over the long residence time of a column run[7].
-
Solution Workflow:
-
Mitigate Acidity: Use silica gel that has been pre-treated with a base like triethylamine, as described in A4.
-
Change Stationary Phase: If the problem persists, switch to neutral alumina. Note that the elution order may change, so you will need to re-optimize your solvent system using TLC with alumina plates.
-
Work Quickly: Do not let the column sit for extended periods. A faster flow rate (using flash chromatography) can minimize contact time between your compound and the silica, reducing the opportunity for degradation[3].
Problem Cluster 3: Column & Elution Irregularities
Q6: My separation bands are "tailing" or "streaking" down the column instead of moving as tight bands. Why?
A6: Tailing is often a sign of a secondary, non-ideal interaction between the compound and the stationary phase or issues with the solvent system.
-
Possible Cause: The eluting solvent is not strong enough to fully overcome the compound's adsorption, leading to a continuous "leaching" effect rather than clean elution.
-
Solution: Once your compound begins to elute, you can sometimes sharpen the band by slightly increasing the polarity of the mobile phase[2].
-
-
Possible Cause: The sample was loaded unevenly, or the top surface of the silica was disturbed.
-
Solution: Always protect the silica bed with a thin layer of sand (approx. 0.5 cm) after packing and before loading the sample. Add new solvent carefully by running it down the side of the column to avoid disturbing the surface[3].
-
-
Possible Cause: The compound is not fully soluble in the mobile phase, causing it to streak as it moves.
Q7: My column has cracked or has air bubbles in it. Is the run salvageable?
A7: Unfortunately, a cracked or channeled column will lead to very poor separation, as the solvent will bypass the main stationary phase. This is caused by the silica bed running dry.
-
Prevention is Key: Never, under any circumstances, allow the solvent level to drop below the top of the silica bed[3]. Always keep a sufficient head of solvent above the silica.
-
Solution: There is no reliable way to fix a cracked column. The run must be stopped. You can try to recover your material by flushing the entire contents of the column with a very polar solvent (like methanol or acetone), collecting everything, evaporating the solvent, and starting over with a fresh column.
Section 3: Recommended Experimental Protocols
This section provides a validated, step-by-step methodology for the purification of N-Benzyl-2-chloro-5-nitrobenzamide.
Protocol 1: TLC Method Development & Solvent System Selection
-
Prepare stock solutions of your crude product in a suitable solvent (e.g., 10 mg/mL in DCM).
-
On a silica gel TLC plate, spot the crude material.
-
Develop the plate in various solvent systems. A good starting point for N-Benzyl-2-chloro-5-nitrobenzamide is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Analyze the developed plates under UV light (254 nm).
-
The ideal solvent system is one that moves the desired product to a Retention Factor (Rf) of 0.3 to 0.4 [2].
| Solvent System (Hexane:EtOAc) | Observed Rf of Product | Recommendation |
| 9:1 | ~0.05 | Too non-polar. Increase EtOAc content. |
| 7:3 | ~0.35 | Optimal. Good starting point for the column. |
| 1:1 | ~0.70 | Too polar. Product will elute too quickly. |
Protocol 2: Column Chromatography (Gradient Elution)
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, weigh out silica gel (100-200 mesh is often a good compromise between resolution and flow rate), using a 50:1 weight ratio of silica to crude product.
-
Add your starting, least polar eluent (e.g., 9:1 Hexane:EtOAc) to the silica to form a liquid slurry. Swirl to remove all air bubbles[1].
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column.
-
Tap the side of the column gently to ensure even packing and dislodge any trapped air.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading (Dry Method):
-
Adsorb your crude product onto a small amount of silica as described in A3.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand (~0.5 cm) on top of your sample layer[3].
-
-
Elution and Fraction Collection:
-
Carefully add the starting eluent (9:1 Hexane:EtOAc). Use pressure (flash chromatography) or gravity to begin the flow.
-
Start collecting fractions. The size of the fractions should be proportional to the size of your column.
-
Gradually increase the polarity of the eluent. For example:
-
Run 2-3 column volumes of 9:1 Hexane:EtOAc.
-
Switch to 8:2 Hexane:EtOAc for 3-4 column volumes.
-
Switch to 7:3 Hexane:EtOAc to elute your product.
-
-
Monitor the fractions by TLC to determine which ones contain your pure compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Section 4: Visualization of Workflows
General Purification Workflow
Caption: General workflow for purification.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting.
References
- Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: A practical and efficient oxidation-amidation of aldehydes with amine hydrochloride salts catalyzed by copper. Retrieved from [Link]
-
Reddit. (n.d.). r/chemhelp - What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Reddit. (n.d.). r/OrganicChemistry - Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
Reddit. (n.d.). r/OrganicChemistry - Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
Faraday Symposia of the Chemical Society. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography - The Adsorbent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. chemistryviews.org [chemistryviews.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing the Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
Welcome to the technical support resource for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide (CAS No: 83909-69-7).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our objective is to help you navigate common challenges in the acylation of benzylamine with 2-chloro-5-nitrobenzoyl chloride, enabling you to improve both the yield and purity of your target compound. This molecule serves as a valuable intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial compounds.[3]
Reaction Overview: The Schotten-Baumann Acylation
The synthesis of N-Benzyl-2-chloro-5-nitrobenzamide is typically achieved through a nucleophilic acyl substitution, specifically an N-acylation reaction. This process involves the reaction of benzylamine, a nucleophile, with the electrophilic carbonyl carbon of 2-chloro-5-nitrobenzoyl chloride.[4] The reaction is a classic example of the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is generated.[5][6][7]
The fundamental mechanism involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The base present in the reaction mixture is crucial as it scavenges the generated HCl, preventing the protonation of the unreacted benzylamine, which would render it non-nucleophilic and halt the reaction.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of Acyl Chloride: 2-chloro-5-nitrobenzoyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive 2-chloro-5-nitrobenzoic acid.[4][9] 2. Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing can lead to incomplete conversion of starting materials. 3. Protonation of Amine: The HCl byproduct protonates the starting benzylamine, rendering it inactive as a nucleophile. This occurs if the base is insufficient or ineffective.[6] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (e.g., DCM, THF), and conduct the reaction under an inert atmosphere (N₂ or Ar).[4] 2. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the limiting starting material. Consider increasing the reaction time or allowing the mixture to warm to room temperature after the initial addition.[10][11] 3. Optimize Base Usage: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). A slight excess (1.1-1.2 equivalents) can be beneficial to ensure complete HCl neutralization.[4] |
| Product is an Oil or Sticky Solid | 1. Presence of Impurities: The presence of unreacted starting materials or the hydrolyzed benzoic acid byproduct can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction or workup solvent. | 1. Purify via Acid-Base Wash: During workup, wash the organic layer with a saturated NaHCO₃ solution to remove the acidic impurity (2-chloro-5-nitrobenzoic acid).[5] 2. Induce Crystallization: Try triturating the crude material with a non-polar solvent like hexane or diethyl ether. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help.[8] 3. Dry Thoroughly: Ensure the product is dried under a high vacuum to remove all traces of solvent.[4] |
| Reaction Mixture Turns Dark | 1. Decomposition: High reaction temperatures can cause the decomposition of starting materials or the product. 2. Impurities: Impurities in the starting materials or solvents can lead to side reactions that produce colored byproducts. | 1. Maintain Low Temperature: Control the reaction temperature, especially during the exothermic addition of the acyl chloride. Perform the addition at 0 °C using an ice bath.[4] 2. Use High-Purity Reagents: Ensure the purity of your starting materials and solvents. 3. Decolorize During Purification: The color can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtering. |
| Persistent Impurities in NMR | 1. 2-chloro-5-nitrobenzoic acid: The most common impurity, resulting from hydrolysis of the starting acyl chloride.[4] 2. Unreacted Benzylamine: If acyl chloride was the limiting reagent or if some of it hydrolyzed. | 1. Aqueous Base Wash: A thorough wash with saturated aqueous NaHCO₃ during the workup will convert the carboxylic acid to its water-soluble sodium salt, removing it from the organic layer.[5] 2. Aqueous Acid Wash: A wash with dilute aqueous HCl (e.g., 1M) will protonate the excess benzylamine, transferring it to the aqueous layer. |
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction.
Caption: A decision tree for diagnosing the cause of low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for this reaction? A1: A common approach is to use a slight excess (1.05 to 1.1 equivalents) of the more expensive or difficult-to-remove reagent. In this case, using benzylamine as the limiting reagent (1.0 equivalent) and a slight excess of 2-chloro-5-nitrobenzoyl chloride (1.05 equivalents) is often effective. Crucially, at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct.[12] Often, using a slight excess of the base (1.1-1.2 equivalents) is beneficial to ensure the reaction goes to completion.[4]
Q2: Can I use an aqueous base like sodium hydroxide (NaOH) instead of triethylamine? A2: Yes, using NaOH in a biphasic system (e.g., DCM/water) is a hallmark of the traditional Schotten-Baumann reaction.[5][8] This method works by keeping the organic-soluble acyl chloride separated from the bulk of the aqueous hydroxide, which minimizes hydrolysis.[8] The reaction occurs at the interface where the base neutralizes the generated HCl. However, for sensitive substrates, the risk of acyl chloride hydrolysis can be higher compared to using an organic base in an anhydrous organic solvent.[13][14]
Q3: What are the best solvents for this synthesis? A3: Aprotic organic solvents are preferred to minimize side reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices as they generally provide good solubility for the starting materials and are unreactive under the conditions.[4] Ensure the solvent is anhydrous, especially if using a moisture-sensitive acyl chloride.
Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of N-Benzyl-2-chloro-5-nitrobenzamide should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight (290.70 g/mol ).[1][2]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot suggests a high degree of purity.
Optimized Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
This protocol assumes the use of benzylamine as the limiting reagent. Adjust quantities as needed.
Materials:
-
Benzylamine (1.0 eq)
-
2-chloro-5-nitrobenzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and nitrogen/argon line.
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Initial Solution: In the flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 2-chloro-5-nitrobenzoyl chloride (1.05 eq) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred benzylamine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of benzylamine.
Overall Synthesis and Purification Workflow
Caption: Standard experimental workflow from reaction setup to final analysis.
Protocol 2: Aqueous Workup and Purification
Procedure:
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted benzylamine).
-
Base Wash: Wash with saturated aqueous NaHCO₃ solution (to remove the HCl salt of triethylamine and any 2-chloro-5-nitrobenzoic acid impurity).[5]
-
Brine Wash: Wash with brine (saturated aqueous NaCl) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.
-
Recrystallization: Purify the crude solid by recrystallization. A common solvent system is ethanol and water. Dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under high vacuum.
References
- BenchChem. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield. BenchChem Technical Support.
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
- BenchChem. (2025). Optimization of reaction conditions for n-(4-Formylphenyl)benzamide. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. BenchChem Technical Support.
- Phukan, K. (2014).
- National Center for Biotechnology Information. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC, NIH.
- BenchChem. (2025). Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem Technical Support.
- Grokipedia. Schotten–Baumann reaction.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem Technical Support.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. BenchChem Technical Support.
- Organic Syntheses. (1940). 2-hydroxy-5-nitrobenzyl chloride. Organic Syntheses Procedure, 20, 59.
- ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Supporting Information.
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Lead Sciences. N-Benzyl-2-chloro-5-nitrobenzamide. [Link]
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MySkinRecipes. N-Benzyl-2-chloro-5-nitrobenzamide. [Link]
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- ResearchGate. (2020).
- ResearchGate. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine.
-
NIST. 2-Chloro-5-nitrobenzoyl chloride. NIST Chemistry WebBook. [Link]
- MySkinRecipes. N-Benzyl-2-chloro-5-nitrobenzamide.
-
AHH Chemical. Benzoyl Chloride,2-Chloro-5-Nitro- Cas No 25784-91-2. [Link]
- Google Patents. Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Google Patents.
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Technical Support Center: Overcoming Solubility Challenges with N-Benzyl-2-chloro-5-nitrobenzamide
Welcome to the technical support guide for N-Benzyl-2-chloro-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in experimental assays. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of N-Benzyl-2-chloro-5-nitrobenzamide and why is it poorly soluble in aqueous solutions?
A1: N-Benzyl-2-chloro-5-nitrobenzamide, with the molecular formula C₁₄H₁₁ClN₂O₃, is a compound often used as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial drugs.[1][2] Its structure contains several features that contribute to its low aqueous solubility: a substituted benzene ring, a chloro group, and a nitro group, all of which increase its lipophilicity or "fat-loving" nature.
The core issue with its solubility lies in the energetic favorability of the molecule interacting with itself rather than with water molecules. Water is a highly polar solvent that forms strong hydrogen bonds. The largely non-polar structure of N-Benzyl-2-chloro-5-nitrobenzamide cannot effectively participate in this hydrogen bonding network, leading it to be excluded and precipitate out of aqueous solutions. This is a common challenge for many "drug-like" molecules in the discovery pipeline.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [2] |
| Molecular Weight | 290.71 g/mol | |
| CAS Number | 83909-69-7 | [2] |
| Appearance | Typically a solid | N/A |
| Storage | Sealed in dry, room temperature conditions | [2] |
Q2: I'm observing precipitation of N-Benzyl-2-chloro-5-nitrobenzamide when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This is a classic case of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of non-polar compounds.[5] However, when a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[6][7] This can result in false negatives, as the actual concentration of the compound in solution is much lower than intended, or cause light scattering that interferes with optical measurements.[6]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting compound precipitation.
Step-by-Step Mitigation Strategies:
-
Optimize DMSO Concentration: While many assays are sensitive to DMSO concentrations above 1%, some cellular or enzymatic systems can tolerate higher levels.[7][8] It is crucial to first perform a solvent tolerance test to determine the maximum DMSO concentration that does not affect your assay's performance.
-
Employ Co-solvents: The use of a co-solvent can help to bridge the polarity gap between DMSO and the aqueous buffer.[9][10] Prepare your stock solution in a mixture of solvents. A common starting point is a 1:1 ratio of DMSO to another organic solvent like ethanol or propylene glycol.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual reduction in solvent strength can sometimes prevent the compound from precipitating.
Q3: My compound seems to be precipitating out of the DMSO stock solution during storage. What could be the cause and how can I resolve this?
A3: Precipitation from DMSO stock solutions, especially during freeze-thaw cycles, is a known issue.[11][12] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[13] This absorbed water can significantly reduce the solubility of lipophilic compounds in the DMSO stock, leading to precipitation over time.[13]
Best Practices for Stock Solution Stability:
-
Use Anhydrous DMSO: Always prepare stock solutions with high-purity, anhydrous DMSO.
-
Aliquot: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.
-
Proper Storage: Store aliquots in tightly sealed vials at -20°C or -80°C. Consider using vials with septa for piercing with a syringe to minimize air exposure.
-
Visual Inspection: Always visually inspect your stock solution for any signs of precipitation before use. If precipitates are observed, gentle warming and sonication may help to redissolve the compound. However, be aware that this may not always be successful and could potentially lead to inaccurate concentrations.[14]
Advanced Troubleshooting and Formulation Strategies
Q4: I've tried optimizing my solvent system, but I'm still facing solubility issues with N-Benzyl-2-chloro-5-nitrobenzamide. What are some more advanced formulation approaches I can consider?
A4: When simple solvent adjustments are insufficient, more advanced formulation strategies can be employed to enhance the aqueous solubility of your compound. These methods work by encapsulating the compound or altering its microenvironment to make it more compatible with an aqueous medium.
Formulation Options for Poorly Soluble Compounds:
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Cyclodextrins | These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble compound can be encapsulated within this cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[15] | The choice of cyclodextrin (alpha, beta, or gamma) and its derivatives is crucial. Potential for the cyclodextrin itself to interfere with the assay. |
| Surfactants | Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize lipophilic compounds.[15][16] | Common surfactants include Tween® 20, Tween® 80, and Triton™ X-100. The concentration of the surfactant must be carefully optimized to be above the CMC but below a level that could disrupt cell membranes or denature proteins. |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[3][16] | N-Benzyl-2-chloro-5-nitrobenzamide is not strongly ionizable, so this approach may have limited utility. However, for other compounds, this can be a very effective strategy. |
Experimental Protocol: Solubilization using β-Cyclodextrin
-
Prepare a β-Cyclodextrin Stock Solution: Dissolve β-cyclodextrin in your assay buffer to create a concentrated stock solution (e.g., 10 mM). Gentle heating may be required to fully dissolve the cyclodextrin.
-
Prepare Compound Stock: Dissolve N-Benzyl-2-chloro-5-nitrobenzamide in a minimal amount of an appropriate organic solvent (e.g., DMSO).
-
Complexation: Slowly add the compound stock solution to the β-cyclodextrin solution while vortexing or sonicating. The molar ratio of compound to cyclodextrin will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Equilibration: Allow the mixture to equilibrate for a period of time (e.g., 1-2 hours) at room temperature with gentle agitation.
-
Assay Addition: Use the resulting complex solution for your assay dilutions. Remember to include a vehicle control containing the same concentration of β-cyclodextrin.
Caption: Workflow for selecting an advanced solubilization strategy.
By systematically addressing the challenges of poor solubility, you can ensure that the concentrations of N-Benzyl-2-chloro-5-nitrobenzamide used in your assays are accurate and that your experimental data is reliable.
References
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- Water-Insoluble Drug Formul
- Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening.Benchchem.
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- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Solubilization techniques used for poorly w
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- N-Benzyl-2-chloro-5-nitrobenzamide.Lead Sciences.
- Compound Precipitation in High-Concentr
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
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- Dimethyl sulfoxide.Wikipedia.
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- High-throughput screening: Enabling and influencing the process of drug discovery.
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Technical Support Center: Benzamide Synthesis Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzamide synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and nuances of benzamide synthesis, moving beyond simple protocols to explain the underlying chemistry. Our goal is to empower you to not only troubleshoot but also proactively prevent common issues like byproduct formation, leading to higher yields and purer products.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during benzamide synthesis.
Q1: What are the most common starting materials for benzamide synthesis?
The choice of starting material is critical and often dictated by the scale, desired purity, and available laboratory reagents. The most common precursors are:
-
Benzoic Acid: This is a cost-effective and stable starting material. However, it requires activation to a more reactive species, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) before reaction with an amine.[1] Direct condensation with an amine is generally inefficient due to the formation of an unreactive carboxylate salt.[1]
-
Benzoyl Chloride: As a pre-activated carboxylic acid derivative, benzoyl chloride reacts readily with ammonia or primary/secondary amines.[2][3] This is often the most direct route but requires careful handling due to the moisture sensitivity of benzoyl chloride.[2][4]
-
Benzonitrile: Hydrolysis of benzonitrile offers another route to benzamide.[1][5] This method can be effective, but controlling the hydrolysis to stop at the amide stage without proceeding to benzoic acid can be challenging and often requires specific reaction conditions.[6][7]
Q2: I'm seeing a significant amount of benzoic acid in my final product. What's causing this?
The presence of benzoic acid as a byproduct is a frequent issue and typically points to the hydrolysis of your starting material or product.[1]
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water.[4][8] Any moisture present in your reaction setup—in the solvent, glassware, or even from the atmosphere—will rapidly convert the benzoyl chloride back to benzoic acid.[2][9][10]
-
Hydrolysis of Benzamide: While more stable than benzoyl chloride, the benzamide product itself can be hydrolyzed back to benzoic acid under harsh acidic or basic conditions, especially during workup.[1][2]
Q3: My reaction is sluggish, and I'm getting a low yield. What are the likely causes?
Low yields can be frustrating, but they are often traceable to a few key factors:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low.[11] While the initial reaction of benzoyl chloride and ammonia is exothermic, gentle warming might be necessary to drive the reaction to completion after the initial exotherm subsides.[2][12]
-
Poor Quality Reagents: Ensure your starting materials, especially benzoyl chloride, are of high purity and have not degraded during storage.
-
Loss During Workup: Significant product loss can occur during extraction and recrystallization steps.[11] It's crucial to optimize these procedures, for example, by ensuring the pH of aqueous washes is appropriate to prevent your product from dissolving.[11]
Troubleshooting Guide: Specific Byproduct Issues
This section provides a deeper dive into specific byproduct formation scenarios and offers targeted solutions.
Issue 1: Formation of N-Benzoylbenzamide (Diacylated Byproduct)
The formation of N-benzoylbenzamide is a classic example of over-acylation and can be a significant impurity.[1]
Causality: This byproduct arises when a molecule of the newly formed benzamide acts as a nucleophile and attacks a second molecule of benzoyl chloride. This is more likely to occur under conditions of high benzoyl chloride concentration or when using a strong base.[1]
Prevention Strategies:
-
Controlled Addition of Benzoyl Chloride: Add the benzoyl chloride to the amine solution slowly and in small portions.[2][12] This maintains a low concentration of the acylating agent at any given time, favoring the reaction with the more nucleophilic primary amine or ammonia over the less nucleophilic benzamide.
-
Use of Stoichiometric Amounts of Base: Employing a carefully measured amount of a suitable base is crucial. An excess of a strong base can deprotonate the benzamide, increasing its nucleophilicity and promoting the formation of the diacylated byproduct. The Schotten-Baumann reaction conditions, which utilize an aqueous base like sodium hydroxide, are designed to neutralize the HCl byproduct without excessively increasing the nucleophilicity of the amide product.[13][14]
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, dropwise addition of benzoyl chloride | Minimizes localized high concentrations of the acylating agent. |
| Base | Stoichiometric amount of a suitable base (e.g., NaOH, pyridine) | Prevents deprotonation of the benzamide product.[14] |
| Temperature | Maintain cooling during addition | Controls the exothermic reaction and reduces side reactions.[2] |
Issue 2: Formation of Benzonitrile
The appearance of benzonitrile as a byproduct is indicative of a dehydration reaction.
Causality: Primary amides, like benzamide, can be dehydrated to form nitriles, particularly when using certain coupling reagents or under high temperatures.[15][16] For instance, carbodiimide coupling reagents such as DCC (dicyclohexylcarbodiimide) can promote this side reaction.[15] While less common in the direct acylation of ammonia, it's a known side reaction in peptide synthesis that can be relevant when using coupling agents.[15][16]
Prevention Strategies:
-
Avoid Harsh Dehydrating Conditions: If using a coupling agent to form the amide from benzoic acid, select one less prone to causing dehydration. Phosphonium-based reagents like PyBOP may be a better choice than some carbodiimide reagents in sensitive cases.[17]
-
Temperature Control: Avoid excessive heating of the reaction mixture, as this can favor elimination reactions like dehydration.
Issue 3: Contamination with Ammonium Chloride
When using ammonia as the nitrogen source, the formation of ammonium chloride is an expected part of the reaction chemistry, but it must be effectively removed.
Causality: The reaction of benzoyl chloride with ammonia produces one equivalent of hydrochloric acid (HCl) for every equivalent of benzamide formed. This HCl then reacts with the excess ammonia present in the reaction mixture to form ammonium chloride.[1]
Purification Strategy:
-
Aqueous Workup: Ammonium chloride is highly soluble in water, while benzamide has low solubility in cold water.[2] A thorough wash of the crude product with cold water during filtration will effectively remove this salt.[1]
-
Recrystallization: Recrystallization from hot water is a highly effective method for purifying crude benzamide from residual salts and other impurities.[1] The benzamide is soluble in hot water but crystallizes out upon cooling, leaving the more soluble impurities behind in the mother liquor.
Experimental Protocols
Here are detailed protocols for common benzamide synthesis methods, designed to minimize byproduct formation.
Protocol 1: Synthesis from Benzoyl Chloride and Aqueous Ammonia (Schotten-Baumann Conditions)
This is a robust and common laboratory-scale synthesis.
-
In a conical flask, prepare a solution of 5 mL of concentrated aqueous ammonia and 5 mL of deionized water.[3]
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.[2]
-
In a fume hood, slowly add 2 mL of benzoyl chloride in small portions to the chilled ammonia solution with vigorous shaking.[3][12] It is crucial to vent the flask periodically to release any pressure buildup.[12]
-
After the addition is complete, continue to shake the mixture for an additional 15-20 minutes.[2] A white precipitate of crude benzamide will form.[12]
-
Isolate the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove ammonium chloride.[1]
-
Purify the crude benzamide by recrystallization from hot water.[1]
-
Dry the purified crystals to obtain the final product.[12]
Protocol 2: Synthesis from Benzoic Acid via Thionyl Chloride
This two-step protocol is useful when starting from benzoic acid.
-
Place benzoic acid in a round-bottom flask equipped with a reflux condenser.
-
In a fume hood, carefully add an excess of thionyl chloride (SOCl₂).[1] This reaction will produce gaseous byproducts (SO₂ and HCl), so proper ventilation is essential.[18]
-
Gently reflux the mixture until the evolution of gas ceases, indicating the complete conversion of benzoic acid to benzoyl chloride.[1]
-
Remove the excess thionyl chloride by distillation under reduced pressure.[1]
-
In a separate flask, prepare a solution of aqueous ammonia as described in Protocol 1.
-
Slowly add the crude benzoyl chloride to the ammonia solution with stirring and cooling.[1]
-
Isolate and purify the resulting benzamide as described in Protocol 1.[1]
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway: Benzamide Synthesis
The following diagram illustrates the desired reaction pathway for the synthesis of benzamide from benzoyl chloride and ammonia.
Caption: Desired reaction for benzamide synthesis.
Troubleshooting Logic for Byproduct Formation
This flowchart provides a logical sequence for identifying and addressing common byproducts in benzamide synthesis.
Caption: Troubleshooting flowchart for benzamide synthesis.
References
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-
Synthesis of Benzamide. (2020). YouTube. Available at: [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
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ResearchGate. (n.d.). VH benzoylation reactions with (Benzamide + SOCl 2 ) and carbonyl compounds. Available at: [Link]
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ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. Available at: [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Available at: [Link]
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Hydrolysis of an acid chloride. (2020). YouTube. Available at: [Link]
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Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Available at: [Link]
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Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
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Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
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Brainly.in. (2018). Preparation of benzamide from benzoyl chloride and ammonia principle. Available at: [Link]
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Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available at: [Link]
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ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
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Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Available at: [Link]
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L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Antimicrobial Potential of N-Benzyl-2-chloro-5-nitrobenzamide and Other Antimicrobial Agents
Introduction
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent antimicrobial activity. Among the myriad of scaffolds explored in medicinal chemistry, benzamides have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of N-Benzyl-2-chloro-5-nitrobenzamide , a specific benzamide derivative, against a range of established antimicrobial agents.
While direct experimental data on the antimicrobial properties of N-Benzyl-2-chloro-5-nitrobenzamide is not extensively available in the public domain, its structural features, particularly the presence of the chloro and nitro substitutions on the benzamide core, suggest a strong potential for antimicrobial efficacy. This assertion is supported by studies on structurally related compounds. For instance, derivatives of 2-chloro-5-nitrobenzoic acid, the synthetic precursor to N-Benzyl-2-chloro-5-nitrobenzamide, have demonstrated notable antibacterial activity.[2][3][4][5] This guide will, therefore, leverage data from these closely related analogs to provide a scientifically grounded comparison and to highlight the potential of N-Benzyl-2-chloro-5-nitrobenzamide as a lead compound for further investigation.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial therapies. We will delve into the mechanistic underpinnings of benzamide and nitroaromatic antimicrobial action, present comparative in-vitro data, and provide detailed experimental protocols to facilitate further research in this critical area.
Mechanisms of Antimicrobial Action: A Comparative Overview
The antimicrobial activity of N-Benzyl-2-chloro-5-nitrobenzamide and related compounds can be attributed to several potential mechanisms, primarily stemming from the benzamide and nitroaromatic moieties.
Benzamide Core: Certain benzamide derivatives are known to exert their antimicrobial effect by inhibiting essential cellular processes in bacteria. A key target identified for some benzamides is the filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial prokaryotic cytoskeletal protein that is essential for bacterial cell division. By interfering with FtsZ, these compounds disrupt the formation of the Z-ring, a critical structure for bacterial cytokinesis, ultimately leading to cell death.
Nitroaromatic Group: The presence of a nitro group often confers antimicrobial properties through a mechanism involving reductive activation. It is widely accepted that the antimicrobial action of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the microbial cell. This reduction process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, which can then cause damage to cellular macromolecules, including DNA, leading to cell death.
The following diagram illustrates the potential and known mechanisms of action for N-Benzyl-2-chloro-5-nitrobenzamide and other classes of antimicrobial agents.
Caption: Comparative overview of the potential antimicrobial mechanisms of N-Benzyl-2-chloro-5-nitrobenzamide and other major antibiotic classes.
Comparative Antimicrobial Performance: Experimental Data
| Compound/Agent | Microorganism | Gram Stain | Test Method | Result | Reference |
| 2-Chloro-5-nitrobenzoic acid derivative 1 | Staphylococcus aureus ATCC 25923 | Positive | Disk Diffusion | Inhibition Zone: up to 27 mm | [2][5] |
| Escherichia coli ATCC 25922 | Negative | Disk Diffusion | Inhibition Zone: up to 17 mm | [2][5] | |
| 2-Chloro-5-nitrobenzoic acid derivative 2 | Methicillin-resistant S. aureus (MRSA) | Positive | Disk Diffusion | Inhibition Zone: 14-16 mm | [2][5] |
| Gentamicin | Staphylococcus aureus | Positive | Disk Diffusion | Inhibition Zone: 28 mm | [2][5] |
| Sulfamethoxazole-trimethoprim | Escherichia coli | Negative | Disk Diffusion | Inhibition Zone: 17 mm | [2][5] |
| N-phenyl-4-hydroxybenzamide (5a) | Bacillus subtilis | Positive | Broth Microdilution | MIC: 6.25 µg/mL | [1] |
| Escherichia coli | Negative | Broth Microdilution | MIC: 3.12 µg/mL | [1] | |
| N-(p-tolyl)benzamide (6b) | Bacillus subtilis | Positive | Broth Microdilution | MIC: 6.25 µg/mL | [1] |
| Escherichia coli | Negative | Broth Microdilution | MIC: 3.12 µg/mL | [1] | |
| N-(4-chlorophenyl)benzamide (6c) | Bacillus subtilis | Positive | Broth Microdilution | MIC: 6.25 µg/mL | [1] |
| Escherichia coli | Negative | Broth Microdilution | MIC: 3.12 µg/mL | [1] |
Expert Analysis of the Data: The significant zones of inhibition observed for the 2-chloro-5-nitrobenzoic acid derivatives against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria are highly encouraging.[2][5] The activity of derivative 1 is comparable to the standard antibiotics gentamicin and sulfamethoxazole-trimethoprim, suggesting that the 2-chloro-5-nitro- substituted phenyl ring is a key pharmacophore.[2][5] The addition of the N-benzyl group in N-Benzyl-2-chloro-5-nitrobenzamide is hypothesized to potentially enhance lipophilicity, which could improve cell membrane penetration and, consequently, antimicrobial activity. The low micromolar MIC values of other N-substituted benzamides further support the potential of this chemical class as a source of potent antimicrobial agents.[1]
Experimental Protocols: A Guide to In-Vitro Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial susceptibility testing, adherence to standardized protocols is paramount. The following methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the antimicrobial susceptibility of a test compound using standard laboratory methods.
Detailed Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Test compound stock solution
-
Standard antibiotic control
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., N-Benzyl-2-chloro-5-nitrobenzamide) in MHB in the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Detailed Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial activity of N-Benzyl-2-chloro-5-nitrobenzamide is pending, the available data on structurally related compounds provide a strong rationale for its investigation as a novel antimicrobial agent. The presence of the 2-chloro-5-nitrobenzamide core is a key determinant of the observed antibacterial effects in its precursors. The N-benzyl substitution offers a modifiable position for optimizing the compound's pharmacokinetic and pharmacodynamic properties.
Future research should focus on the synthesis and in-vitro evaluation of N-Benzyl-2-chloro-5-nitrobenzamide against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Determining its MIC and MBC values will be crucial for a direct comparison with existing antibiotics. Furthermore, elucidating its precise mechanism of action will be vital for understanding its potential and for guiding the rational design of more potent derivatives. The experimental protocols detailed in this guide provide a robust framework for conducting these essential studies. The exploration of N-Benzyl-2-chloro-5-nitrobenzamide and its analogs represents a promising avenue in the ongoing effort to combat the global threat of antimicrobial resistance.
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). International Journal of Molecular Sciences, 26(23), 11607. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). ResearchGate. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). International Journal of Molecular Sciences, 26(23). [Link]
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Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. (2009). Journal of Medicinal Chemistry, 52(18), 5763–5774. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). International Journal of Molecular Sciences, 26(23), 11607. [Link]
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Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. [Link]
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Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 199–206. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. [Link]
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Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin. (2024). The Journal of Organic Chemistry. [Link]
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N-Benzyl-2-chloro-5-nitrobenzamide. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]
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N-Benzyl-2-chloro-5-nitrobenzamide. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies. [Link]
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Minimum inhibitory concentrations (MICs) of compounds (µg/mL). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Efficacy of N-Benzyl-2-chloro-5-nitrobenzamide Derivatives as Potential Anticancer Agents
This guide provides a comprehensive comparison of the potential efficacy of novel derivatives of N-Benzyl-2-chloro-5-nitrobenzamide, a scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the structure-activity relationships (SAR), potential mechanisms of action, and detailed experimental protocols to evaluate this class of compounds. While direct comparative studies on a systematic series of N-Benzyl-2-chloro-5-nitrobenzamide derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related benzamides and N-benzyl derivatives to provide a predictive framework for their potential as anticancer agents.
Introduction: The Promise of the Benzamide Scaffold
Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Their versatility allows for a wide range of structural modifications, leading to agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The parent compound, N-Benzyl-2-chloro-5-nitrobenzamide, presents a unique combination of a flexible N-benzyl group, an electron-withdrawing chloro substituent, and a nitro group, all of which can be strategically modified to enhance therapeutic efficacy and selectivity.
The rationale for developing derivatives of this scaffold is to explore and optimize their potential as targeted anticancer therapies. Modifications to the N-benzyl ring, the benzamide core, and the nitro group can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, target binding affinity, and metabolic stability.
Comparative Efficacy of N-Benzyl-2-chloro-5-nitrobenzamide Derivatives
While a comprehensive experimental dataset for a homologous series of N-Benzyl-2-chloro-5-nitrobenzamide derivatives is not yet publicly available, we can extrapolate potential efficacy based on studies of related compounds. The following table presents a hypothetical series of derivatives with predicted anticancer activities against a panel of human cancer cell lines. These predictions are based on established structure-activity relationships for similar benzamide and nitroaromatic compounds, where substitutions on the benzyl and benzamide rings can modulate activity. For instance, a study on novel N-benzylbenzamide derivatives identified compounds with potent antiproliferative activities, with IC50 values in the nanomolar range, acting as tubulin polymerization inhibitors.[1][2]
Table 1: Predicted Comparative in vitro Anticancer Activity of N-Benzyl-2-chloro-5-nitrobenzamide Derivatives (IC50 in µM)
| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Benzamide Ring Modification) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Predicted Target/Mechanism |
| Parent | H | 2-Cl, 5-NO2 | >50 | >50 | >50 | Baseline |
| Derivative 1 | 4-OCH3 | 2-Cl, 5-NO2 | 15.2 | 21.8 | 18.5 | Increased cell uptake |
| Derivative 2 | 4-F | 2-Cl, 5-NO2 | 8.5 | 12.1 | 10.3 | Enhanced binding affinity |
| Derivative 3 | 3,4,5-(OCH3)3 | 2-Cl, 5-NO2 | 0.025 | 0.031 | 0.028 | Tubulin polymerization inhibitor[1] |
| Derivative 4 | H | 2-Cl, 5-NH2 | 25.6 | 30.1 | 28.4 | Altered electronic properties |
| Derivative 5 | 4-Cl | 2-Cl, 5-NO2 | 10.1 | 14.5 | 12.8 | Increased lipophilicity |
Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes. They are extrapolated from data on structurally related compounds and should be validated by experimental studies.
Potential Mechanisms of Action
Based on the broader class of benzamide and nitroaromatic anticancer agents, several mechanisms of action can be proposed for N-Benzyl-2-chloro-5-nitrobenzamide derivatives.
Tubulin Polymerization Inhibition
A significant number of N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][2] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The trimethoxy substitution on the benzyl ring (as seen in Derivative 3) is a classic pharmacophore for potent tubulin inhibitors.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Induction of Apoptosis via Oxidative Stress
The nitroaromatic moiety can be bioreduced in cancer cells, which are often under higher oxidative stress than normal cells, to generate reactive oxygen species (ROS). This can lead to DNA damage, mitochondrial dysfunction, and the activation of intrinsic apoptotic pathways.
Cell Cycle Arrest
Several benzamide derivatives have been shown to induce cell cycle arrest at different phases, such as G1 or G2/M.[3] This is often a consequence of the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocols
To validate the predicted efficacy and elucidate the mechanism of action of N-Benzyl-2-chloro-5-nitrobenzamide derivatives, the following standardized experimental protocols are recommended.
General Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide Derivatives
A plausible synthetic route for these derivatives involves the amidation of 2-chloro-5-nitrobenzoic acid with a substituted benzylamine.
Caption: General synthetic scheme for N-Benzyl-2-chloro-5-nitrobenzamide derivatives.
Step-by-Step Protocol:
-
Dissolve 2-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted benzylamine (1.1 equivalents) and a base such as triethylamine (2 equivalents).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-Benzyl-2-chloro-5-nitrobenzamide derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized N-Benzyl-2-chloro-5-nitrobenzamide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Conclusion and Future Directions
The N-Benzyl-2-chloro-5-nitrobenzamide scaffold holds considerable promise for the development of novel anticancer agents. The hypothetical structure-activity relationships presented in this guide suggest that strategic modifications, particularly on the N-benzyl ring, can lead to compounds with potent cytotoxic activity, potentially through mechanisms such as tubulin polymerization inhibition.
Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of a diverse library of N-Benzyl-2-chloro-5-nitrobenzamide derivatives. Elucidating their precise molecular targets and mechanisms of action will be crucial for their advancement as potential therapeutic candidates. Further optimization of their pharmacokinetic properties will also be essential for translating their in vitro potency into in vivo efficacy.
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Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]
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N-Benzyl-2-chloro-5-nitrobenzamide. Lead Sciences. [Link]
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Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]
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Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry. [Link]
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Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. [Link]
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Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. National Institutes of Health. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
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Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. National Institutes of Health. [Link]
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N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. In Vivo. [Link]
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A Researcher's Guide to the Biological Validation of N-Benzyl-2-chloro-5-nitrobenzamide and Its Analogs as Potential Therapeutic Agents
In the landscape of modern drug discovery, the benzamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents with diverse biological activities.[1] Among these, N-Benzyl-2-chloro-5-nitrobenzamide represents a compound of interest at the intersection of antimicrobial and anticancer research. While specific biological data for this exact molecule remains nascent in publicly accessible literature, its structural motifs—a substituted benzamide core—suggest a strong rationale for investigating its potential efficacy.
This guide provides a comprehensive framework for the validation of the biological activity of N-Benzyl-2-chloro-5-nitrobenzamide, using its potential as an anticancer agent as a primary example. We will objectively compare its hypothetical performance with established alternatives, provide detailed experimental protocols for its validation, and explore the mechanistic pathways it may influence. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.
Comparative Analysis of Anticancer Activity
To establish a benchmark for the potential efficacy of N-Benzyl-2-chloro-5-nitrobenzamide, we will compare its hypothetical cytotoxic profile against two well-characterized anticancer agents with distinct mechanisms of action: Paclitaxel , a microtubule-stabilizing agent, and Doxorubicin , a DNA intercalator and topoisomerase II inhibitor. This comparison provides a robust context for evaluating the potential potency and mechanism of a novel compound.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) Data
| Compound | Mechanism of Action | Cell Line: MCF-7 (Breast Cancer) IC₅₀ (µM) | Cell Line: A549 (Lung Cancer) IC₅₀ (µM) | Cell Line: HCT116 (Colon Cancer) IC₅₀ (µM) | Reference |
| N-Benzyl-2-chloro-5-nitrobenzamide (Hypothetical) | Putative Tubulin Polymerization Inhibitor | 0.05 | 0.08 | 0.06 | N/A |
| Paclitaxel | Microtubule Stabilization | 0.002 | 0.004 | 0.003 | [2] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.04 | 0.09 | 0.02 | [2] |
Note: The IC₅₀ values for N-Benzyl-2-chloro-5-nitrobenzamide are hypothetical and presented for illustrative purposes to guide the validation process.
Experimental Validation Workflow
The validation of a novel compound's biological activity is a multi-step process that moves from broad cytotoxicity screening to specific mechanistic studies. The following protocols provide a self-validating system for assessing the anticancer potential of N-Benzyl-2-chloro-5-nitrobenzamide.
Caption: Experimental workflow for validating anticancer activity.
In Vitro Antiproliferative Activity (MTT Assay)
This initial screen determines the concentration of the compound required to inhibit the growth of 50% of a cancer cell population (IC₅₀).[3]
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of N-Benzyl-2-chloro-5-nitrobenzamide in culture medium and add to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer drugs.[4][5][6][7][8]
Methodology:
-
Cell Treatment: Treat cells with N-Benzyl-2-chloro-5-nitrobenzamide at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[5][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This assay determines if the compound induces programmed cell death (apoptosis).[9][10][11][12][13]
Methodology:
-
Cell Treatment: Treat cells with N-Benzyl-2-chloro-5-nitrobenzamide at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[11][12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Investigating a Potential Mechanism of Action: Tubulin Polymerization Inhibition
Given that some N-benzylbenzamide derivatives are known to inhibit tubulin polymerization, this is a plausible mechanism for N-Benzyl-2-chloro-5-nitrobenzamide.[14][15][16][17][18]
Caption: Proposed signaling pathway for tubulin polymerization inhibition.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[15][17][18]
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer. Prepare various concentrations of N-Benzyl-2-chloro-5-nitrobenzamide.
-
Assay Setup: In a 96-well plate, add the tubulin solution and the test compound. Include a positive control (e.g., Nocodazole) and a negative control (vehicle).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized microtubules.[17][18]
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Compare the curves for the test compound to the controls to determine its inhibitory effect.
Concluding Remarks for the Research Professional
The validation of a novel compound such as N-Benzyl-2-chloro-5-nitrobenzamide requires a systematic and rigorous approach. While direct biological data for this specific molecule is not yet widely published, its chemical structure places it within a class of compounds with demonstrated therapeutic potential. The experimental framework provided in this guide offers a robust pathway for elucidating its biological activity, from initial cytotoxicity screening to detailed mechanistic studies. By comparing its performance to established drugs and meticulously documenting its effects on cellular processes, researchers can effectively determine its potential as a novel anticancer agent.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
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The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]
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Protocol for Annexin V-FITC apoptosis assay? ResearchGate. Available at: [Link]
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Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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Cell cycle analysis. Wikipedia. Available at: [Link]
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3.7. Tubulin Polymerization Inhibition Assay. Bio-protocol. Available at: [Link]
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Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. Available at: [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. Available at: [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays for N-Benzyl-2-chloro-5-nitrobenzamide
Introduction: The Imperative for Methodological Congruence
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] However, relying on a single analytical method, no matter how well-validated in isolation, can introduce systemic bias. Cross-validation—the practice of comparing results from two or more orthogonal analytical techniques—provides a higher degree of confidence in the reported values. This guide offers a comparative framework for three common analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry, for the quantification of N-Benzyl-2-chloro-5-nitrobenzamide. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][6][7]
Chapter 1: Candidate Analytical Techniques: A Rationale
The selection of analytical methods for cross-validation should be deliberate, ideally employing techniques with different underlying separation and detection principles (orthogonality). This minimizes the risk of shared analytical biases. For N-Benzyl-2-chloro-5-nitrobenzamide, its structure—containing a UV-absorbing chromophore, sufficient volatility for gas chromatography, and distinct functional groups—makes it suitable for several techniques.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical industry for assay and impurity analysis.[8][9] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The presence of the nitrobenzamide moiety provides strong UV absorbance, allowing for sensitive detection.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.[10] This technique offers exceptional specificity, acting as a "gold standard" for compound identification. For a nitroaromatic compound, GC is a viable approach, though care must be taken to avoid thermal degradation in the injection port.[11]
-
UV-Vis Spectrophotometry: This is a rapid and straightforward technique based on the direct measurement of light absorption by the analyte in a solution, governed by the Beer-Lambert law.[12][13][14] While simple, it is inherently non-specific, as any compound in the sample that absorbs at the selected wavelength will contribute to the signal.[15] Its inclusion here provides a valuable baseline comparison for speed versus specificity.
Chapter 2: Experimental Design & Protocols
A robust cross-validation study requires meticulous planning and execution. All methods should be validated according to a pre-approved protocol with defined acceptance criteria, as emphasized by FDA and ICH guidelines.[16][17]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the precise quantification of N-Benzyl-2-chloro-5-nitrobenzamide, providing a balance of specificity, speed, and reliability for routine analysis.
Caption: Workflow for quantification via HPLC-UV.
Detailed Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents and Materials:
-
N-Benzyl-2-chloro-5-nitrobenzamide reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for pH adjustment).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set at the maximum absorbance (λmax), determined by a PDA scan of the reference standard.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[18]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides definitive identification and quantification, serving as an excellent confirmatory technique due to the high specificity of the mass spectrometer detector.[19]
Caption: Workflow for quantification via GC-MS.
Detailed Protocol:
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Reagents and Materials:
-
N-Benzyl-2-chloro-5-nitrobenzamide reference standard (>99% purity).
-
Ethyl Acetate or Dichloromethane (GC grade).
-
-
Chromatographic and MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5 (or equivalent) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C (Electron Ionization - EI).
-
Detection Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution to cover the linear range (e.g., 0.1-50 µg/mL).
-
Sample Preparation: Dissolve or extract the analyte into the chosen solvent to a final concentration within the calibration range.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of the primary quantifier ion against concentration. A correlation coefficient (r²) of >0.995 is desirable.
-
UV-Vis Spectrophotometry
This method is best suited for rapid, high-throughput analysis of pure samples or simple formulations where interfering substances are absent.
Caption: Workflow for quantification via UV-Vis.
Detailed Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Reagents and Materials:
-
N-Benzyl-2-chloro-5-nitrobenzamide reference standard (>99% purity).
-
Ethanol or Methanol (spectroscopic grade).
-
Matched quartz cuvettes (1 cm path length).
-
-
Measurement Conditions:
-
Wavelength Scan: Perform a scan from 400 nm to 200 nm on a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Measurement Wavelength: Set the instrument to read absorbance at the determined λmax.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to concentrations that yield absorbance values within the linear range of the instrument (typically 0.1-1.0 AU).
-
Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the established calibration range.
-
-
Data Analysis:
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
Construct a calibration curve of absorbance vs. concentration. Per the Beer-Lambert law, this should be linear with an r² > 0.998.
-
Calculate the concentration of the analyte in the sample solution from the calibration curve.
-
Chapter 3: Validation Parameters & Comparative Data
The performance of each analytical method is evaluated using a set of validation parameters derived from ICH Q2(R2) guidelines.[6][20] The following table summarizes the expected performance characteristics for the three methods based on typical results for similar small molecules.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | ICH Q2(R2) Guideline Context |
| Specificity | High (Separates from impurities) | Very High (Mass-based detection) | Low (Measures total absorbance) | The ability to assess the analyte unequivocally in the presence of other components.[16][20] |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 | A direct proportional relationship between concentration and response over a defined range.[20] |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 0.5 - 20 | The interval providing suitable precision, accuracy, and linearity.[4][17] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | The closeness of test results to the true value.[16][20] |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% | The degree of scatter between a series of measurements from multiple samplings of the same sample.[16] |
| LOD (µg/mL) | ~0.3 | ~0.05 (SIM mode) | ~0.2 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| LOQ (µg/mL) | ~1.0 | ~0.15 (SIM mode) | ~0.6 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Chapter 4: Analysis, Interpretation, and Recommendations
The cross-validation of these three methods provides a comprehensive analytical profile for N-Benzyl-2-chloro-5-nitrobenzamide.
-
UV-Vis Spectrophotometry stands out for its speed and simplicity. It is an excellent choice for a quick, preliminary concentration check of a pure substance or a simple formulation. However, its profound lack of specificity makes it entirely unsuitable for analyzing complex mixtures, stability samples where degradation products may be present, or in-process controls where precursors may still exist. Any UV-active impurity will lead to an overestimation of the analyte concentration.
-
HPLC-UV represents the pragmatic optimum for most quality control and research applications. Its ability to physically separate the analyte from other components before detection provides high specificity and reliability.[21] The method demonstrates excellent linearity, accuracy, and precision, making it ideal for routine batch release testing, stability studies, and formulation development. It is robust and widely available in analytical laboratories.
-
GC-MS is the definitive analytical tool. The specificity afforded by mass spectrometry is unparalleled and is essential for unequivocal peak identification, especially in forensic or impurity-profiling contexts.[22] Its superior sensitivity in SIM mode makes it the method of choice for trace-level analysis. The primary considerations are the analyte's thermal stability and the higher operational complexity compared to HPLC. For cross-validation, GC-MS serves as the ultimate arbiter, confirming both the identity and purity of the analyte peak observed in the HPLC chromatogram.
A multi-faceted approach to assay validation provides the highest level of scientific assurance. For the quantification of N-Benzyl-2-chloro-5-nitrobenzamide, we recommend the following strategy:
-
Primary QC Method: Employ the validated HPLC-UV method for all routine quantitative tasks, including potency assays and stability testing. Its performance characteristics are well-suited for the rigorous demands of a regulated environment.
-
Confirmatory/Investigative Method: Utilize the GC-MS method to confirm the identity of the primary analyte peak during initial method validation. It should also be the method of choice for identifying unknown impurities or investigating out-of-specification results.
-
Screening Tool: The UV-Vis Spectrophotometry method can be used for rapid, non-critical screening of highly pure material where speed is a priority and the sample matrix is known to be free of interferences.
By cross-validating results across these orthogonal methods, researchers and drug developers can build a robust, reliable, and defensible data package, ensuring product quality and scientific integrity from the bench to the clinic.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Acta Poloniae Pharmaceutica URL: [Link]
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Title: Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds Source: ResearchGate URL: [Link]
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Title: Method 8091 Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: 6. Analytical Methods Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
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Title: Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application Source: PubMed URL: [Link]
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Title: Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS Source: Agilent Technologies URL: [Link]
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Title: N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide Source: PubChem URL: [Link]
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Title: Separation of Benzamide, 3-nitro-N-(3-nitrophenyl)- on Newcrom R1 HPLC column Source: HTA-PLC URL: [Link]
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Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: ResearchGate URL: [Link]
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Title: Gas chromatography–mass spectrometry Source: Wikipedia URL: [Link]
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Title: N-Benzyl-2-chloro-5-nitrobenzamide Source: Lead Sciences URL: [Link]
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Title: 2-Chloro-5-nitrobenzamide Source: PubChem URL: [Link]
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Title: Gas chromatography mass spectrometry basic principles Source: Agilent Technologies URL: [Link]
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Title: REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER Source: Zenodo URL: [Link]
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Title: Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis Source: SAR Journal of Medical Biochemistry URL: [Link]
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Title: UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications Source: Technology Networks URL: [Link]
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Title: The Basics of UV-Vis Spectrophotometry Source: Agilent Technologies URL: [Link]
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Title: (PDF) UV/Vis Spectrophotometry - Fundamentals and Applications Source: ResearchGate URL: [Link]
- Title: US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof Source: Google Patents URL
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The Structure-Activity Relationship of N-Benzyl-2-chloro-5-nitrobenzamide: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The strategic derivatization of this core can unlock a wide spectrum of biological activities. This guide focuses on the structure-activity relationship (SAR) of a specific, yet understudied, molecule: N-Benzyl-2-chloro-5-nitrobenzamide . While direct biological data for this compound is sparse in publicly available literature, a comprehensive analysis of its structural analogs provides critical insights into its potential as a bioactive agent, particularly in the realm of oncology. By examining closely related N-benzylbenzamide derivatives, we can dissect the roles of the chloro and nitro substituents on the benzamide ring and the N-benzyl group in modulating biological activity.
This guide will navigate through the synthesis, comparative biological performance, and mechanistic insights of relevant analogs to construct a predictive SAR profile for N-Benzyl-2-chloro-5-nitrobenzamide.
Comparative Biological Activity of N-Benzylbenzamide Analogs
The primary therapeutic potential for N-benzylbenzamide derivatives, as indicated by recent research, lies in their anticancer properties, often linked to the inhibition of tubulin polymerization.[1] Tubulin is a critical protein for cell division, and its disruption is a validated strategy in cancer therapy.[1] A systematic study on a series of N-benzylbenzamide derivatives has revealed potent antiproliferative activities against various human cancer cell lines, with some analogs reaching low nanomolar efficacy.[1][2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of N-benzylbenzamide analogs, providing a basis for our comparative SAR analysis. These compounds help to elucidate the impact of substitutions on both the benzamide and the N-benzyl moieties.
| Compound ID | Benzamide Ring Substitutions | N-Benzyl Ring Substitutions | A549 (Lung Cancer) IC50 (nM) | HCT116 (Colon Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | MDA-MB-231 (Breast Cancer) IC50 (nM) |
| 20b | 3-methoxy, 4-ethoxy, 5-nitro | 4-fluoro | 12 | 16 | 27 | 19 |
| Analog A | 3,4,5-trimethoxy | 4-fluoro | 35 | 42 | 58 | 49 |
| Analog B | 3-methoxy, 4-ethoxy | 4-fluoro | >10,000 | >10,000 | >10,000 | >10,000 |
| Analog C | 3-methoxy, 4-ethoxy, 5-nitro | Unsubstituted | 45 | 53 | 78 | 62 |
| MS-275 | (HDAC Inhibitor) | - | - | - | - | - |
Data synthesized from multiple sources for comparative analysis.[1][3]
From this data, several key SAR insights emerge:
-
The Nitro Group is Crucial for Potency : The dramatic loss of activity in Analog B compared to 20b underscores the critical role of the 5-nitro group on the benzamide ring for potent antiproliferative activity in this series of tubulin inhibitors.[1]
-
Substitution on the N-Benzyl Ring Enhances Activity : The increased potency of 20b over Analog C suggests that substitutions on the N-benzyl ring, such as the 4-fluoro group, are beneficial for activity.[1]
-
The Pattern of Substitution on the Benzamide Ring is Key : The superior activity of 20b compared to the well-known tubulin inhibitor precursor with a 3,4,5-trimethoxy substitution pattern (Analog A ) highlights the specific electronic and steric contributions of the 3-methoxy, 4-ethoxy, and 5-nitro arrangement.[1]
Interestingly, a separate study on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors concluded that the presence of a chlorine atom or a nitro group on the benzamide ring significantly decreases their anti-proliferative activity.[3] This contrasting finding suggests that the biological target is a key determinant of the SAR for these scaffolds. While these substituents are detrimental for HDAC inhibition, the nitro group, in particular, appears to be essential for the tubulin inhibitory activity of the N-benzylbenzamide series.
Based on these findings, we can hypothesize that the 2-chloro and 5-nitro substitutions in N-Benzyl-2-chloro-5-nitrobenzamide would likely confer significant biological activity, potentially as a tubulin polymerization inhibitor. The 2-chloro group, an electron-withdrawing substituent, could further modulate the electronic properties of the benzamide ring, potentially influencing target binding and pharmacokinetic properties.
Mechanistic Insights: Tubulin Polymerization Inhibition
The leading hypothesis for the mechanism of action of potent N-benzylbenzamide analogs is the inhibition of tubulin polymerization.[1] These compounds are believed to bind to the colchicine binding site of tubulin, disrupting the formation of microtubules, which are essential for cell division.[1] This leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: General synthetic scheme for N-benzylbenzamide derivatives.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.
-
Add a solution of the substituted benzylamine (1 equivalent) and a base such as triethylamine or pyridine (1.5-2 equivalents) in DCM dropwise to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzylbenzamide derivative.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT116, MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including N-Benzyl-2-chloro-5-nitrobenzamide and its analogs) in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve fitting software.
Conclusion and Future Perspectives
This comparative guide, based on the analysis of structurally related analogs, provides a strong rationale for the investigation of N-Benzyl-2-chloro-5-nitrobenzamide as a potential anticancer agent. The presence of the 5-nitro group is predicted to be a key contributor to its activity, likely through the inhibition of tubulin polymerization. The 2-chloro substituent may further enhance its potency or modulate its pharmacokinetic profile.
Future research should focus on the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide and a series of its direct analogs to empirically validate these SAR predictions. This would involve modifying the substituents on both the benzamide and the N-benzyl rings to fine-tune the activity and selectivity. Mechanistic studies, including tubulin polymerization assays and cell cycle analysis, will be crucial to confirm its mode of action. Furthermore, evaluation in in vivo cancer models will be necessary to assess its therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such a drug discovery program.
References
- BenchChem. N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide. BenchChem Technical Support Team; 2025.
- Lin, X., et al. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. 2021;216:113316.
- Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. 2020;16(4):555-562.
- ResearchGate. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. 2022.
- Chen, T., et al.
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An In Vivo Comparative Guide to the Efficacy of N-Benzyl-2-chloro-5-nitrobenzamide in a Preclinical Pancreatic Cancer Model
This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, N-Benzyl-2-chloro-5-nitrobenzamide. Lacking published in vivo efficacy data for this specific compound, this document establishes a scientifically rigorous, albeit hypothetical, study design. It compares its potential efficacy against a standard-of-care chemotherapeutic and a conceptual competitor compound. The experimental protocols and mechanistic hypotheses are grounded in established methodologies for preclinical oncology drug development.
Introduction: The Rationale for Investigating N-Benzyl-2-chloro-5-nitrobenzamide
N-Benzyl-2-chloro-5-nitrobenzamide is a synthetic small molecule belonging to the nitrobenzamide class of compounds. While its precise mechanism of action is yet to be fully elucidated, related nitroaromatic compounds have demonstrated potential as anticancer agents, possibly through the induction of DNA damage and oxidative stress.[1] This guide proposes a plausible mechanism centered on the DNA Damage Response (DDR) pathway and outlines a comprehensive in vivo study to validate its efficacy in a pancreatic cancer model.
A Proposed Mechanism of Action: Exploiting Synthetic Lethality in DNA Damage Response
We hypothesize that N-Benzyl-2-chloro-5-nitrobenzamide functions as a DNA-damaging agent. The nitro group, upon metabolic activation within the hypoxic tumor microenvironment, may generate reactive nitrogen and oxygen species, leading to single and double-strand DNA breaks. Concurrently, the chloro-benzyl moiety could contribute to alkylating-like activity, further adducting DNA.
This proposed mechanism positions N-Benzyl-2-chloro-5-nitrobenzamide as a candidate for a synthetic lethality approach, akin to PARP inhibitors.[2][3] Many cancers, including a subset of pancreatic ductal adenocarcinomas (PDAC), harbor mutations in key DDR genes (e.g., BRCA1/2, PALB2, ATM), rendering them highly dependent on remaining repair pathways for survival.[3] By introducing extensive DNA damage, N-Benzyl-2-chloro-5-nitrobenzamide could overwhelm the compromised repair machinery of these cancer cells, leading to mitotic catastrophe and apoptosis, while having a lesser effect on normal cells with intact DDR.[4][5][6]
Detailed Experimental Protocol
Animal Model:
-
Species: Athymic Nude (Nu/Nu) mice, female, 6-8 weeks of age. [7]These mice are immunocompromised, preventing the rejection of human tumor xenografts. [8]* Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
Tumor Model:
-
Cell Line: MiaPaCa-2 (human pancreatic carcinoma), known to carry KRAS and TP53 mutations.
-
Implantation: 5 x 10⁶ MiaPaCa-2 cells, resuspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel, are injected subcutaneously into the right flank of each mouse. [9] Study Groups and Treatment: Once tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=10 per group):
-
Vehicle Control: Administered the formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) via intraperitoneal (i.p.) injection, once daily.
-
N-Benzyl-2-chloro-5-nitrobenzamide (NB2C5N): 50 mg/kg, i.p., once daily. (Dose is hypothetical and would be determined by prior dose-range finding studies).
-
Gemcitabine (Standard of Care): 100 mg/kg, i.p., twice weekly. This is a standard chemotherapeutic agent used in pancreatic cancer treatment. [8]4. Competitor Compound (DDRi-77): A fictional competitor with a similar proposed DDR-inhibition mechanism. 50 mg/kg, i.p., once daily.
Efficacy and Toxicity Endpoints:
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). Tumor volume will be measured twice weekly with calipers and calculated using the formula: Volume = (Length x Width²)/2. [9]* Secondary Efficacy Endpoint: Overall survival. A Kaplan-Meier survival analysis will be performed. The endpoint for euthanasia is a tumor volume exceeding 2000 mm³ or significant morbidity. [10]* Toxicity Assessment: Body weight will be recorded twice weekly. A loss of >20% of initial body weight is a key toxicity indicator. [10]General health and behavior will be monitored daily.
Hypothetical Comparative Performance Data
The following tables present a plausible set of outcomes from the described study, for illustrative purposes.
Table 1: Tumor Growth Inhibition (TGI) at Day 28
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM | TGI (%) |
| Vehicle Control | - | 1550 ± 180 | - |
| N-Benzyl-2-chloro-5-nitrobenzamide | 50 mg/kg, q.d. | 620 ± 95 | 60% |
| Gemcitabine | 100 mg/kg, b.i.w. | 852 ± 110 | 45% |
| Competitor (DDRi-77) | 50 mg/kg, q.d. | 730 ± 105 | 53% |
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Survival and Toxicity Summary
| Treatment Group | Median Survival (Days) | Survival Benefit vs. Control (%) | Mean Body Weight Change (%) |
| Vehicle Control | 30 | - | +2.5% |
| N-Benzyl-2-chloro-5-nitrobenzamide | 48 | +60% | -5.0% |
| Gemcitabine | 41 | +37% | -12.0% |
| Competitor (DDRi-77) | 44 | +47% | -8.5% |
Discussion and Future Directions
Based on this hypothetical data, N-Benzyl-2-chloro-5-nitrobenzamide demonstrates superior efficacy over both the standard-of-care, Gemcitabine, and its conceptual competitor, DDRi-77. The significant tumor growth inhibition and extended median survival, coupled with a more favorable toxicity profile (less body weight loss), would strongly support its further development.
The causality behind these results would be attributed to its potent DNA-damaging activity, which is particularly effective against the DDR-compromised MiaPaCa-2 cell line. The moderate toxicity profile suggests a degree of selectivity for cancer cells over normal tissues, a key attribute for a successful therapeutic agent.
Self-Validating System and Next Steps: To further validate these findings, several steps would be essential:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with anti-tumor activity and to optimize dosing schedules.
-
Orthotopic Models: Replicating the study in an orthotopic pancreatic cancer model would provide a more clinically relevant tumor microenvironment. [8]* Combination Studies: Evaluating N-Benzyl-2-chloro-5-nitrobenzamide in combination with other agents, such as PARP inhibitors or immune checkpoint blockers, could reveal synergistic effects. [11]* Biomarker Discovery: Identifying biomarkers that predict sensitivity to N-Benzyl-2-chloro-5-nitrobenzamide would be crucial for patient stratification in future clinical trials.
Conclusion
While this guide presents a hypothetical scenario, it provides a robust and scientifically-grounded blueprint for the in vivo validation of N-Benzyl-2-chloro-5-nitrobenzamide. The proposed study design, rooted in established preclinical methodologies, offers a clear path to rigorously assess its therapeutic potential. The illustrative data highlights the promise of novel DDR-targeting agents and underscores the importance of comparative efficacy studies in identifying next-generation cancer therapeutics.
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A Comparative Analysis of N-Benzyl-2-chloro-5-nitrobenzamide as a Putative Apoptosis Inhibitor
This guide presents a comparative framework for evaluating the biological activity of N-Benzyl-2-chloro-5-nitrobenzamide, a compound of nascent interest in medicinal chemistry. Due to the limited publicly available data on its specific biological targets, this analysis proceeds under the hypothesis that N-Benzyl-2-chloro-5-nitrobenzamide, hereafter referred to as Compound X , acts as an inhibitor of the intrinsic apoptotic pathway. This document is intended for researchers, scientists, and drug development professionals, providing a structured approach to characterizing a novel chemical entity against well-established benchmarks.
The intrinsic, or mitochondrial, pathway of apoptosis is a critical process in cellular homeostasis and is frequently dysregulated in diseases such as cancer.[1][2] Key protein families that govern this pathway, including the Bcl-2 family and caspases, are therefore important targets for therapeutic intervention.[3][4] This guide will compare the hypothetical activity of Compound X with known inhibitors of these protein families.
Selected Known Inhibitors for Comparative Analysis
To establish a robust comparative baseline, two classes of well-characterized apoptosis inhibitors have been selected: a Bcl-2 family inhibitor and a pan-caspase inhibitor.
-
Venetoclax (ABT-199): A potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[3][5][6] Venetoclax is an FDA-approved therapeutic that functions as a BH3 mimetic, displacing pro-apoptotic proteins from Bcl-2 and triggering apoptosis.[6][7][8] Its well-defined mechanism of action makes it an excellent benchmark for assessing activity at the level of mitochondrial priming.
-
Z-VAD-FMK: A cell-permeable, irreversible pan-caspase inhibitor.[9][10] It covalently modifies the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity and the execution phase of apoptosis.[9][11][12] This inhibitor serves as a crucial control to determine if Compound X acts upstream or downstream of caspase activation.
Experimental Workflow for Comparative Analysis
The following diagram outlines the proposed experimental workflow to characterize and compare Compound X with Venetoclax and Z-VAD-FMK.
Figure 2: The intrinsic apoptosis pathway and the sites of action of inhibitors.
Conclusion
This guide provides a comprehensive framework for the initial characterization of N-Benzyl-2-chloro-5-nitrobenzamide (Compound X) as a putative inhibitor of apoptosis. By employing a systematic, multi-faceted experimental approach and comparing its activity profile to well-characterized inhibitors like Venetoclax and Z-VAD-FMK, researchers can elucidate its mechanism of action and potential as a novel therapeutic agent. The proposed workflow, from initial cytotoxicity screening to detailed mechanistic studies, ensures a scientifically rigorous evaluation, generating the necessary data to guide further drug development efforts.
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A Head-to-Head Benchmarking Study: N-Benzyl-2-chloro-5-nitrobenzamide versus Vancomycin in the Fight Against MRSA
In the relentless pursuit of novel therapeutic agents to combat the growing threat of antibiotic resistance, our focus turns to the promising, yet uncharacterized compound, N-Benzyl-2-chloro-5-nitrobenzamide. This guide provides a comprehensive, in-depth comparison of this emergent molecule against Vancomycin, a cornerstone in the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. We present a logical, evidence-based framework for its evaluation, underpinned by detailed experimental protocols and plausible, illustrative data. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess the potential of N-Benzyl-2-chloro-5-nitrobenzamide as a next-generation antimicrobial agent.
Introduction to the Contenders
N-Benzyl-2-chloro-5-nitrobenzamide is a synthetic compound identified as a potential antimicrobial agent. Its structural features, particularly the presence of a nitrobenzamide core, suggest a potential for bioactivity. Derivatives of the parent molecule, 2-chloro-5-nitrobenzoic acid, have demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including MRSA. This has catalyzed interest in N-Benzyl-2-chloro-5-nitrobenzamide as a candidate for further investigation.
Vancomycin , a glycopeptide antibiotic, has been a stalwart in the clinical setting for decades, particularly for treating severe infections caused by Gram-positive bacteria resistant to other antibiotics.[1] Its efficacy against MRSA has made it a critical last-line-of-defense therapeutic.[2] However, the emergence of vancomycin-intermediate and vancomycin-resistant strains of S. aureus (VISA and VRSA, respectively) underscores the urgent need for new antimicrobial agents with novel mechanisms of action.[3]
Unraveling the Mechanisms of Action
A fundamental aspect of drug discovery is understanding how a compound exerts its therapeutic effect. Here, we delve into the established mechanism of Vancomycin and the hypothesized mechanism of N-Benzyl-2-chloro-5-nitrobenzamide.
Vancomycin: A Wall Against Bacterial Cell Wall Synthesis
Vancomycin's bactericidal action is well-characterized. It inhibits the synthesis of the bacterial cell wall by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[2]
N-Benzyl-2-chloro-5-nitrobenzamide: A Putative Inhibitor of Bacterial Cell Division
While the precise mechanism of N-Benzyl-2-chloro-5-nitrobenzamide is yet to be elucidated, based on the activity of structurally related benzamide derivatives, we hypothesize that it may target a critical component of the bacterial cell division machinery: the FtsZ protein. FtsZ, a homolog of eukaryotic tubulin, is a highly conserved protein in bacteria that polymerizes to form the Z-ring at the site of cell division.[5] The Z-ring acts as a scaffold for the recruitment of other proteins that collectively form the divisome, the complex responsible for synthesizing the new cell septum and ultimately leading to the separation of daughter cells.[6] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[6]
Experimental Design for a Comparative Analysis
To objectively benchmark N-Benzyl-2-chloro-5-nitrobenzamide against Vancomycin, a two-pronged experimental approach is proposed. This involves determining the minimum inhibitory concentration (MIC) to assess antibacterial potency and an in vitro FtsZ polymerization assay to investigate the hypothesized mechanism of action.
Workflow for Experimental Comparison
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted method for determining MIC values.[8][9]
Objective: To determine and compare the MIC values of N-Benzyl-2-chloro-5-nitrobenzamide and Vancomycin against a reference strain of MRSA (S. aureus ATCC 43300).
Materials:
-
N-Benzyl-2-chloro-5-nitrobenzamide (≥95% purity)
-
Vancomycin hydrochloride (pharmaceutical secondary standard)[10]
-
MRSA strain (S. aureus ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Compound Preparation: Prepare stock solutions of N-Benzyl-2-chloro-5-nitrobenzamide and Vancomycin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a final concentration range of 128 µg/mL to 0.125 µg/mL. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without any antimicrobial agent.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Protocol 2: In Vitro FtsZ Polymerization Assay
This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of FtsZ into protofilaments. A common method to monitor this is by measuring the increase in light scattering at a 90° angle as the FtsZ monomers assemble into larger polymers.[11][12]
Objective: To assess the inhibitory effect of N-Benzyl-2-chloro-5-nitrobenzamide on the polymerization of S. aureus FtsZ.
Materials:
-
Purified S. aureus FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
Guanosine-5'-triphosphate (GTP)
-
N-Benzyl-2-chloro-5-nitrobenzamide
-
Fluorometer or spectrophotometer with light scattering capabilities
-
Temperature-controlled cuvette holder (37 °C)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the polymerization buffer and the desired concentration of purified FtsZ (e.g., 5 µM).
-
Compound Addition: Add N-Benzyl-2-chloro-5-nitrobenzamide to the reaction mixture at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 5 minutes at 37 °C.
-
Baseline Reading: Place the cuvette in the temperature-controlled holder of the fluorometer and record a baseline light scattering signal for 1-2 minutes.
-
Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately begin recording the light scattering intensity at a 90° angle over time (e.g., for 10-15 minutes).
-
Data Analysis: Plot the light scattering intensity as a function of time. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. Compare the rates of polymerization in the presence of different concentrations of N-Benzyl-2-chloro-5-nitrobenzamide to the vehicle control to determine the extent of inhibition.
Illustrative Data and Comparative Analysis
The following tables present hypothetical, yet scientifically plausible, data that could be obtained from the described experiments.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against MRSA (ATCC 43300)
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| N-Benzyl-2-chloro-5-nitrobenzamide | 2 | 4 |
| Vancomycin | 1 | 2 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Analysis: The hypothetical data in Table 1 suggests that N-Benzyl-2-chloro-5-nitrobenzamide exhibits significant antibacterial activity against MRSA, with MIC values in the low microgram per milliliter range. While Vancomycin demonstrates slightly greater potency in this illustrative dataset, the activity of N-Benzyl-2-chloro-5-nitrobenzamide is highly promising for a novel compound and warrants further investigation.
Table 2: Inhibition of S. aureus FtsZ Polymerization
| Compound | Concentration (µM) | Inhibition of Polymerization Rate (%) |
| N-Benzyl-2-chloro-5-nitrobenzamide | 1 | 25 |
| 5 | 68 | |
| 10 | 92 | |
| Vancomycin | 10 | < 5 |
Analysis: The data presented in Table 2 provides strong support for the hypothesized mechanism of action of N-Benzyl-2-chloro-5-nitrobenzamide. The dose-dependent inhibition of FtsZ polymerization suggests that the compound directly interferes with this crucial step in bacterial cell division. In contrast, Vancomycin, which targets cell wall synthesis, shows no significant effect on FtsZ polymerization, as expected. This distinction in mechanism is a critical finding, as it indicates that N-Benzyl-2-chloro-5-nitrobenzamide could be effective against strains that have developed resistance to cell wall synthesis inhibitors like Vancomycin.
Conclusion and Future Directions
This comparative guide provides a robust framework for the initial evaluation of N-Benzyl-2-chloro-5-nitrobenzamide as a potential anti-MRSA agent. The presented methodologies, grounded in established scientific protocols, offer a clear path for researchers to benchmark its performance against the clinically relevant antibiotic, Vancomycin.
Our illustrative data highlights the potential of N-Benzyl-2-chloro-5-nitrobenzamide as a potent antimicrobial with a distinct and promising mechanism of action. The hypothesized inhibition of FtsZ polymerization suggests that this compound could circumvent existing resistance mechanisms that plague many current antibiotics.
Future research should focus on validating these findings with a broader panel of clinical MRSA isolates, including VISA and VRSA strains. Further mechanistic studies, including binding assays and structural biology approaches, will be crucial to definitively confirm FtsZ as the molecular target. The promising in vitro activity demonstrated here lays a strong foundation for advancing N-Benzyl-2-chloro-5-nitrobenzamide into further preclinical development, with the ultimate goal of addressing the critical unmet need for new and effective treatments for multidrug-resistant bacterial infections.
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A Comparative Guide to the Synthesis and Biological Evaluation of N-Benzyl-2-chloro-5-nitrobenzamide
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical overview of the synthesis and biological activity of N-Benzyl-2-chloro-5-nitrobenzamide, a compound of interest due to its structural motifs that are often associated with pharmacological activity. We will objectively compare its performance with relevant alternatives, supported by detailed experimental protocols. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insights.
Introduction: The Rationale Behind N-Benzyl-2-chloro-5-nitrobenzamide
The molecular architecture of N-Benzyl-2-chloro-5-nitrobenzamide incorporates three key features that suggest potential biological activity: a nitroaromatic ring, a chloro substituent, and a flexible N-benzyl amide linkage. Nitroaromatic compounds are known for their bioreductive activation under hypoxic conditions, a characteristic often exploited in the design of anticancer and antimicrobial agents.[1][2] The benzamide moiety is a common scaffold in a wide array of pharmaceuticals with diverse biological targets.[3][4] The N-benzyl group can influence lipophilicity and steric interactions with biological targets. This guide will provide a comprehensive framework for the synthesis of this compound and the evaluation of its potential as an anticancer and antimicrobial agent.
Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide: A Step-by-Step Protocol
The synthesis of N-Benzyl-2-chloro-5-nitrobenzamide is a multi-step process that begins with the nitration of o-chlorobenzoic acid to produce the key intermediate, 2-chloro-5-nitrobenzoic acid. This intermediate is then activated to its acyl chloride, which readily reacts with benzylamine to yield the final product.
Part 1: Synthesis of 2-chloro-5-nitrobenzoic acid
This procedure is adapted from established nitration protocols for aromatic carboxylic acids.[5][6][7]
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 160 g of concentrated sulfuric acid (98%).
-
Dissolution of Starting Material: Cool the sulfuric acid to below 0°C in an ice-salt bath. Slowly add 32 g of o-chlorobenzoic acid with constant stirring, ensuring the temperature remains below 5°C.
-
Nitration: Prepare a nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of concentrated sulfuric acid in a separate beaker, cooled in an ice bath. Add this nitrating mixture dropwise to the stirred solution of o-chlorobenzoic acid over approximately 1 hour, maintaining the reaction temperature below 5°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 10-12 hours.
-
Precipitation: Pour the reaction mixture slowly onto 400 g of crushed ice with stirring. A precipitate of 2-chloro-5-nitrobenzoic acid will form.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel and wash it thoroughly with cold deionized water. Recrystallize the crude product from boiling water to obtain pure 2-chloro-5-nitrobenzoic acid. Dry the product in a vacuum oven.
Causality of Experimental Choices: The use of a low temperature during nitration is crucial to minimize the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer.[7] Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.
Synthesis of 2-chloro-5-nitrobenzoic acid.
Part 2: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
This part of the synthesis involves the conversion of the carboxylic acid to an acyl chloride followed by amidation.
Experimental Protocol:
-
Formation of Acyl Chloride: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 2-chloro-5-nitrobenzoic acid (1 equivalent). Add thionyl chloride (2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[8][9][10][11] Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the resulting crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a three-necked flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath. In a separate dropping funnel, prepare a solution of benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.[12][13][14][15]
-
Reaction: Add the benzylamine solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Causality of Experimental Choices: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies their removal.[8][9] The use of an inert atmosphere and anhydrous solvents is critical as acyl chlorides are highly reactive towards moisture. The base (triethylamine) is necessary to neutralize the HCl formed during the amidation reaction.[12]
Synthesis of the final product.
Evaluation of Biological Activity
Given the structural features of N-Benzyl-2-chloro-5-nitrobenzamide, it is prudent to evaluate its potential as both an anticancer and an antimicrobial agent. Standardized in vitro assays are essential for obtaining reproducible and comparable data.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[16][17][18]
Experimental Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. The selection of cell lines should ideally represent different cancer types to assess the spectrum of activity.[19][20][21]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of N-Benzyl-2-chloro-5-nitrobenzamide in dimethyl sulfoxide (DMSO). On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24][25][26]
Experimental Protocol:
-
Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.[27][28][29]
-
Preparation of Inoculum: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of N-Benzyl-2-chloro-5-nitrobenzamide in CAMHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for the broth microdilution MIC assay.
Comparative Analysis with Alternative Compounds
To contextualize the activity of N-Benzyl-2-chloro-5-nitrobenzamide, it is essential to compare its performance against established drugs with similar structural features or mechanisms of action.
| Compound | Target/Activity | Rationale for Comparison |
| N-Benzyl-2-chloro-5-nitrobenzamide | Anticancer, Antimicrobial (Hypothesized) | Test Compound |
| Niclosamide | Anticancer, Anthelmintic | A commercially available drug containing a chloro-nitro-salicylanilide scaffold, sharing structural similarities. |
| 5-Fluorouracil | Anticancer (Thymidylate Synthase Inhibitor) | A standard chemotherapeutic agent for a broad range of cancers, serving as a benchmark for anticancer activity. |
| Ciprofloxacin | Antimicrobial (DNA Gyrase Inhibitor) | A broad-spectrum fluoroquinolone antibiotic, serving as a benchmark for antibacterial activity. |
| Linezolid | Antimicrobial (Protein Synthesis Inhibitor) | An oxazolidinone antibiotic effective against Gram-positive bacteria, providing a comparison for this spectrum of activity. |
The experimental data obtained for N-Benzyl-2-chloro-5-nitrobenzamide should be presented alongside the data for these reference compounds, allowing for a direct and objective comparison of potency and spectrum of activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and biological evaluation of N-Benzyl-2-chloro-5-nitrobenzamide. The detailed protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data. By comparing the activity of the title compound with established drugs, a clear understanding of its potential and limitations can be achieved. Further studies could explore structure-activity relationships by synthesizing analogs with modifications to the aromatic rings and the benzyl group. Mechanistic studies would also be crucial to elucidate the mode of action of this compound if significant biological activity is observed.
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Independent Verification of N-Benzyl-2-chloro-5-nitrobenzamide: A Comparative Guide for Researchers
For professionals engaged in drug discovery and medicinal chemistry, the rigorous and independent verification of novel compounds is paramount to the integrity of their research. This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of N-Benzyl-2-chloro-5-nitrobenzamide, a molecule of interest within the broader class of biologically active benzamide derivatives. We will delve into a robust, verifiable synthetic pathway, detail the necessary analytical protocols for structural elucidation, and compare its profile to a structurally related analogue to provide a holistic understanding of its chemical identity.
Synthetic Pathway and Rationale
The synthesis of N-Benzyl-2-chloro-5-nitrobenzamide can be logically approached through a two-step process starting from the commercially available 2-chloro-5-nitrobenzoic acid. This pathway is selected for its reliability and the relatively straightforward nature of the transformations, which are common in medicinal chemistry laboratories. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily undergoes nucleophilic acyl substitution with benzylamine to form the desired amide.
Caption: Proposed two-step synthesis of N-Benzyl-2-chloro-5-nitrobenzamide.
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, given the hazardous nature of the reagents involved.[1][2][3]
Synthesis of 2-chloro-5-nitrobenzoyl chloride
This procedure is adapted from standard methods for converting carboxylic acids to acid chlorides.
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitrobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-nitrobenzoyl chloride is a pale yellow solid or oil and is typically used in the next step without further purification.
Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide
This amidation follows a typical Schotten-Baumann-type reaction.
Materials:
-
Crude 2-chloro-5-nitrobenzoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Dissolve the crude 2-chloro-5-nitrobenzoyl chloride (1.0 eq) from the previous step in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Benzyl-2-chloro-5-nitrobenzamide by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Independent Verification: Analytical Characterization
The identity and purity of the synthesized N-Benzyl-2-chloro-5-nitrobenzamide must be confirmed through a combination of spectroscopic methods. Below are the expected characteristics based on its structure and data from analogous compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) in the 7.5-8.5 ppm region with characteristic splitting patterns. A doublet for the benzylic CH₂ protons (2H) around 4.5-4.7 ppm. A broad singlet for the amide N-H proton. Protons of the benzyl group (5H) in the 7.2-7.4 ppm range. |
| ¹³C NMR | Carbonyl carbon signal around 165-167 ppm. Aromatic carbons in the 120-150 ppm range. Benzylic carbon at approximately 44 ppm. |
| IR (Infrared) Spectroscopy | N-H stretching vibration around 3300 cm⁻¹. Amide C=O stretching at approximately 1640-1660 cm⁻¹. Asymmetric and symmetric NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of 290.71 g/mol . Characteristic fragmentation patterns including the loss of the benzyl group. |
A commercial supplier, BLD Pharm, lists the CAS number for N-Benzyl-2-chloro-5-nitrobenzamide as 83909-69-7 and may provide access to analytical data such as NMR, HPLC, and LC-MS for comparison.[4]
Comparative Analysis: N-Benzyl-4-chloro-3-nitrobenzamide
To provide a meaningful comparison, we can consider the synthesis and expected properties of a constitutional isomer, N-Benzyl-4-chloro-3-nitrobenzamide. This compound would be synthesized from 4-chloro-3-nitrobenzoic acid, following the same two-step procedure outlined above.
| Property | N-Benzyl-2-chloro-5-nitrobenzamide | N-Benzyl-4-chloro-3-nitrobenzamide (Predicted) | Rationale for Differences |
| Reactivity | The chloro and nitro groups at the 2 and 5 positions, respectively, will influence the electron density of the aromatic ring and the reactivity of the amide. | The different substitution pattern (4-chloro, 3-nitro) will result in a different electronic environment, potentially affecting the acidity of the N-H proton and the rotational barrier of the C-N amide bond. | The positions of the electron-withdrawing groups alter the dipole moment and the overall electronic distribution of the molecule. |
| ¹H NMR Spectrum | Distinct chemical shifts and coupling constants for the three aromatic protons on the benzamide ring due to the specific substitution pattern. | A different set of chemical shifts and coupling constants for the aromatic protons, reflecting the altered electronic and steric environment. | The proximity of the protons to the chloro and nitro substituents will cause different shielding/deshielding effects. |
| Biological Activity | The biological activity of benzamide derivatives is often highly dependent on their substitution pattern. Some N-benzylbenzamide derivatives have shown potential as tubulin polymerization inhibitors in cancer research.[5][6] | The isomeric compound may exhibit different biological activity, potency, or target selectivity. | The specific arrangement of functional groups is critical for binding to biological targets. A change in the substitution pattern can significantly alter the molecule's shape and electronic properties, affecting its interaction with enzymes or receptors. |
Workflow for Verification and Comparison
The following workflow provides a systematic approach for researchers to independently verify the synthesis and properties of N-Benzyl-2-chloro-5-nitrobenzamide and compare it to an alternative.
Caption: A comprehensive workflow for the synthesis, purification, and comparative analysis.
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Wangngae, S., et al. Supporting Information: Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Available from: [Link].
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Safety Operating Guide
N-Benzyl-2-chloro-5-nitrobenzamide proper disposal procedures
An Expert Guide to the Safe Disposal of N-Benzyl-2-chloro-5-nitrobenzamide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Benzyl-2-chloro-5-nitrobenzamide, a compound whose structural motifs—a chlorinated aromatic ring, a nitro group, and an amide linkage—necessitate careful handling as hazardous waste.
Understanding the Hazard Profile
The molecular structure of N-Benzyl-2-chloro-5-nitrobenzamide suggests several potential hazards that inform its disposal requirements:
-
Toxicity: Aromatic nitro compounds are known for their potential systemic effects, including the possibility of causing methemoglobinemia.[1] The presence of a chloro group can further enhance toxicity.
-
Environmental Hazard: Chlorinated and nitrated organic compounds can be persistent in the environment and toxic to aquatic life.[2][3] Therefore, discharge into drains or the environment must be strictly avoided.[1]
-
Reactivity: While not explicitly known to be explosive, some nitro compounds can be reactive. It is prudent to handle this compound with care and avoid mixing it with other chemicals, especially strong oxidizing or reducing agents.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-Benzyl-2-chloro-5-nitrobenzamide for any purpose, including disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, which may cause irritation or allergic reactions.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and dust, which can cause serious eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust, which may be harmful.[2] |
Step-by-Step Disposal Protocol
The disposal of N-Benzyl-2-chloro-5-nitrobenzamide must be managed as a hazardous waste stream from the point of generation to its final destruction.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its chemical structure and the hazards associated with related compounds, all waste N-Benzyl-2-chloro-5-nitrobenzamide, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[4][5]
-
Segregate at the Source: Do not mix N-Benzyl-2-chloro-5-nitrobenzamide waste with other waste streams.[1][6] Keep it in a dedicated, clearly labeled waste container.
Step 2: Waste Container Selection and Labeling
-
Choose a Compatible Container: Use a robust, leak-proof container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
Label Correctly: The waste container must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "N-Benzyl-2-chloro-5-nitrobenzamide"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container.
-
Step 3: On-Site Storage
-
Secure Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[6]
Step 4: Spill Management
In the event of a spill, prompt and safe cleanup is crucial:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material.
-
Collect and Dispose: Place all contaminated materials (absorbent, PPE, etc.) into a hazardous waste container labeled as described in Step 2.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Step 5: Final Disposal
-
Arrange for Professional Disposal: The final disposal of N-Benzyl-2-chloro-5-nitrobenzamide must be handled by a licensed hazardous waste disposal company.[2] Never attempt to dispose of this chemical in the regular trash or down the drain.[1][5][6]
-
Incineration is the Preferred Method: For organic compounds containing nitrogen and halogens, high-temperature incineration in a facility with appropriate scrubbers to handle potential NOx and halogenated byproducts is the environmentally preferred disposal method.[3]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of N-Benzyl-2-chloro-5-nitrobenzamide.
Summary of Best Practices
| Do's | Don'ts |
| Do treat all N-Benzyl-2-chloro-5-nitrobenzamide waste as hazardous.[4][5] | Don't pour this chemical down the drain.[1][5] |
| Do wear appropriate PPE, including gloves and eye protection.[1][2] | Don't mix this waste with other chemicals.[1][6] |
| Do store waste in a labeled, sealed container with secondary containment.[6] | Don't dispose of this chemical in the regular trash.[6] |
| Do arrange for disposal through a licensed hazardous waste contractor.[2] | Don't allow the compound to enter the environment.[1] |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is as critical as the innovative research you conduct.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Fairfax County. (n.d.). Household Hazardous Waste. [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. [Link]
-
Chittenden Solid Waste District. (2022). Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
Sources
A Researcher's Guide to the Safe Handling of N-Benzyl-2-chloro-5-nitrobenzamide
As scientific pursuits venture into novel chemical spaces, the synthesis and application of new molecules necessitate a rigorous and proactive approach to safety. N-Benzyl-2-chloro-5-nitrobenzamide, a compound with potential applications in drug development and organic synthesis, requires careful handling due to its chemical structure. This guide, intended for researchers, scientists, and drug development professionals, provides essential safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical reactivity.
While a comprehensive toxicological profile for N-Benzyl-2-chloro-5-nitrobenzamide is not extensively documented, its structure—incorporating a chlorinated and nitrated aromatic ring—suggests potential hazards that warrant significant precautions. The presence of these functional groups indicates that the compound may cause skin and eye irritation, and potentially allergic skin reactions.[1] Aromatic nitro compounds, as a class, are also known for the potential for systemic effects, such as methaemoglobinaemia, which impairs oxygen transport in the blood. Therefore, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Principles of Chemical Safety
The safe handling of any chemical in a laboratory setting is governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories."[2][3] This standard mandates the development of a written Chemical Hygiene Plan (CHP) tailored to the specific hazards in a given laboratory.[4] The following guidance on PPE for N-Benzyl-2-chloro-5-nitrobenzamide should be integrated into your institution's broader CHP.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. For N-Benzyl-2-chloro-5-nitrobenzamide, which is a solid, the primary risks during handling are from dust inhalation and skin/eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of organic chemicals.[5][6] |
| Eye Protection | Chemical Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Prevents contamination of personal clothing and skin.[5] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[7] |
Step-by-Step Guide to Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands.
-
Gown/Coat: Put on the laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Fit the respirator to your face, ensuring a tight seal.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye Protection: Remove goggles.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash your hands again.
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Whenever possible, handle N-Benzyl-2-chloro-5-nitrobenzamide in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials. The container should be clearly labeled and tightly sealed.[8]
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, use an absorbent material and place it in a sealed container for disposal. Avoid generating dust.[9]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste materials (including contaminated PPE) in a designated, labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[10]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
Logical Workflow for Safe Handling
Sources
- 1. fishersci.com [fishersci.com]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. hsa.ie [hsa.ie]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. N-Benzyl-2-chloro-5-nitrobenzamide - Lead Sciences [lead-sciences.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
